Product packaging for Methyl 3-(4-bromophenyl)propanoate(Cat. No.:CAS No. 75567-84-9)

Methyl 3-(4-bromophenyl)propanoate

Cat. No.: B1589445
CAS No.: 75567-84-9
M. Wt: 243.1 g/mol
InChI Key: FKPYNBFWCSTPOT-UHFFFAOYSA-N
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Description

Methyl 3-(4-bromophenyl)propanoate is a useful research compound. Its molecular formula is C10H11BrO2 and its molecular weight is 243.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11BrO2 B1589445 Methyl 3-(4-bromophenyl)propanoate CAS No. 75567-84-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-(4-bromophenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-13-10(12)7-4-8-2-5-9(11)6-3-8/h2-3,5-6H,4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKPYNBFWCSTPOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50466213
Record name methyl 3-(4-bromophenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50466213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75567-84-9
Record name methyl 3-(4-bromophenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50466213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-(4-bromophenyl)propanoate (CAS 75567-84-9)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of a Versatile Brominated Intermediate

Methyl 3-(4-bromophenyl)propanoate is a key chemical intermediate whose value in modern organic synthesis, particularly in the pharmaceutical and agrochemical sectors, cannot be overstated.[1] Its structure combines a reactive ester functionality with a brominated aromatic ring, offering a versatile scaffold for constructing more complex molecular architectures. The presence of the bromine atom at the para-position is of particular strategic importance; it serves as a synthetic handle for a variety of powerful cross-coupling reactions, while also potentially influencing the metabolic stability and therapeutic activity of target molecules.[1][2] This guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its analytical characterization and strategic application in drug discovery.

Molecular Profile and Physicochemical Properties

Understanding the fundamental characteristics of a reagent is the bedrock of its effective application in synthesis. This compound is typically a colorless to pale yellow clear liquid at room temperature.[1][3][4] Its key identifiers and properties are summarized below.

Identifiers and Structure

dot graph "molecular_structure" { layout=neato; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];

} Structure of this compound.

Identifier Value
CAS Number 75567-84-9[2][5][6]
Molecular Formula C₁₀H₁₁BrO₂[2][5]
Molecular Weight 243.10 g/mol [2][5]
IUPAC Name This compound[2]
Synonyms Methyl 3-(4-bromophenyl)propionate, 3-(4-Bromophenyl)propionic acid methyl ester[1][5][6]
InChI Key FKPYNBFWCSTPOT-UHFFFAOYSA-N[2][3]
Canonical SMILES COC(=O)CCC1=CC=C(C=C1)Br[2]
Physicochemical Data

This data is crucial for planning reactions, purification, and storage.

Property Value Source(s)
Physical Form Clear, colorless to very pale yellow liquid[1][3][4]
Boiling Point 287.26 °C at 760 mmHg; 92 °C at 0.4 Torr[5][7][8]
Density ~1.39 g/cm³[5][7]
Flash Point 127.53 °C[5][7]
Solubility Sparingly soluble in water; Soluble in organic solvents like ethanol and ether.[1][6]
Storage Store at room temperature in a cool, dry, and dark place. Keep container tightly closed.[3][8][9]

Synthesis and Manufacturing

The synthesis of this compound can be approached through several reliable methods. The choice of method often depends on the scale of the synthesis, the availability of starting materials, and the desired purity. As a Senior Application Scientist, the rationale behind selecting a synthetic route is as important as the procedure itself.

Route 1: Fischer-Speier Esterification (Workhorse Method)

This is the most direct and classical approach, involving the acid-catalyzed reaction between the parent carboxylic acid and methanol.[10][11][12] It is well-suited for both small-scale lab synthesis and larger-scale production due to the low cost of reagents.

Causality and Experimental Choices:

  • Catalyst: A strong acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) is essential.[13][14] The acid protonates the carbonyl oxygen of the carboxylic acid, dramatically increasing the electrophilicity of the carbonyl carbon and making it susceptible to nucleophilic attack by the weakly nucleophilic methanol.[10][11]

  • Equilibrium Control: The Fischer esterification is a reversible reaction.[10][11] To drive the equilibrium towards the product ester, Le Châtelier's principle is applied. The most common strategy is to use a large excess of the alcohol (methanol), which also conveniently serves as the solvent.[10][11]

  • Water Removal: The formation of water as a byproduct can shift the equilibrium back to the reactants. While not always necessary when using a large excess of alcohol, for highly efficient conversions, removal of water via a Dean-Stark apparatus (when using a solvent like toluene) can be employed.[13]

dot graph fischer_esterification { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", style=filled]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} Mechanism of Fischer-Speier Esterification.

Field-Proven Protocol: Fischer Esterification

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-(4-bromophenyl)propanoic acid (22.9 g, 0.1 mol).

  • Reagent Addition: Add methanol (250 mL, a large excess) to the flask, followed by the slow, cautious addition of concentrated sulfuric acid (2 mL) with stirring.[1]

  • Reflux: Heat the mixture to a gentle reflux (approx. 65 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup - Quenching: After cooling to room temperature, pour the reaction mixture into 500 mL of ice-cold water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 100 mL).

  • Washing: Combine the organic extracts and wash sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 100 mL) to neutralize the excess acid, followed by a saturated aqueous solution of sodium chloride (brine, 1 x 100 mL) to aid in phase separation.[14]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.[13][15]

  • Purification: The crude ester can be purified by vacuum distillation to afford a colorless liquid.[16]

Route 2: Heck Cross-Coupling Reaction (Advanced Method)

For constructing the carbon skeleton from simpler precursors, the Mizoroki-Heck reaction offers a powerful alternative.[12] This palladium-catalyzed reaction couples an aryl halide (e.g., 1,4-dibromobenzene or 4-bromoiodobenzene) with an alkene (methyl acrylate).[17][18][19] This route is particularly valuable in a research setting for creating structural diversity.

Causality and Experimental Choices:

  • Catalyst System: A palladium(0) species is the active catalyst. This is typically generated in situ from a Pd(II) precatalyst like Palladium(II) acetate (Pd(OAc)₂).[12] Phosphine ligands (e.g., triphenylphosphine, PPh₃) are often required to stabilize the Pd(0) intermediate and facilitate the catalytic cycle.[12]

  • Base: A base, such as triethylamine (Et₃N) or potassium carbonate (K₂CO₃), is crucial to neutralize the hydrogen halide (HBr) formed during the reaction, regenerating the Pd(0) catalyst for the next cycle.[12]

  • Substrates: The reaction works well with aryl bromides and iodides. Methyl acrylate is an excellent coupling partner as the electron-withdrawing ester group activates the double bond for the reaction.[12]

dot graph heck_reaction { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", style=filled]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} Catalytic Cycle of the Heck Reaction.

Note: The direct product of the Heck reaction shown is Methyl (E)-3-(4-bromophenyl)acrylate. A subsequent reduction of the double bond would be required to yield the target molecule, this compound.

Analytical Characterization: A Self-Validating System

Rigorous analytical characterization is non-negotiable for ensuring the identity, purity, and quality of a synthetic intermediate. Each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

¹H NMR (Proton NMR) - Expected Chemical Shifts (in CDCl₃, referenced to TMS at 0 ppm):

  • δ ~ 7.4 ppm (d, 2H): Two aromatic protons ortho to the bromine atom. They appear as a doublet due to coupling with the protons meta to the bromine.

  • δ ~ 7.1 ppm (d, 2H): Two aromatic protons meta to the bromine atom. They appear as a doublet due to coupling with the protons ortho to the bromine.

  • δ ~ 3.7 ppm (s, 3H): Three protons of the methyl ester group (-OCH₃). This is a singlet as there are no adjacent protons.[10]

  • δ ~ 2.9 ppm (t, 2H): Two benzylic protons (-CH₂-Ar). This signal is a triplet due to coupling with the adjacent methylene group.

  • δ ~ 2.6 ppm (t, 2H): Two protons of the methylene group adjacent to the carbonyl (-CH₂-CO). This signal is also a triplet due to coupling with the benzylic methylene group.

¹³C NMR (Carbon NMR) - Expected Chemical Shifts (in CDCl₃, referenced to 77.16 ppm):

  • δ ~ 173 ppm: Carbonyl carbon of the ester (C=O).[20]

  • δ ~ 140 ppm: Aromatic carbon attached to the propanoate chain (quaternary).

  • δ ~ 132 ppm: Aromatic carbons ortho to the bromine (-CH-).

  • δ ~ 130 ppm: Aromatic carbons meta to the bromine (-CH-).

  • δ ~ 120 ppm: Aromatic carbon attached to the bromine (quaternary).

  • δ ~ 52 ppm: Methyl carbon of the ester (-OCH₃).

  • δ ~ 35 ppm: Methylene carbon adjacent to the carbonyl (-CH₂-CO).

  • δ ~ 30 ppm: Benzylic carbon (-CH₂-Ar).

Infrared (IR) Spectroscopy

FTIR is excellent for identifying key functional groups.

Wavenumber (cm⁻¹) Vibration Significance
~1735 C=O stretchStrong, sharp peak characteristic of a saturated ester carbonyl group.[21][22]
~3000-2850 C-H stretchAliphatic C-H stretching from the methyl and methylene groups.
~1250-1100 C-O stretchStrong band associated with the ester C-O single bond.[21]
~1600, ~1480 C=C stretchAromatic ring vibrations.
~820 C-H bendOut-of-plane bending characteristic of a 1,4-disubstituted (para) benzene ring.
Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information on the molecular weight and fragmentation pattern, which acts as a molecular fingerprint.

  • Molecular Ion (M⁺): A peak will be observed at m/z 242 and 244 in an approximate 1:1 ratio. This isotopic pattern is the hallmark of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes).

  • Key Fragments:

    • m/z 211/213: Loss of the methoxy group (-OCH₃, 31 Da).

    • m/z 183/185: Loss of the carbomethoxy group (-COOCH₃, 59 Da).

    • m/z 169/171: Benzylic cleavage to form the bromotropylium ion.

    • m/z 59: Fragment corresponding to [COOCH₃]⁺.

Applications in Drug Discovery and Development

The 4-bromophenyl motif is a privileged structure in medicinal chemistry. The bromine atom can engage in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity to biological targets.[2] Furthermore, its role as a synthetic handle for late-stage functionalization is invaluable.

Illustrative Application: A Building Block for Angiotensin Receptor-Neprilysin Inhibitors (ARNIs)

Angiotensin Receptor-Neprilysin Inhibitors (ARNIs), such as Sacubitril/Valsartan, are a cornerstone in the treatment of heart failure.[23][24] The synthesis of Sacubitril involves the construction of a substituted biphenyl pentanoic acid derivative.[] this compound serves as an excellent starting point for a key fragment of such molecules.

The bromine atom can be readily converted to a biphenyl system via a Suzuki coupling reaction, a Nobel prize-winning transformation. This strategy is highlighted in synthetic routes towards Sacubitril intermediates.[8] The propanoate chain provides the core backbone that is further elaborated to build the final complex molecule.

dot graph application_workflow { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", style=filled]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} Strategic use in the synthesis of complex pharmaceutical intermediates.

This illustrative pathway underscores the value of this compound. It provides a robust and scalable starting material that contains the necessary structural elements—the aromatic ring for coupling and the propanoate chain for further modification—to access high-value pharmaceutical targets.

Safety and Handling

As with any laboratory chemical, adherence to proper safety protocols is paramount.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.[5][7][9]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[3][5][9] Avoid contact with skin, eyes, and clothing.[5][9] Wash hands thoroughly after handling.[5]

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of soap and water.[7]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[7][9]

    • Inhalation: Remove to fresh air and keep at rest in a position comfortable for breathing.[6][7]

  • Storage: Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents.[9]

Conclusion

This compound is more than a simple ester; it is a strategically designed building block for advanced chemical synthesis. Its well-defined physicochemical properties, straightforward and scalable synthesis, and clear analytical profile make it a reliable component in multi-step synthetic campaigns. For researchers in drug discovery, the true value of this intermediate lies in the versatility of its brominated aromatic ring, which opens the door to a vast array of cross-coupling chemistries, enabling the efficient construction of complex and novel therapeutic agents. This guide has aimed to provide not just the "what" and "how," but the "why," empowering scientists to leverage this valuable intermediate to its full potential.

References

An In-depth Technical Guide to the Physical Properties of Methyl 3-(4-bromophenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the essential physical and spectral properties of Methyl 3-(4-bromophenyl)propanoate, a key intermediate in pharmaceutical and materials science research.[1][2] Intended for researchers, scientists, and drug development professionals, this document goes beyond a simple data sheet, offering insights into the practical application of this data and detailing the methodologies for its verification.

Compound Identification and Core Characteristics

This compound is an organic compound featuring a methyl ester of a propanoic acid substituted with a 4-bromophenyl group.[2] This structure, particularly the presence of the bromine atom and the ester functional group, imparts specific reactivity and physical characteristics that are crucial for its application in further chemical modifications, including nucleophilic substitutions.[2]

IdentifierValueSource
IUPAC Name This compound[3][4]
CAS Number 75567-84-9[3][5][6][7]
Molecular Formula C₁₀H₁₁BrO₂[3][4][6]
Molecular Weight 243.1 g/mol [3][5]
Appearance Clear, colorless to very pale yellow liquid[2][7]
Purity (Typical) 97-98%

Physicochemical Properties: A Quantitative Overview

The physicochemical properties of a compound are fundamental to its handling, purification, and application in synthetic chemistry. The following table summarizes the key physical data for this compound.

PropertyValueRemarksSource
Boiling Point 287.26 °C at 760 mmHg92 °C at 0.4 TorrThe significant reduction in boiling point under vacuum is critical for purification by vacuum distillation, preventing thermal decomposition.[5][6]
Density ~1.39 g/cm³This value is useful for calculating molar quantities from a given volume of the liquid.[5][6]
Flash Point 127.53 °CIndicates the lowest temperature at which the vapor can ignite in air. This is an important safety consideration for handling and storage.[5][6]
Solubility Soluble in organic solvents (e.g., ethanol, ether); limited solubility in water.The hydrophobic nature of the bromophenyl group and the alkyl chain dictates its solubility profile, which is typical for such organic esters.[2][2]
Storage Temperature Room TemperatureThe compound is stable under standard laboratory conditions.

Workflow for Physicochemical Characterization

The following diagram outlines a standard workflow for the characterization of a newly synthesized or procured batch of this compound. This self-validating process ensures the identity and purity of the compound before its use in further applications.

G cluster_0 Initial Assessment cluster_1 Physical Property Determination cluster_2 Spectroscopic Analysis cluster_3 Final Verification start Receive/Synthesize Sample visual Visual Inspection (Color, Clarity) start->visual bp Boiling Point Determination visual->bp density Density Measurement bp->density ri Refractive Index density->ri nmr NMR Spectroscopy (¹H, ¹³C) ri->nmr ir IR Spectroscopy nmr->ir ms Mass Spectrometry ir->ms compare Compare Data to Reference Standards ms->compare end Qualified for Use compare->end

Caption: Workflow for the physical and spectral characterization of this compound.

Experimental Protocols for Property Determination

The following are detailed protocols for the experimental determination of the key physical properties of this compound.

Boiling Point Determination (Micro-scale)
  • Principle: This method utilizes a Thiele tube to ensure uniform heating of a small sample, allowing for an accurate determination of the boiling point.

  • Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), small test tube, heating mantle or Bunsen burner, mineral oil.

  • Procedure:

    • Add a small amount (0.5-1 mL) of this compound to the small test tube.

    • Place the sealed capillary tube into the test tube with the open end submerged in the liquid.

    • Attach the test tube to the thermometer and place the assembly in the Thiele tube filled with mineral oil.

    • Gently heat the side arm of the Thiele tube.

    • Observe the capillary tube. As the temperature rises, a steady stream of bubbles will emerge from the open end.

    • Note the temperature at which the bubbling is continuous and vigorous. This is the boiling point.

    • For vacuum distillation, the procedure is adapted using a vacuum distillation apparatus, and the pressure is recorded alongside the boiling point.

Density Measurement
  • Principle: Density is determined by measuring the mass of a known volume of the liquid.

  • Apparatus: Pycnometer (specific gravity bottle), analytical balance.

  • Procedure:

    • Clean and dry the pycnometer and determine its mass.

    • Fill the pycnometer with distilled water and record the mass. Use this to calibrate the exact volume of the pycnometer at a given temperature.

    • Empty and thoroughly dry the pycnometer.

    • Fill the pycnometer with this compound and record the mass.

    • Calculate the density using the formula: Density = (Mass of sample) / (Volume of pycnometer).

Spectroscopic Profile

Spectroscopic analysis is indispensable for confirming the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum provides information about the number and types of hydrogen atoms in the molecule. For this compound, one would expect to see:

    • A singlet for the methyl ester protons (-OCH₃).

    • Two triplets for the two methylene groups (-CH₂-CH₂-), showing coupling to each other.

    • Two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring.

  • ¹³C NMR: The carbon NMR spectrum indicates the different carbon environments. Key signals would include:

    • A signal for the carbonyl carbon of the ester.

    • A signal for the methoxy carbon.

    • Signals for the two methylene carbons.

    • Four signals for the aromatic carbons (two substituted and two unsubstituted).

Infrared (IR) Spectroscopy
  • Principle: IR spectroscopy identifies the functional groups present in a molecule based on the absorption of infrared radiation.

  • Expected Absorptions:

    • A strong, sharp peak around 1735 cm⁻¹ corresponding to the C=O (carbonyl) stretch of the ester.

    • C-O stretching vibrations in the region of 1200-1170 cm⁻¹.[8]

    • C-H stretching of the aromatic ring and the aliphatic chain just below 3000 cm⁻¹.

    • C-Br stretching vibration, typically found in the fingerprint region.

Mass Spectrometry (MS)
  • Principle: Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Expected Findings:

    • The molecular ion peak (M⁺) should be observed, showing a characteristic isotopic pattern for bromine (approximately equal intensity peaks for ⁷⁹Br and ⁸¹Br).

    • Common fragmentation patterns for esters would include the loss of the methoxy group (-OCH₃) or the methoxycarbonyl group (-COOCH₃).

Safety and Handling

While detailed safety information should be obtained from the Safety Data Sheet (SDS), general precautions for handling this compound include:

  • Working in a well-ventilated fume hood.

  • Using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoiding inhalation, ingestion, and skin contact.

References

Navigating the Safety Landscape of Methyl 3-(4-bromophenyl)propanoate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Examination of Hazard Classification, Risk Mitigation, and Emergency Response for Laboratory Professionals

Methyl 3-(4-bromophenyl)propanoate, a key reagent in synthetic organic chemistry, presents a unique case study in the importance of a thorough evaluation of safety data. While structurally unassuming, the available safety information for this compound, identified by CAS Number 75567-84-9, reveals inconsistencies across different suppliers. This guide, intended for researchers, scientists, and professionals in drug development, aims to provide a comprehensive analysis of the available safety data, offering a clear path to its safe handling and use. By delving into the nuances of its hazard profile, this document moves beyond a simple recitation of Safety Data Sheet (SDS) sections to offer a practical framework for risk assessment and management in a laboratory setting.

Unraveling the Hazard Profile: A Case of Contradictory Classifications

A critical aspect of working with any chemical is a clear understanding of its potential hazards. In the case of this compound, a review of supplier safety data reveals a notable discrepancy. One supplier, TCI Chemicals, states that the product does not meet the criteria for classification in any hazard class according to Regulation (EC) No 1272/2008.[1] Conversely, another prominent supplier, Sigma-Aldrich, assigns several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation).

This divergence in classification underscores the necessity for a cautious and well-informed approach. The reasons for such discrepancies can be multifaceted, ranging from impurities in the supplied material to differing interpretations of toxicological data. For the laboratory professional, the most prudent course of action is to adopt a conservative stance and handle the compound as potentially hazardous, adhering to the more stringent safety precautions outlined.

The GHS hazard statements provided by some sources suggest that this compound may pose risks through multiple routes of exposure.[2] Inhalation, ingestion, and skin or eye contact could lead to adverse health effects. The potential for respiratory irritation necessitates handling in a well-ventilated area, preferably within a chemical fume hood.[3][4][5] The risk of skin and eye irritation demands the consistent use of appropriate personal protective equipment.[1][3][4]

Proactive Risk Management: Engineering Controls and Personal Protective Equipment

Given the potential hazards, a multi-layered approach to risk mitigation is essential. This involves a combination of engineering controls and personal protective equipment (PPE) to minimize exposure.

Engineering Controls:

  • Ventilation: The primary engineering control for handling this compound is a well-functioning chemical fume hood.[1][6] This is crucial to prevent the inhalation of any vapors or aerosols that may be generated, especially during heating or agitation.

  • Safety Stations: Laboratories should be equipped with easily accessible eyewash stations and safety showers.[1][5] In the event of accidental contact, immediate flushing is critical to minimizing injury.

Personal Protective Equipment (PPE):

A comprehensive PPE strategy is your last line of defense against chemical exposure. The following are mandatory when handling this compound:

  • Eye Protection: Safety glasses with side shields or chemical goggles are essential to protect against splashes.[1] If there is a significant risk of splashing, a face shield should also be worn.[1]

  • Hand Protection: Chemical-resistant gloves are required.[1] It is important to select gloves made of a material that is impermeable to this specific compound and to inspect them for any signs of degradation before each use.

  • Skin and Body Protection: A laboratory coat or other protective clothing should be worn to prevent skin contact.[1] In situations with a higher risk of exposure, additional protective clothing may be necessary.

  • Respiratory Protection: If working outside of a fume hood is unavoidable and there is a risk of inhalation, a vapor respirator may be required.[1] The appropriate type of respirator and cartridge should be selected based on a formal risk assessment.

Experimental Workflow: Safe Handling Protocol

prep_sds Review SDS prep_ppe Don PPE (Gloves, Goggles, Lab Coat) prep_sds->prep_ppe prep_hood Verify Fume Hood Function prep_ppe->prep_hood handle_transfer Transfer Compound in Fume Hood prep_hood->handle_transfer Proceed if safe handle_weigh Weigh Compound handle_transfer->handle_weigh handle_dissolve Dissolve in Solvent handle_weigh->handle_dissolve cleanup_waste Dispose of Waste in Designated Container handle_dissolve->cleanup_waste cleanup_clean Clean Work Area cleanup_waste->cleanup_clean cleanup_wash Wash Hands Thoroughly cleanup_clean->cleanup_wash

Caption: A typical laboratory workflow for the safe handling of this compound.

Emergency Preparedness: First-Aid and Spill Response

In the event of an emergency, a swift and appropriate response is crucial. All personnel working with this compound should be familiar with the following procedures.

First-Aid Measures:

  • Inhalation: If inhaled, immediately move the affected person to fresh air.[4][7] If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[4][7]

  • Skin Contact: In case of skin contact, immediately flush the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[3][4] Seek medical attention if irritation develops or persists.[3][5]

  • Eye Contact: If the compound comes into contact with the eyes, immediately flush with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][4] Remove contact lenses if present and easy to do.[3][4][7] Seek immediate medical attention.[3][4]

  • Ingestion: If swallowed, do NOT induce vomiting.[4][7] Rinse the mouth with water and seek immediate medical attention.[4][7]

Emergency First-Aid Decision Tree

exposure Exposure Event inhalation Inhalation exposure->inhalation skin_contact Skin Contact exposure->skin_contact eye_contact Eye Contact exposure->eye_contact ingestion Ingestion exposure->ingestion move_fresh_air Move to Fresh Air inhalation->move_fresh_air flush_skin Flush with Soap & Water (15 min) skin_contact->flush_skin if irritation persists flush_eyes Flush with Water (15 min) eye_contact->flush_eyes rinse_mouth Rinse Mouth with Water ingestion->rinse_mouth seek_medical_attention Seek Immediate Medical Attention move_fresh_air->seek_medical_attention flush_skin->seek_medical_attention if irritation persists flush_eyes->seek_medical_attention rinse_mouth->seek_medical_attention

Caption: A decision-making workflow for first-aid response to exposure to this compound.

Spill and Leak Response:

In the event of a spill, the primary goal is to contain the material and prevent its spread while ensuring the safety of laboratory personnel.

  • Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area and ensure adequate ventilation.[1][7]

  • Control Ignition Sources: Remove all sources of ignition from the area.[4][6]

  • Contain the Spill: For liquid spills, use an inert absorbent material such as sand, earth, or vermiculite to contain the spill.[1][7]

  • Collect and Dispose: Carefully collect the absorbed material and place it into a suitable, labeled container for chemical waste disposal.[1][7]

  • Clean the Area: Decontaminate the spill area according to established laboratory protocols.

  • Personal Protection: Throughout the cleanup process, wear the appropriate PPE, including respiratory protection if necessary.[1][7]

Storage and Stability: Ensuring Compound Integrity

Proper storage is crucial for maintaining the quality and stability of this compound and for preventing accidents.

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][3] The recommended storage temperature is room temperature.

  • Incompatible Materials: Keep away from strong oxidizing agents.[1][5]

  • Handling Precautions: Avoid contact with skin, eyes, and clothing.[1][3] Wash hands thoroughly after handling.[1][3]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValueSource
Molecular Formula C10H11BrO2[1][8]
Molar Mass 243.1 g/mol [9]
Appearance Clear, colorless to very pale yellow liquid[1]
CAS Number 75567-84-9[1][8]
Boiling Point 92°C / 0.05 kPa[1]
Density 1.389 g/cm³ (Predicted)[9]
Flash Point 127.53°C[9]
Conclusion

The safe and effective use of this compound in a research setting hinges on a comprehensive understanding of its potential hazards and the implementation of robust safety protocols. The conflicting hazard classifications from different suppliers highlight the importance of a conservative approach to safety, treating the compound with the higher degree of caution warranted by the more stringent hazard warnings. By adhering to the principles of proactive risk management, including the consistent use of engineering controls and personal protective equipment, and by being prepared for emergency situations, researchers can confidently and safely utilize this valuable chemical reagent in their work.

References

A Technical Guide to the Spectroscopic Characterization of Methyl 3-(4-bromophenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for Methyl 3-(4-bromophenyl)propanoate, a key intermediate in the synthesis of various organic molecules. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a detailed interpretation of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy data.

Introduction

This compound (C₁₀H₁₁BrO₂) is a derivative of propanoic acid containing a bromophenyl group. Its structural elucidation is paramount for ensuring purity and for the correct interpretation of reaction outcomes in multi-step syntheses. Spectroscopic techniques such as NMR and IR are indispensable tools for the unambiguous confirmation of its molecular structure. This guide will delve into the theoretical and practical aspects of interpreting the ¹H NMR, ¹³C NMR, and FT-IR spectra of this compound, providing a framework for its identification and characterization.

Molecular Structure and Atom Numbering

To facilitate the discussion of spectroscopic data, the following numbering scheme is adopted for the atoms in this compound.

Caption: Molecular structure and atom numbering for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The analysis of ¹H and ¹³C NMR spectra provides detailed information about the chemical environment of each nucleus.

Experimental Protocol for NMR Sample Preparation

A standardized protocol ensures the acquisition of high-quality, reproducible NMR spectra. The following procedure is recommended, based on best practices for similar compounds[1]:

  • Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR analysis and 20-30 mg for ¹³C NMR analysis into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Dissolution: Gently swirl or vortex the vial to ensure the complete dissolution of the sample.

  • Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

  • Filtering (Optional): If any particulate matter is observed, filter the solution through a small plug of glass wool placed in the Pasteur pipette during the transfer.

G cluster_0 NMR Sample Preparation Workflow weigh Weigh Sample dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire Spectrum transfer->acquire

Caption: Standardized workflow for NMR sample preparation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic and aliphatic protons. The chemical shifts (δ) are influenced by the electronic environment of the protons, and the splitting patterns (multiplicity) are determined by the number of neighboring protons (n+1 rule).

Predicted ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.40Doublet2HH-6', H-8'These aromatic protons are adjacent to the bromine-bearing carbon and are deshielded. They are split by the protons on the adjacent carbons (H-5', H-9').
~7.09Doublet2HH-5', H-9'These aromatic protons are ortho to the propyl chain and are split by the protons on the adjacent carbons (H-6', H-8').
~3.67Singlet3HH-10 (OCH₃)The methyl protons of the ester group are in a distinct chemical environment and have no neighboring protons, resulting in a singlet. This is a characteristic chemical shift for ester methyl groups.[2]
~2.91Triplet2HH-1 (CH₂)These benzylic protons are adjacent to a CH₂ group (H-2) and are split into a triplet.
~2.62Triplet2HH-2 (CH₂)These protons are adjacent to the benzylic CH₂ group (H-1) and are split into a triplet. They are deshielded by the adjacent carbonyl group.
¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Predicted ¹³C NMR Data:

Chemical Shift (δ, ppm)Carbon AtomRationale
~173C3 (C=O)The carbonyl carbon of the ester group is highly deshielded and appears at a characteristic downfield chemical shift.[3]
~140C4' (Ar-C)The aromatic carbon attached to the propyl chain.
~131C6', C8' (Ar-CH)Aromatic carbons ortho to the bromine atom.
~130C5', C9' (Ar-CH)Aromatic carbons meta to the bromine atom.
~120C7' (Ar-C-Br)The aromatic carbon directly bonded to the electronegative bromine atom.
~51C10 (OCH₃)The carbon of the ester methyl group.
~35C1 (CH₂)The benzylic carbon.
~30C2 (CH₂)The carbon adjacent to the carbonyl group.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

FT-IR Experimental Protocol

FT-IR spectra can be obtained from a liquid film of this compound. A small drop of the neat liquid is placed between two potassium bromide (KBr) plates to create a thin film for analysis.

Interpretation of the IR Spectrum

The IR spectrum of this compound will exhibit characteristic absorption bands for the ester functional group and the aromatic ring.

Predicted FT-IR Data:

Wavenumber (cm⁻¹)VibrationFunctional GroupSignificance
~3000-2850C-H stretchAliphatic (CH₂, CH₃)Indicates the presence of sp³ hybridized C-H bonds.
~1735C=O stretchEsterA strong, sharp absorption band characteristic of the carbonyl group in an ester.[4]
~1600, ~1480C=C stretchAromatic RingThese absorptions are characteristic of the carbon-carbon double bonds within the benzene ring.
~1250-1000C-O stretchEsterStrong absorptions corresponding to the C-O single bond stretching vibrations of the ester group.
~820C-H bendp-disubstituted aromaticA strong out-of-plane bending vibration indicative of 1,4-disubstitution on the benzene ring.
Below 700C-Br stretchAryl halideThe carbon-bromine stretching vibration typically appears in the fingerprint region.

Synthesis of this compound

A common method for the synthesis of this compound involves the esterification of 3-(4-bromophenyl)propanoic acid.

Experimental Protocol

The following is a representative procedure for the synthesis:

  • To a solution of 3-(4-bromophenyl)propanoic acid in methanol, a catalytic amount of a strong acid (e.g., sulfuric acid) is added.

  • The reaction mixture is heated under reflux for several hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the excess methanol is removed under reduced pressure.

  • The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.

  • The crude product can be purified by column chromatography on silica gel.

G cluster_0 Synthesis Workflow start 3-(4-bromophenyl)propanoic acid reflux Reflux in Methanol with Acid Catalyst start->reflux workup Aqueous Workup reflux->workup purify Column Chromatography workup->purify product This compound purify->product

Caption: General workflow for the synthesis of this compound.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive framework for the identification and characterization of this compound. The predicted ¹H NMR, ¹³C NMR, and FT-IR spectra, in conjunction with the provided experimental protocols, serve as a valuable resource for researchers in organic synthesis and medicinal chemistry. The detailed interpretation of the spectral features ensures the structural integrity of this important chemical intermediate.

References

A Technical Guide to Methyl 3-(4-bromophenyl)propanoate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth guide provides a comprehensive overview of Methyl 3-(4-bromophenyl)propanoate, a key building block in synthetic chemistry, with a particular focus on its procurement, properties, and applications in research and development. This document is intended for researchers, scientists, and professionals in the drug development sector who require reliable technical information for their work.

Introduction: The Strategic Importance of this compound in Synthesis

This compound (CAS No. 75567-84-9) is a substituted aromatic carboxylic acid ester. Its molecular structure, featuring a brominated phenyl ring and a propanoate ester moiety, makes it a versatile intermediate in organic synthesis. The bromine atom serves as a handle for a variety of cross-coupling reactions, while the ester group can be readily hydrolyzed or otherwise modified. This dual functionality allows for the construction of complex molecular architectures, making it a valuable precursor in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[1] Its utility is particularly pronounced in medicinal chemistry, where the 4-bromophenyl motif is a common feature in bioactive molecules.

Commercial Availability and Supplier Landscape

A critical first step in any research or development project is the reliable sourcing of starting materials. This compound is readily available from a range of commercial suppliers, catering to different scales and purity requirements.

Major Global Suppliers

Several multinational chemical suppliers offer this compound, often with detailed specifications and readily available safety and technical data. These suppliers are typically the preferred choice for researchers in academic and industrial laboratories due to their established quality control systems and distribution networks.

  • Thermo Fisher Scientific (Alfa Aesar): A prominent supplier offering this compound, often with specified purity levels suitable for research and development.[2]

  • Sigma-Aldrich (Merck): A leading global supplier of chemicals and laboratory equipment, listing this compound in their extensive catalog.

  • TCI America: A well-regarded supplier of specialty organic chemicals, providing this compound with high purity standards.[3]

Supplier Marketplaces and Regional Manufacturers

In addition to the major global players, a number of online chemical marketplaces and regional manufacturers provide access to this compound. These platforms can be useful for comparing prices and identifying alternative sources.

  • Guidechem: A comprehensive directory listing multiple suppliers of this chemical, offering a platform to connect with manufacturers and distributors.[1]

  • CymitQuimica: An online supplier that provides product specifications and pricing for various quantities.[4][5]

  • ChemNet: Another online marketplace that connects buyers with chemical suppliers globally.

  • Indian Manufacturers: Several manufacturers in India, such as Azaricta Research Laboratories Private Limited, also produce and supply this intermediate, which can be a cost-effective option for bulk procurement.

The following diagram illustrates a typical workflow for procuring this compound, from initial supplier identification to final quality assessment.

G cluster_procurement Procurement Workflow Identify Identify Potential Suppliers (e.g., Thermo Fisher, Sigma-Aldrich, Guidechem) Request Request Quotations & Lead Times Identify->Request Initial Screening Evaluate Evaluate Supplier Documentation (CoA, SDS, Specifications) Request->Evaluate Technical Assessment Select Select Supplier & Place Order Evaluate->Select Decision Receive Receive & Quarantine Shipment Select->Receive Logistics QC Internal Quality Control (e.g., NMR, LC-MS) Receive->QC Verification Release Release for Use in R&D QC->Release Approval

Caption: A streamlined workflow for the procurement of this compound.

Technical Specifications and Physicochemical Properties

When sourcing this compound, it is crucial to consider its technical specifications to ensure it meets the requirements of the intended application. The following table summarizes the key properties of this compound.

PropertyValueSource(s)
CAS Number 75567-84-9[6]
Molecular Formula C₁₀H₁₁BrO₂[6][7]
Molecular Weight 243.1 g/mol [6][7][8]
IUPAC Name This compound[3][6]
Appearance Colorless to pale yellow liquid or solid[1][4]
Purity Typically ≥97% (research grade)[2]
Boiling Point 287.26 °C at 760 mmHg[1]
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol and ether.[1][4]
SMILES COC(=O)CCC1=CC=C(C=C1)Br[2][6]

A Certificate of Analysis (CoA) should always be requested from the supplier to confirm the purity and identity of the specific batch being purchased.

Synthesis and Chemical Reactivity

Understanding the synthesis and reactivity of this compound is essential for its effective use in the laboratory.

Synthetic Route

A common laboratory-scale synthesis involves the Fischer esterification of 3-(4-bromophenyl)propionic acid with methanol in the presence of a catalytic amount of strong acid, such as sulfuric acid.

A simplified reaction scheme for the synthesis is as follows:

G cluster_synthesis Synthesis of this compound StartingMaterial 3-(4-bromophenyl)propionic acid Product This compound StartingMaterial->Product Esterification Reagent Methanol (CH₃OH) Reagent->Product Catalyst H₂SO₄ (catalyst) Catalyst->Product

Caption: A simplified representation of the Fischer esterification synthesis route.

Key Reactions and Mechanistic Insights

The reactivity of this compound is dominated by the two functional groups: the aryl bromide and the methyl ester.

  • Aryl Bromide: The carbon-bromine bond is susceptible to a variety of important transformations, most notably palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds at the 4-position of the phenyl ring, providing a powerful tool for molecular diversification. The electron-withdrawing nature of the ester group can influence the reactivity of the aryl bromide in these reactions.

  • Methyl Ester: The ester functionality can be readily hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. This transformation is often a key step in multi-step syntheses, as the carboxylic acid can then be converted to other functional groups such as amides, acid chlorides, or alcohols.

The following diagram illustrates the key reaction pathways involving this compound.

G cluster_reactivity Key Reaction Pathways StartingMolecule This compound Suzuki Suzuki Coupling (with Boronic Acid) StartingMolecule->Suzuki Pd Catalyst Heck Heck Reaction (with Alkene) StartingMolecule->Heck Pd Catalyst Hydrolysis Ester Hydrolysis (H⁺ or OH⁻) StartingMolecule->Hydrolysis CoupledProduct Bi-aryl Product Suzuki->CoupledProduct StyreneDerivative Styrene Derivative Heck->StyreneDerivative CarboxylicAcid 3-(4-bromophenyl)propionic acid Hydrolysis->CarboxylicAcid Amidation Amidation (with Amine) AmideProduct Amide Product Amidation->AmideProduct CarboxylicAcid->Amidation

Caption: Major reaction pathways for the functionalization of this compound.

Applications in Drug Discovery and Development

This compound is a valuable building block in the synthesis of a wide range of biologically active molecules. Its utility stems from its ability to introduce the 3-(4-bromophenyl)propyl moiety, which can be further elaborated.

Intermediate for Retinoid X Receptor (RXR) Agonists

Compounds with structures related to this compound have been investigated as intermediates in the synthesis of bicyclic heteroaryl compounds that act as agonists for Retinoid X Receptors (RXRs).[9] RXRs are important targets in the treatment of metabolic diseases, cancer, and inflammatory conditions. The 4-bromophenyl group in such intermediates can be a key structural element for interaction with the receptor or can serve as a point for further chemical modification to optimize pharmacological properties.

Precursor for Bruton's Tyrosine Kinase (BTK) Degraders

The development of proteolysis-targeting chimeras (PROTACs) is a rapidly growing area of drug discovery. These bifunctional molecules induce the degradation of specific target proteins. The core structure of some BTK inhibitors, which are used in the treatment of certain cancers and autoimmune diseases, can be synthesized from precursors containing a brominated phenyl ring.[10] this compound represents a potential starting material for the synthesis of such inhibitors, which can then be incorporated into BTK-targeting PROTACs.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. A comprehensive Safety Data Sheet (SDS) should be obtained from the supplier and reviewed before use.

General Handling Precautions:

  • Use in a well-ventilated area or a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is a commercially accessible and synthetically versatile building block with significant applications in organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. Its dual functionality allows for a wide range of chemical transformations, making it a valuable tool for the construction of complex molecular targets. A thorough understanding of its properties, suppliers, and reactivity is essential for its effective and safe utilization in research and development endeavors.

References

A Systematic Approach to the Structural Elucidation and IUPAC Nomenclature of C10H11BrO2 Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The molecular formula C10H11BrO2 represents a multitude of structural isomers, each possessing a unique IUPAC name and distinct physicochemical properties. This technical guide provides a systematic methodology for the structural elucidation and unambiguous naming of these isomers, designed for researchers, scientists, and professionals in drug development. By integrating foundational chemical principles with advanced spectroscopic techniques, this document serves as a comprehensive reference for identifying specific C10H11BrO2 isomers. We will explore the primary isomer classes, detail the rules of IUPAC nomenclature for each, and present a self-validating protocol for empirical structure confirmation using NMR, IR, and Mass Spectrometry.

Part 1: Foundational Analysis of the Molecular Formula C10H11BrO2

The first step in structural elucidation is a theoretical analysis of the molecular formula to constrain the realm of possible structures.

1.1 Degree of Unsaturation (DoU)

The Degree of Unsaturation (DoU), or index of hydrogen deficiency, provides insight into the number of rings and/or multiple bonds within a molecule. The formula is:

DoU = C + 1 - (H/2) - (X/2) + (N/2)

For C10H11BrO2: DoU = 10 + 1 - (11/2) - (1/2) + (0/2) = 11 - 5.5 - 0.5 = 5

A DoU of 5 is highly indicative of a substituted benzene ring (which accounts for 4 degrees of unsaturation: one ring and three double bonds) plus one additional degree of unsaturation, typically a carbonyl group (C=O) found in a carboxylic acid or an ester.

1.2 Identification of Probable Functional Groups and Core Structures

Given the presence of two oxygen atoms and a DoU of 5, the most plausible functional groups are a carboxylic acid (-COOH) or an ester (-COOR). This leads to two primary classes of isomers to investigate.

Part 2: Isomer Class I: Ethyl Phenylacetate Derivatives

This class features a phenylacetate core with an ethyl ester group. The bromine atom can be located on either the phenyl ring or the alpha-carbon of the acetate moiety.

2.1 Type A: Bromine on the Alkyl Chain

In this configuration, the bromine atom is a substituent on the carbon atom adjacent to the phenyl ring.

  • Structure Example: (Conceptual Image)

  • IUPAC Name: ethyl 2-bromo-2-phenylacetate [1]

  • Nomenclature Rationale: The parent structure is identified as an ester of acetic acid. The substituent attached to the oxygen is named first ("ethyl"). The main chain is the acetate group. It has two substituents on its second carbon (the alpha-carbon): a bromine ("bromo") and a phenyl group. These are listed alphabetically.

2.2 Type B: Bromine on the Phenyl Ring

Here, the bromine atom is a substituent on the aromatic ring. This leads to three possible positional isomers: ortho, meta, and para.

  • Structure Example (para-isomer):

    alt text
    (Conceptual Image)

  • IUPAC Names:

    • ethyl 2-(4-bromophenyl)acetate (para-isomer)[2][3]

    • ethyl 2-(2-bromophenyl)acetate (ortho-isomer)[4]

    • ethyl 2-(3-bromophenyl)acetate (meta-isomer)

  • Nomenclature Rationale: The "ethyl" group is named first as it is the ester alkyl group. The main chain is the "acetate." The substituent on the acetate is a "bromophenyl" group. The number (2-, 3-, or 4-) indicates the position of the bromine atom on the phenyl ring, with the attachment point to the acetate chain being carbon 1 of the ring.

Part 3: Isomer Class II: Brominated Alkylbenzoic Acid Derivatives

This class is characterized by a benzoic acid core with bromine and an alkyl group as substituents on the ring.

  • Structure Example: (Conceptual Image)

  • IUPAC Name: 2-bromo-4-propan-2-ylbenzoic acid [5] (or 2-bromo-4-isopropylbenzoic acid)

  • Nomenclature Rationale: The molecule is named as a derivative of "benzoic acid," which is the parent structure. The carboxyl group is at position 1 on the ring. The substituents are numbered to give the lowest possible locants and are listed alphabetically: "bromo" at position 2 and "propan-2-yl" (the systematic name for isopropyl) at position 4. Other isomers like 3-bromo-4-isopropylbenzoic acid are also possible.[6]

Part 4: Empirical Structure Validation: A Spectroscopic Protocol

Distinguishing between these isomers requires empirical data from spectroscopic methods. The choice of experiment is guided by the structural questions that need to be answered.

4.1 Overall Workflow for Isomer Differentiation

The logical flow from an unknown sample of C10H11BrO2 to a confirmed structure involves a series of spectroscopic analyses, each providing a piece of the puzzle.

G cluster_0 Initial Analysis cluster_1 Functional Group ID cluster_2 Isomer Class Determination cluster_3 Specific Isomer Confirmation Formula Unknown C10H11BrO2 MS Mass Spectrometry (MS) Formula->MS IR Infrared (IR) Spectroscopy Formula->IR MS_Result M+ / M+2 peaks (~1:1 ratio) Confirms Br presence MS->MS_Result IR_Result C=O Stretch Analysis IR->IR_Result Carboxylic_Acid Class II: Benzoic Acid (Broad O-H ~3000 cm⁻¹ C=O ~1710 cm⁻¹) IR_Result->Carboxylic_Acid Broad O-H present Ester Class I: Phenylacetate (No broad O-H C=O ~1740 cm⁻¹) IR_Result->Ester Broad O-H absent NMR 1H & 13C NMR Spectroscopy Carboxylic_Acid->NMR Ester->NMR Final_Structure Confirmed Structure & IUPAC Name NMR->Final_Structure Analysis of shifts, coupling, integration

Caption: Workflow for the structural elucidation of C10H11BrO2 isomers.

4.2 Spectroscopic Data Interpretation

The key to differentiation lies in comparing the expected spectral features of each potential isomer class.

Technique Ethyl 2-bromo-2-phenylacetate Ethyl 2-(4-bromophenyl)acetate 2-bromo-4-isopropylbenzoic acid
IR Spectroscopy Ester C=O: ~1740 cm⁻¹No broad O-H stretch[7][8]Ester C=O: ~1740 cm⁻¹No broad O-H stretch[7][8]Carboxylic Acid C=O: ~1710 cm⁻¹Broad O-H stretch: 2500-3300 cm⁻¹[9][10]
Mass Spectrometry M+ / M+2 peaks at m/z 242/244 (~1:1 ratio) confirming one Br atom.[11][12][13]M+ / M+2 peaks at m/z 242/244 (~1:1 ratio) confirming one Br atom.[11][12][13]M+ / M+2 peaks at m/z 242/244 (~1:1 ratio) confirming one Br atom.[11][12][13]
¹H NMR Spectroscopy -CH(Br)-: Singlet ~5.2 ppm-OCH₂CH₃: Quartet ~4.2 ppm, Triplet ~1.2 ppmPhenyl: Multiplet ~7.4 ppm (5H)-CH₂-: Singlet ~3.6 ppm-OCH₂CH₃: Quartet ~4.1 ppm, Triplet ~1.2 ppmAromatic: Two doublets ~7.2-7.5 ppm (4H, AA'BB' system)-COOH: Broad singlet >10 ppmIsopropyl CH: Septet ~3.3 ppmIsopropyl CH₃: Doublet ~1.2 ppm (6H)Aromatic: 3 distinct signals
¹³C NMR Spectroscopy C=O: ~167 ppm-CH(Br)-: ~45 ppm-OCH₂-: ~62 ppmC=O: ~170 ppm-CH₂-: ~40 ppm-OCH₂-: ~61 ppmC-Br (aromatic): ~122 ppmC=O: ~172 ppmC-Br (aromatic): ~120 ppmIsopropyl CH: ~34 ppmIsopropyl CH₃: ~24 ppm

Note: NMR chemical shifts (ppm) are approximate and can vary based on solvent and experimental conditions.

Part 5: Detailed Experimental Protocol: NMR Analysis

This protocol outlines the steps for acquiring and interpreting NMR data to validate the structure of a C10H11BrO2 isomer.

Objective: To unambiguously determine the specific isomeric structure of a purified C10H11BrO2 sample.

Methodology:

  • Sample Preparation:

    • Accurately weigh 10-20 mg of the purified sample for ¹H NMR and 30-50 mg for ¹³C NMR.

    • Select a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) that fully dissolves the compound.

    • Dissolve the sample in ~0.7 mL of the solvent in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum. Ensure adequate signal-to-noise by adjusting the number of scans.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum.

    • (Optional but recommended) Acquire advanced 2D NMR spectra, such as COSY (¹H-¹H correlation) and HSQC/HMBC (¹H-¹³C correlation), to confirm connectivity.

  • Data Analysis & Interpretation:

    • ¹H NMR Spectrum:

      • Chemical Shift: Analyze the position of each signal to identify the electronic environment of the protons (e.g., aromatic, aliphatic, adjacent to electronegative atoms).

      • Integration: Measure the area under each signal to determine the relative number of protons it represents.

      • Multiplicity (Splitting): Analyze the splitting pattern (singlet, doublet, triplet, etc.) to determine the number of adjacent protons (n+1 rule).

    • ¹³C NMR Spectrum:

      • Count the number of distinct signals to determine the number of unique carbon environments. This can reveal molecular symmetry.

      • Analyze the chemical shifts to identify carbon types (e.g., carbonyl >160 ppm, aromatic 110-160 ppm, aliphatic 10-60 ppm).

  • Structure Confirmation Logic:

Caption: Decision tree for NMR-based isomer differentiation.

Conclusion

The IUPAC name for a compound with the molecular formula C10H11BrO2 cannot be assigned without empirical structural data. The formula represents numerous isomers across different functional group classes, primarily substituted ethyl phenylacetates and brominated alkylbenzoic acids. A systematic approach, beginning with the calculation of the Degree of Unsaturation and followed by a targeted spectroscopic analysis, is essential for unambiguous identification. By combining IR spectroscopy to determine the functional group class with detailed ¹H and ¹³C NMR analysis to elucidate connectivity and substitution patterns, researchers can confidently assign the correct IUPAC name and ensure the structural integrity of the compound .

References

Navigating the Solution Landscape: A Technical Guide to the Solubility of Methyl 3-(4-bromophenyl)propanoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[City, State] – [Date] – In the intricate world of pharmaceutical development and chemical research, understanding the solubility of a compound is a cornerstone of process design, formulation, and ultimately, therapeutic efficacy. This in-depth technical guide offers a comprehensive exploration of the solubility of Methyl 3-(4-bromophenyl)propanoate, a key intermediate in the synthesis of various organic molecules. Authored for researchers, scientists, and drug development professionals, this document provides a detailed analysis of the theoretical principles governing its solubility, a predictive model based on Hansen Solubility Parameters (HSP), and robust experimental protocols for empirical verification.

Introduction: The Significance of Solubility in Chemical Synthesis and Drug Development

This compound (M3BP), with the molecular formula C₁₀H₁₁BrO₂, is a valuable building block in organic synthesis.[1] Its utility in the creation of more complex molecules, potentially including active pharmaceutical ingredients (APIs), necessitates a thorough understanding of its behavior in various solvent systems.[2][3] Solubility dictates critical parameters such as reaction kinetics, purification efficiency (e.g., crystallization), and the ability to formulate a compound for its intended application.[4] In drug development, poor solubility can be a major hurdle, affecting bioavailability and therapeutic effect.[5] This guide aims to provide a predictive and practical framework for assessing the solubility of M3BP in a range of common organic solvents.

Theoretical Framework: The Principles of "Like Dissolves Like"

The solubility of an organic compound is governed by the fundamental principle of "like dissolves like."[6][7] This adage is scientifically rooted in the nature of intermolecular forces between the solute and the solvent. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of new solute-solvent interactions.[8]

The key factors influencing the solubility of M3BP are:

  • Polarity : The polarity of a molecule is determined by the distribution of electron density.[4] M3BP possesses both polar and non-polar characteristics. The ester functional group (-COOCH₃) introduces polarity through its carbonyl and ether linkages, capable of dipole-dipole interactions and acting as a hydrogen bond acceptor. The bromophenyl group, while containing a polar carbon-bromine bond, is predominantly non-polar and contributes to van der Waals forces.[9]

  • Molecular Size and Structure : Larger molecules generally exhibit lower solubility as more energy is needed to overcome the intermolecular forces within the crystal lattice.[10][11] The structure of M3BP, with its aromatic ring and alkyl chain, influences how effectively solvent molecules can surround and solvate it.

  • Temperature : For most solid solutes dissolving in liquid solvents, solubility increases with temperature.[10] Increased thermal energy helps to overcome the lattice energy of the solute.

Predictive Modeling: Hansen Solubility Parameters (HSP)

In the absence of extensive experimental data, Hansen Solubility Parameters (HSP) offer a powerful predictive tool.[4] The HSP model quantifies the "like dissolves like" principle by breaking down the total cohesive energy of a substance into three components:

  • δD (Dispersion) : Energy from London dispersion forces.

  • δP (Polar) : Energy from dipole-dipole interactions.

  • δH (Hydrogen Bonding) : Energy from hydrogen bonding.

Each molecule is assigned a point in a three-dimensional "Hansen space." The distance (Ra) between two points (e.g., a solute and a solvent) in this space is a measure of their dissimilarity. A smaller distance indicates a higher likelihood of solubility. The formula for this distance is:

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²

A solute is predicted to be soluble in a solvent if the calculated Ra is less than the interaction radius (R₀) of the solute.

Estimating the Hansen Solubility Parameters of this compound

Assumptions and Methodology:

This estimation assumes that the HSP of the whole molecule can be reasonably approximated by a weighted average of the HSPs of its major fragments. This is a simplification, as intramolecular interactions can influence the overall parameters. However, it provides a valuable starting point for solubility prediction.

  • Bromobenzene (C₆H₅Br) : Represents the bromophenyl moiety.

  • Methyl Propanoate (CH₃CH₂COOCH₃) : Represents the propanoate ester chain.

The published HSP values for these fragments are:

CompoundδD (MPa½)δP (MPa½)δH (MPa½)
Bromobenzene19.25.54.1
Methyl Propanoate15.56.57.7

To estimate the HSP for this compound, a simple arithmetic mean of the fragment values will be utilized as a first-order approximation.

Estimated HSP for this compound:

  • δD_est = (19.2 + 15.5) / 2 = 17.35 MPa½

  • δP_est = (5.5 + 6.5) / 2 = 6.0 MPa½

  • δH_est = (4.1 + 7.7) / 2 = 5.9 MPa½

Predicted Solubility in Common Organic Solvents

Using the estimated HSP for M3BP, we can now predict its solubility in a variety of organic solvents. The following table presents the HSP values for common solvents and the calculated HSP distance (Ra) to M3BP. A smaller Ra value suggests a higher likelihood of good solubility.

SolventδD (MPa½)δP (MPa½)δH (MPa½)Predicted Solubility (Ra)
Acetone15.510.47.05.4
Acetonitrile15.318.06.112.2
Benzene18.40.02.07.3
1-Butanol16.05.715.810.0
Chloroform17.83.15.73.0
Cyclohexane16.80.00.28.8
Dichloromethane17.07.37.12.2
Diethyl Ether14.52.95.14.6
Dimethylformamide (DMF)17.413.711.39.4
Dimethyl Sulfoxide (DMSO)18.416.410.211.5
Ethanol15.88.819.414.0
Ethyl Acetate15.85.37.22.1
Heptane15.30.00.09.2
Hexane14.90.00.09.5
Isopropanol15.86.116.410.6
Methanol14.712.322.317.7
Tetrahydrofuran (THF)16.85.78.02.3
Toluene18.01.42.06.1
Water15.516.042.338.3

Interpretation of Predicted Solubility:

Based on the calculated Ra values, this compound is predicted to have the highest solubility in solvents such as ethyl acetate, dichloromethane, tetrahydrofuran (THF), and chloroform . Moderate solubility is expected in solvents like acetone, diethyl ether, toluene, and benzene . The compound is predicted to have poor solubility in highly polar protic solvents like methanol and water , as well as in non-polar alkanes like hexane and heptane .

Experimental Verification of Solubility

While predictive models are invaluable for initial screening, experimental verification is crucial for confirming solubility and obtaining quantitative data. The following protocols outline standard methods for determining the solubility of this compound.

Qualitative Solubility Determination

This method provides a rapid assessment of whether a compound is soluble, partially soluble, or insoluble in a given solvent.

Protocol:

  • Add approximately 10-20 mg of this compound to a clean, dry test tube.

  • Add 1 mL of the test solvent to the test tube.

  • Agitate the mixture vigorously for 1-2 minutes at ambient temperature.

  • Visually inspect the solution.

    • Soluble: The solid completely dissolves, forming a clear solution.

    • Partially Soluble: A significant portion of the solid dissolves, but some remains undissolved.

    • Insoluble: The solid does not appear to dissolve.

  • If the compound is insoluble at room temperature, gently warm the mixture and observe any changes in solubility. Note the temperature at which dissolution occurs, if any.

  • Record the observations for each solvent tested.

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Protocol:

  • Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent.

  • Seal the vials to prevent solvent evaporation.

  • Place the vials in a constant temperature shaker bath (e.g., 25 °C) and agitate until equilibrium is reached (typically 24-48 hours).

  • After equilibration, allow the vials to stand undisturbed for a sufficient time to allow any undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a filtered syringe to avoid transferring any solid particles.

  • Dilute the aliquot with a suitable solvent to a concentration within the linear range of an appropriate analytical method (e.g., UV-Vis spectroscopy or High-Performance Liquid Chromatography - HPLC).

  • Quantify the concentration of this compound in the diluted sample using a pre-established calibration curve.

  • Calculate the original solubility in the solvent (e.g., in mg/mL or mol/L).

Visualizing the Solubility Prediction Workflow

The following diagram illustrates the logical flow of the solubility prediction and verification process described in this guide.

Solubility_Workflow cluster_prediction Predictive Modeling cluster_verification Experimental Verification A Identify Molecular Structure of this compound B Deconstruct into Key Fragments (Bromobenzene & Methyl Propanoate) C Obtain Hansen Solubility Parameters (HSP) for Fragments D Estimate HSP for the Target Molecule F Calculate HSP Distance (Ra) (Solute vs. Solvent) E Gather HSP for a Range of Organic Solvents G Predict Relative Solubility K Compare Experimental Data with Predictions G->K H Qualitative Solubility Testing I Quantitative Solubility Determination (Shake-Flask Method) H->I J Analytical Quantification (e.g., HPLC, UV-Vis)

References

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(4-Bromophenyl)propanoic acid is a versatile bifunctional molecule that serves as a crucial building block in modern chemical and pharmaceutical research. Its structure, featuring a carboxylic acid handle for amide coupling or esterification and a brominated aromatic ring for cross-coupling reactions, makes it an exceptionally valuable starting material. This compound is increasingly utilized in the synthesis of complex pharmaceutical agents, including its application as a linker in Proteolysis Targeting Chimeras (PROTACs), and in the development of advanced polymers and functional materials.[1]

This guide provides an in-depth exploration of the key chemical intermediates encountered in the principal synthetic routes to 3-(4-bromophenyl)propanoic acid. Moving beyond a simple recitation of reaction schemes, we will delve into the strategic rationale behind different synthetic approaches, offering field-proven insights into the selection of intermediates and reaction conditions. This document is intended for researchers, chemists, and drug development professionals seeking a practical, in-depth understanding of the synthesis and manipulation of this important chemical entity.

Part 1: Retrosynthetic Strategies and Key Intermediates

A sound synthetic plan begins with a logical retrosynthetic analysis. For a molecule like 3-(4-bromophenyl)propanoic acid, there are three primary disconnection strategies, each defined by the key bond formation and the corresponding intermediate.

  • Cα-Cβ Bond Disconnection (Alkene Reduction Route): This approach involves the synthesis of an unsaturated precursor, typically a cinnamic acid derivative, followed by the reduction of the carbon-carbon double bond. This classic route relies on robust condensation chemistry.

  • Aryl-Cβ Bond Disconnection (Aryl Coupling Route): This modern strategy forms the bond between the aromatic ring and the propanoate side chain, often employing powerful transition-metal-catalyzed cross-coupling reactions. This route provides excellent control and efficiency.

  • C-Br Bond Disconnection (Electrophilic Bromination Route): This strategy involves the late-stage introduction of the bromine atom onto a pre-existing 3-phenylpropanoic acid scaffold. While conceptually simple, this route presents significant challenges in regioselectivity.

These strategies are visualized below, highlighting the pivotal intermediates that form the core of our discussion.

G cluster_0 Retrosynthetic Pathways Target 3-(4-Bromophenyl)propanoic Acid Disconnect_1 Disconnect Cα-Cβ (Reduction) Target->Disconnect_1 => Disconnect_2 Disconnect Aryl-Cβ (Coupling) Target->Disconnect_2 => Disconnect_3 Disconnect C-Br (Bromination) Target->Disconnect_3 => Intermediate_1 Key Intermediate: 4-Bromocinnamic Acid Disconnect_1->Intermediate_1 Intermediate_2 Key Intermediate: Alkyl 3-(4-bromophenyl)propanoate Disconnect_2->Intermediate_2 Intermediate_3 Key Intermediate: 3-Phenylpropanoic Acid Disconnect_3->Intermediate_3

Caption: Retrosynthetic analysis of 3-(4-bromophenyl)propanoic acid.

Part 2: The Condensation Strategy via 4-Bromocinnamic Acid

This classical approach constructs the carbon backbone through the condensation of 4-bromobenzaldehyde with an acid anhydride, followed by reduction. The central intermediate, 4-bromocinnamic acid, is stable, easily characterizable, and serves as a testament to the enduring power of named reactions in organic synthesis.

Key Intermediate 1: 4-Bromocinnamic Acid

Synthesis Rationale: The Perkin reaction provides a reliable method for synthesizing α,β-unsaturated aromatic acids.[2] It involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of the alkali salt of the corresponding acid, which acts as the base catalyst.[2][3] Using 4-bromobenzaldehyde and acetic anhydride yields the pivotal 4-bromocinnamic acid intermediate. The reaction requires high temperatures to drive the condensation and subsequent elimination steps.[4]

Experimental Protocol: Synthesis of 4-Bromocinnamic Acid via Perkin Reaction
  • Reagent Preparation: In a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a thermometer, combine 4-bromobenzaldehyde (0.1 mol), acetic anhydride (0.25 mol), and anhydrous potassium acetate (0.1 mol).

    • Scientist's Insight: The use of anhydrous potassium acetate is critical; moisture will hydrolyze the acetic anhydride and quench the enolate, drastically reducing the yield. Acetic anhydride is used in excess to act as both reactant and solvent.

  • Reaction Execution: Heat the reaction mixture to 180°C in a sand bath or heating mantle and maintain this temperature with vigorous stirring for 5 hours.

  • Workup and Isolation: Allow the mixture to cool to 100°C and pour it slowly into 500 mL of deionized water with stirring. If the product solidifies, break it up with a stirring rod. Boil the aqueous mixture for 15 minutes to hydrolyze any remaining acetic anhydride.

  • Purification: Cool the mixture in an ice bath. The crude 4-bromocinnamic acid will precipitate. Collect the solid by vacuum filtration and wash it thoroughly with cold water. Recrystallize the crude product from an ethanol/water mixture to yield pure 4-bromocinnamic acid.

From Intermediate to Final Product: Reduction

The conversion of 4-bromocinnamic acid to 3-(4-bromophenyl)propanoic acid is achieved through the selective reduction of the alkene double bond without affecting the aromatic ring or the carboxylic acid.

  • Methodology: Catalytic hydrogenation is the method of choice. The intermediate is dissolved in a suitable solvent (e.g., ethanol or ethyl acetate) and subjected to hydrogen gas (typically 1-3 atm) in the presence of a palladium on carbon catalyst (5-10% Pd/C). The reaction is monitored by TLC or ¹H NMR until the disappearance of the vinylic protons.

G cluster_workflow1 Workflow: Condensation Route A 4-Bromobenzaldehyde + Acetic Anhydride B Perkin Reaction (KOAc, 180°C) A->B C Intermediate: 4-Bromocinnamic Acid B->C D Catalytic Hydrogenation (H₂, Pd/C) C->D E Final Product: 3-(4-Bromophenyl)propanoic Acid D->E

Caption: Synthetic workflow from 4-bromobenzaldehyde to the target acid.

Part 3: The Modern Coupling Strategy via Ester Intermediates

Transition-metal catalysis has revolutionized C-C bond formation, enabling the direct coupling of aryl and alkyl fragments with high efficiency and selectivity. This approach typically generates an ester intermediate, which is subsequently hydrolyzed in a separate step.

Key Intermediate 2: Ethyl 3-(4-bromophenyl)propanoate

Synthesis Rationale: The rhodium-catalyzed conjugate addition (also known as a Miyaura-type addition) is a powerful method for forming the Aryl-Cβ bond.[5] This reaction couples an arylboronic acid with an α,β-unsaturated ester. The use of 4-bromophenylboronic acid and an acrylate ester, such as ethyl acrylate, provides a direct and atom-economical route to the ethyl 3-(4-bromophenyl)propanoate intermediate.[6] The reaction's success hinges on the precise coordination of the catalyst, ligand, and reactants.

Experimental Protocol: Synthesis of Ethyl 3-(4-bromophenyl)propanoate

(Adapted from Ruble, J. C. et al., Org. Synth. 2018, 95, 328-344)[5]

  • Catalyst Preparation: In a nitrogen-flushed, three-neck round-bottom flask, charge 4-bromophenylboronic acid (1.0 equiv), a rhodium catalyst such as [Rh(cod)₂]BF₄ (0.01 equiv), and a chiral phosphine ligand like (R)-BINAP (0.01 equiv). Add anhydrous 1,4-dioxane as the solvent. Stir the mixture at room temperature for 30 minutes.

    • Scientist's Insight: The pre-formation of the active rhodium-ligand complex under an inert atmosphere is crucial for catalytic activity. While a chiral ligand is specified in the reference for asymmetric synthesis, a non-chiral phosphine ligand like PPh₃ can be used for the synthesis of the racemic product.

  • Reaction Execution: Add deionized water (approx. 15% v/v of dioxane) followed by triethylamine (1.0 equiv). Heat the mixture to 30-35°C. Slowly add ethyl acrylate (1.2 equiv) via a syringe pump over 30 minutes. Stir the reaction at this temperature for 18-24 hours, monitoring by TLC or GC-MS.

  • Workup and Isolation: Upon completion, cool the reaction mixture and dilute it with diethyl ether or ethyl acetate. Wash the organic layer sequentially with saturated aqueous NH₄Cl, water, and brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude ester can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure ethyl 3-(4-bromophenyl)propanoate.

From Intermediate to Final Product: Saponification

The final step is the hydrolysis of the ester to the carboxylic acid. Alkaline hydrolysis (saponification) is strongly preferred over acidic hydrolysis because it is an irreversible process, driving the reaction to completion.[7]

Experimental Protocol: Saponification of Ethyl 3-(4-bromophenyl)propanoate
  • Hydrolysis: Dissolve the purified ester (1.0 equiv) in a mixture of methanol and water (e.g., 4:1 v/v) in a round-bottom flask. Add sodium hydroxide (2.0-3.0 equiv, as a 5M aqueous solution).

  • Reaction Execution: Heat the mixture to reflux (approx. 60-70°C) and stir for 1-2 hours. Monitor the disappearance of the ester spot by TLC.

    • Scientist's Insight: Using an excess of NaOH ensures complete and rapid hydrolysis. The co-solvent system of methanol/water ensures the miscibility of both the ester and the aqueous base.

  • Acidification and Isolation: Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the methanol. Dilute the remaining aqueous solution with water and wash with a non-polar solvent like dichloromethane to remove any unreacted starting material or non-polar impurities.[5] Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of concentrated HCl.

  • Purification: The 3-(4-bromophenyl)propanoic acid will precipitate as a white solid. Collect the product by vacuum filtration, wash with cold deionized water, and dry under vacuum.

G cluster_workflow2 Workflow: Aryl Coupling Route A 4-Bromophenylboronic Acid + Ethyl Acrylate B Rh-Catalyzed Conjugate Addition A->B C Intermediate: Ethyl 3-(4-bromophenyl)propanoate B->C D Saponification (NaOH, H₂O/MeOH) C->D E Acidification (HCl) D->E F Final Product: 3-(4-Bromophenyl)propanoic Acid E->F

Caption: Synthetic workflow using modern C-C bond formation.

Part 4: The Late-Stage Bromination Strategy

This approach begins with a non-halogenated precursor, 3-phenylpropanoic acid, and introduces the bromine atom in the final step. While appealing in its directness, this strategy is often complicated by selectivity issues.

Key Intermediate 3: 3-Phenylpropanoic Acid (Hydrocinnamic Acid)

Synthesis Rationale: The alkyl chain of 3-phenylpropanoic acid is an ortho-, para-directing group in electrophilic aromatic substitution. Therefore, direct bromination with Br₂ and a Lewis acid catalyst like FeBr₃ will theoretically yield a mixture of 2-bromo and 4-bromo isomers.

Trustworthiness and Practical Limitations: This method is rarely the preferred route in an industrial or pharmaceutical setting for producing high-purity 3-(4-bromophenyl)propanoic acid. The primary reason is the difficulty in separating the desired para-isomer from the ortho-byproduct. Their similar physical properties (polarity, boiling point) make purification by crystallization or chromatography challenging and costly, leading to significant yield loss. This self-validating system often validates itself as inefficient for producing a single, pure isomer. Therefore, while mechanistically valid, its practical application is limited.

Part 5: Physicochemical and Spectroscopic Data

Accurate characterization of intermediates and the final product is essential for validating any synthetic protocol.

Table 1: Physicochemical Properties of Key Intermediates

Intermediate NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
4-Bromocinnamic AcidC₉H₇BrO₂227.06255-258
Ethyl 3-(4-bromophenyl)propanoateC₁₁H₁₃BrO₂257.12N/A (Liquid)
3-Phenylpropanoic AcidC₉H₁₀O₂150.1747-49

Table 2: Properties and Spectroscopic Data for 3-(4-Bromophenyl)propanoic Acid

PropertyValue
CAS Number 1643-30-7[8]
Molecular Formula C₉H₉BrO₂[8]
Molecular Weight 229.07 g/mol [8]
Appearance White to off-white solid
Melting Point 133-136 °C (lit.)[8]
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~11.5 (br s, 1H, -COOH), 7.42 (d, 2H, Ar-H), 7.09 (d, 2H, Ar-H), 2.93 (t, 2H, -CH₂-Ar), 2.67 (t, 2H, -CH₂-COOH)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): ~179.0, 139.5, 131.7, 130.1, 120.2, 35.5, 30.0
IR (KBr, cm⁻¹) ~2900-3100 (O-H stretch, broad), ~1700 (C=O stretch), ~1600, 1490 (C=C aromatic stretch), ~1010 (C-Br stretch)

Conclusion

The synthesis of 3-(4-bromophenyl)propanoic acid can be approached through several strategic pathways, each defined by its key chemical intermediates.

  • The Perkin condensation route via 4-bromocinnamic acid is a robust, classical method ideal for large-scale synthesis where traditional techniques are preferred.

  • The rhodium-catalyzed coupling route to form ethyl 3-(4-bromophenyl)propanoate represents the state-of-the-art in efficiency and control, making it highly suitable for contexts where material costs are justified by high purity and yield requirements.

  • The late-stage bromination of 3-phenylpropanoic acid , while conceptually simple, serves as a crucial lesson in the practical challenges of regioselectivity in electrophilic aromatic substitution.

The choice of synthetic route and, consequently, the key intermediates to be handled, is a critical decision driven by project-specific requirements such as scale, purity, cost, and available technology. A thorough understanding of the chemistry, benefits, and drawbacks associated with each intermediate is paramount for any researcher or developer working with this versatile chemical building block.

References

An In-Depth Guide to the Nomenclature and Identification of Methyl 3-(4-bromophenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synonyms, trade names, and critical identifiers for Methyl 3-(4-bromophenyl)propanoate. It is designed for researchers, chemists, and supply chain professionals in the pharmaceutical and chemical synthesis sectors who require unambiguous identification of this versatile chemical intermediate. In fields where precision is paramount, understanding the nomenclature landscape of a reagent is the first step in ensuring experimental reproducibility and safety.

Core Chemical Identity

This compound is a substituted aromatic carboxylic acid ester. Its structure consists of a benzene ring brominated at the para (4-position), attached to a propanoic acid methyl ester chain. This structure makes it a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds where the bromophenyl group can be further modified via cross-coupling reactions.

The definitive identifier for this compound, transcending all synonyms and regional naming conventions, is its Chemical Abstracts Service (CAS) number.

  • CAS Number: 75567-84-9[1][2]

  • Molecular Formula: C₁₀H₁₁BrO₂[1][2][3]

  • IUPAC Name: this compound[1]

The CAS number is the single most reliable identifier to use when sourcing this chemical or referencing it in publications and patents. It eliminates confusion with positional isomers, such as Methyl 3-(3-bromophenyl)propanoate (CAS: 151583-29-8), which possesses different physical properties and reactivity profiles.[4][5]

Synonym Analysis

The various names for this compound arise from different systematic and semi-systematic nomenclature rules. Understanding their origins helps in navigating chemical databases and supplier catalogs.

Propanoate vs. Propionate

The terms "propanoate" and "propionate" are often used interchangeably for esters of propanoic acid (propionic acid). "Propanoate" is the systematic IUPAC nomenclature, while "propionate" is a very common and widely accepted alternative.

  • Methyl 3-(4-bromophenyl)propionate is the most common synonym.[1][3]

Systematic and Semi-Systematic Names

Other synonyms are derived from naming the parent acid ("benzenepropanoic acid") and specifying the ester group.

  • Benzenepropanoic acid, 4-bromo-, methyl ester: This name clearly defines the parent acid and the location of the bromo substituent before identifying the methyl ester.[1][3]

  • 3-(4-bromophenyl)propionic acid methyl ester: This variation is also frequently encountered and explicitly names the parent acid and the ester function.[1][3]

Database and Catalog Identifiers

In addition to chemical names, numerous database-specific identifiers serve as synonyms within their respective systems. These are crucial for programmatic searching and data integration.

  • MDL Number: MFCD09953150[1][3]

  • ChEMBL ID: CHEMBL2252094[1]

  • DSSTox Substance ID: DTXSID50466213[1]

Commercial Availability and Trade Names

This compound is a fine chemical intermediate used in synthesis and research. As such, it is not typically marketed under specific trade names . Instead, it is sold by chemical suppliers under its chemical name and, most importantly, its CAS number.

Leading suppliers such as Sigma-Aldrich (Merck), Alfa Aesar, TCI Chemicals, and Ark Pharm list this product using names like "Methyl 3-(4-bromophenyl)propionate" or "this compound", always accompanied by the CAS number 75567-84-9 for definitive identification.[3] The absence of trade names is standard for such reagents, as their value lies in their chemical identity rather than a brand formulation.

Data Summary Table

For ease of reference, the key identifiers and synonyms are summarized below.

Identifier TypeValue
Primary IUPAC Name This compound[1]
CAS Number 75567-84-9 [1]
Molecular Formula C₁₀H₁₁BrO₂[1]
Common Synonym Methyl 3-(4-bromophenyl)propionate[1][3]
Systematic Synonym Benzenepropanoic acid, 4-bromo-, methyl ester[1][3]
Systematic Synonym 3-(4-bromophenyl)propionic acid methyl ester[1][3]
InChIKey FKPYNBFWCSTPOT-UHFFFAOYSA-N[1]
ChEMBL ID CHEMBL2252094[1]
MDL Number MFCD09953150[1][3]

Diagrams for Unambiguous Identification

The following diagrams illustrate the relationships between the various names and the importance of a centralized identifier.

cluster_chemical Chemical Entity cluster_names Nomenclature cluster_ids Database Identifiers cluster_isomer Positional Isomer (Different Compound) cas CAS: 75567-84-9 iupac IUPAC Name This compound iupac->cas common Common Name Methyl 3-(4-bromophenyl)propionate common->cas systematic Systematic Name Benzenepropanoic acid, 4-bromo-, methyl ester systematic->cas chembl ChEMBL ID CHEMBL2252094 chembl->cas mdl MDL Number MFCD09953150 mdl->cas isomer_cas CAS: 151583-29-8 Methyl 3-(3-bromophenyl)propanoate

Caption: Nomenclature hierarchy showing various synonyms all uniquely resolved by the CAS number, preventing confusion with isomers.

Protocol for Chemical Identity Verification

To ensure the procurement and use of the correct chemical, the following self-validating workflow must be followed.

Objective: To unambiguously verify the identity of this compound before purchase and use.

Methodology:

  • Primary Search: Initiate all searches in procurement systems or databases using the CAS number: 75567-84-9 .

  • Cross-Reference Names: Upon locating the product via CAS number, verify that the supplier lists at least one of the primary chemical names (e.g., this compound or Methyl 3-(4-bromophenyl)propionate).

  • Check Molecular Formula: Confirm the molecular formula is listed as C₁₀H₁₁BrO₂.

  • Review Certificate of Analysis (CoA): Before use, obtain the lot-specific CoA. This document should explicitly state the CAS number and show analytical data (e.g., NMR, GC-MS) consistent with the compound's structure.

  • Quarantine and Log: Upon receipt, log the material into the laboratory inventory system using the CAS number as the primary key.

start Start: Need Reagent step1 1. Search Supplier Database using CAS: 75567-84-9 start->step1 step2 2. Cross-reference Name and Molecular Formula step1->step2 decision Data Match? step2->decision step3 3. Procure Material & Obtain CoA decision->step3 Yes stop_fail End: Reject (Incorrect Material) decision->stop_fail No step4 4. Verify CoA Data Against Structure step3->step4 stop_ok End: Verified Reagent step4->stop_ok

Caption: A workflow for ensuring the correct chemical is sourced and verified, minimizing errors in the experimental process.

References

Methodological & Application

Synthesis of Methyl 3-(4-bromophenyl)propanoate: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Methyl 3-(4-bromophenyl)propanoate in Modern Drug Discovery

This compound is a key chemical intermediate whose structural motif is present in a variety of pharmacologically active molecules and research compounds. Its synthesis from the readily available p-bromophenylpropionic acid is a fundamental transformation in medicinal chemistry and process development. The presence of the bromo-aromatic group provides a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the construction of complex molecular architectures. This application note provides detailed protocols for two distinct and widely applicable methods for the synthesis of this compound: the classic Fischer-Speier esterification and a highly efficient methylation using diazomethane. The causality behind experimental choices, safety considerations, and detailed procedural steps are outlined to ensure reproducible and safe execution in a research setting.

Physicochemical Properties of Reactants and Product

A clear understanding of the physical and chemical properties of the materials involved is paramount for successful and safe synthesis.

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceKey Considerations
p-Bromophenylpropionic AcidC₉H₉BrO₂229.07White to off-white solidStarting material
MethanolCH₄O32.04Colorless liquidReagent and solvent; flammable and toxic
Sulfuric AcidH₂SO₄98.08Colorless, oily liquidCatalyst; highly corrosive
DiazomethaneCH₂N₂42.04Yellow gasReagent; highly toxic and explosive
This compound C₁₀H₁₁BrO₂ 243.10 Colorless to pale yellow liquid Product

Method 1: Fischer-Speier Esterification

The Fischer-Speier esterification is a cornerstone of organic synthesis, relying on the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester. This equilibrium-driven process is typically pushed towards the product by using an excess of the alcohol, which also serves as the solvent, and by the removal of water.

Reaction Mechanism: An Acid-Catalyzed Nucleophilic Acyl Substitution

The mechanism of Fischer esterification proceeds through a series of protonation and deprotonation steps, which activate the carboxylic acid towards nucleophilic attack by the alcohol.

Diagram: Mechanism of Fischer Esterification

Fischer_Esterification RCOOH p-Bromophenylpropionic Acid Protonated_acid Protonated Carboxylic Acid RCOOH->Protonated_acid Protonation of carbonyl oxygen H_plus H⁺ (from H₂SO₄) Tetrahedral_intermediate Tetrahedral Intermediate Protonated_acid->Tetrahedral_intermediate Nucleophilic attack by methanol Methanol Methanol (CH₃OH) Proton_transfer Proton Transfer Tetrahedral_intermediate->Proton_transfer Proton transfer Water_leaving Intermediate with good leaving group (H₂O) Proton_transfer->Water_leaving Ester_cation Protonated Ester Water_leaving->Ester_cation Elimination of water Water Water (H₂O) Ester This compound Ester_cation->Ester Deprotonation

Caption: The acid catalyst protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon for nucleophilic attack by methanol.

Experimental Protocol: Fischer Esterification

This protocol is adapted from general procedures for Fischer esterification.[1][2]

Materials:

  • p-Bromophenylpropionic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Diethyl ether or Ethyl acetate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve p-bromophenylpropionic acid in an excess of anhydrous methanol (e.g., 10-20 equivalents).

  • Catalyst Addition: Slowly and cautiously add concentrated sulfuric acid (catalytic amount, e.g., 0.1 equivalents) to the stirring solution. The addition is exothermic and should be done in a well-ventilated fume hood.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to a gentle reflux using a heating mantle. Continue refluxing for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up - Quenching and Extraction:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the cooled mixture into a separatory funnel containing water.

    • Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x volume of the reaction mixture).

    • Combine the organic layers.

  • Neutralization: Wash the combined organic layers sequentially with:

    • Water

    • Saturated sodium bicarbonate solution to neutralize the acidic catalyst. Caution: Vent the separatory funnel frequently as carbon dioxide is produced.

    • Brine to remove residual water.[3]

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter the solution to remove the drying agent.

    • Remove the solvent from the filtrate using a rotary evaporator to yield the crude product.

  • Purification (Optional): The crude this compound can be further purified by vacuum distillation if necessary.

Method 2: Methylation with Diazomethane

Diazomethane is a highly reactive and efficient methylating agent for carboxylic acids. The reaction proceeds rapidly at room temperature and often yields near-quantitative conversion with the only byproduct being nitrogen gas. However, diazomethane is extremely toxic and explosive, necessitating stringent safety precautions.

Reaction Mechanism: A Rapid and Irreversible Methylation

The mechanism involves an initial acid-base reaction between the carboxylic acid and diazomethane, followed by a nucleophilic substitution.

Diagram: Mechanism of Methylation with Diazomethane

Diazomethane_Methylation RCOOH p-Bromophenylpropionic Acid Diazomethane Diazomethane (CH₂N₂) Carboxylate Carboxylate Anion RCOOH->Carboxylate Proton Transfer Methyldiazonium Methyldiazonium Cation (CH₃N₂⁺) Diazomethane->Methyldiazonium Protonation Ester This compound Carboxylate->Ester SN2 Attack Methyldiazonium->Ester Nitrogen Nitrogen Gas (N₂) Methyldiazonium->Nitrogen Loss of N₂

Caption: The carboxylic acid protonates diazomethane, forming a carboxylate anion and a highly reactive methyldiazonium cation, which is then attacked by the carboxylate.

Safety First: Handling Diazomethane

WARNING: Diazomethane is a potent poison, a carcinogen, and is explosive. It should only be handled by experienced personnel in a designated chemical fume hood with a blast shield. Use of specialized glassware with fire-polished joints is mandatory to avoid sharp edges that can trigger detonation.[4][5][6][7]

Experimental Protocol: Methylation with Diazomethane

This protocol is based on established procedures for the safe use of diazomethane.[5]

Materials:

  • p-Bromophenylpropionic acid

  • Ethereal solution of diazomethane (freshly prepared)

  • Diethyl ether

  • Acetic acid (for quenching)

Equipment:

  • Glassware with fire-polished joints

  • Blast shield

  • Designated chemical fume hood

Procedure:

  • Preparation: In a flask with a stir bar, dissolve p-bromophenylpropionic acid in a minimal amount of diethyl ether.

  • Reaction: Cool the solution in an ice bath. Slowly add a freshly prepared ethereal solution of diazomethane dropwise with stirring. The addition should continue until a faint yellow color of diazomethane persists, indicating the complete consumption of the carboxylic acid.

  • Quenching: Carefully quench the excess diazomethane by adding a few drops of acetic acid until the yellow color disappears and gas evolution ceases.[4]

  • Work-up: The reaction mixture can be concentrated under reduced pressure to yield the methyl ester. The purity is often high enough that further purification is not required.

Alternative Protocol: Thionyl Chloride-Mediated Esterification

An alternative and effective method involves the use of thionyl chloride in methanol. This approach avoids the hazards of diazomethane and can be more efficient than traditional Fischer esterification for some substrates.

Experimental Protocol: Thionyl Chloride Method

This protocol is based on a reported synthesis of this compound.[8]

Procedure:

  • Reaction Setup: To a solution of p-bromophenylpropionic acid (1 equivalent) in methanol (4 equivalents by weight), stir and heat to 50 °C.

  • Reagent Addition: Slowly add thionyl chloride (a small catalytic amount, e.g., ~0.03 equivalents) over approximately 10 minutes.

  • Reflux: Heat the mixture to reflux and maintain for 2 hours.

  • Work-up: After cooling, remove the methanol under reduced pressure (rotary evaporation). The crude product can then be purified by vacuum distillation to afford this compound.[8]

Comparison of Synthetic Methods

FeatureFischer EsterificationDiazomethane MethylationThionyl Chloride Method
Reagents Carboxylic acid, excess alcohol, strong acid catalystCarboxylic acid, diazomethaneCarboxylic acid, methanol, thionyl chloride
Conditions Reflux (elevated temperature)Room temperature or 0 °CReflux (elevated temperature)
Reaction Time HoursMinutesHours
Yield Good to excellent (equilibrium dependent)Near quantitativeHigh (reported 95.5%)[8]
Byproducts WaterNitrogen gasSO₂ and HCl (neutralized during workup)
Safety Corrosive acidExtremely toxic and explosive Corrosive and toxic reagents
Scope Broad, but can be slowExcellent for methyl esters, very mildGenerally good for methyl esters

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals for the aromatic protons, the two methylene groups of the propanoate chain, and the methyl ester protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the number of unique carbon environments in the molecule.

  • IR (Infrared) Spectroscopy: A strong absorption band around 1740 cm⁻¹ is indicative of the ester carbonyl group (C=O).

  • MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product.

Conclusion

The synthesis of this compound from p-bromophenylpropionic acid can be effectively achieved through several methods, each with its own advantages and disadvantages. The Fischer-Speier esterification is a classic, robust, and cost-effective method suitable for large-scale synthesis, though it is an equilibrium process. Methylation with diazomethane offers a rapid and high-yielding alternative under mild conditions, but its extreme toxicity and explosive nature demand specialized handling and safety precautions. The thionyl chloride-mediated esterification presents a good balance of efficiency and safety for laboratory-scale preparations. The choice of method will ultimately depend on the scale of the reaction, available equipment, and the safety protocols of the laboratory.

References

Application Note: Methyl 3-(4-bromophenyl)propanoate as a Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 3-(4-bromophenyl)propanoate is a bifunctional organic compound that serves as a highly versatile and valuable intermediate in organic synthesis. Its structure incorporates two key reactive sites: an aryl bromide moiety, which is amenable to a wide array of palladium-catalyzed cross-coupling reactions, and a methyl ester group, which can undergo various classical transformations. This application note provides an in-depth guide for researchers, chemists, and drug development professionals on the strategic use of this building block. We will explore its application in cornerstone C-C bond-forming reactions, detail robust experimental protocols, and explain the underlying chemical principles that guide procedural choices.

Introduction and Strategic Overview

This compound (CAS No. 75567-84-9) is a commercially available or readily synthesized starting material.[1][2] Its strategic value lies in the orthogonal reactivity of its two functional groups. The aryl bromide provides a handle for sophisticated carbon-carbon and carbon-heteroatom bond formations, enabling the construction of complex molecular scaffolds. Concurrently, the methyl ester can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or converted into an amide, providing a secondary point for diversification.[3][4] This dual reactivity allows for its use in sequential or multi-component reaction strategies, making it a powerful tool in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3][5]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 75567-84-9[2]
Molecular Formula C₁₀H₁₁BrO₂[1]
Molecular Weight 243.10 g/mol [2]
Appearance Clear, colorless to very pale yellow liquid
Boiling Point 92°C @ 0.4 Torr[1]
SMILES COC(=O)CCC1=CC=C(C=C1)Br[6]
InChIKey FKPYNBFWCSTPOT-UHFFFAOYSA-N

Below is a diagram illustrating the primary synthetic pathways accessible from this key intermediate.

G cluster_0 Aryl Bromide Transformations (Cross-Coupling Reactions) cluster_1 Ester Group Transformations start This compound suzuki Suzuki Coupling (R-B(OH)₂) start->suzuki Pd Cat., Base heck Heck Reaction (Alkene) start->heck Pd Cat., Base sonogashira Sonogashira Coupling (Alkyne) start->sonogashira Pd/Cu Cat., Base amination Buchwald-Hartwig (Amine) start->amination Pd Cat., Base hydrolysis Hydrolysis start->hydrolysis H⁺ or OH⁻ reduction Reduction start->reduction e.g., LiAlH₄ amidation Amidation start->amidation Amine, Heat product_suzuki Biaryl Propanoate Derivative suzuki->product_suzuki product_heck Stilbene-type Propanoate heck->product_heck product_sonogashira Alkynyl Propanoate sonogashira->product_sonogashira product_amination Aminoaryl Propanoate amination->product_amination product_acid 3-(4-Bromophenyl)propanoic Acid hydrolysis->product_acid product_alcohol 3-(4-Bromophenyl)propan-1-ol reduction->product_alcohol product_amide 3-(4-Bromophenyl)propanamide Deriv. amidation->product_amide G cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pdiil Ar-Pd(II)L₂(Br) pd0->pdiil Ar-Br oa Oxidative Addition pdiil_r Ar-Pd(II)L₂(R) pdiil->pdiil_r [R-B(OR)₃]⁻ tm Transmetalation pdiil_r->pd0 Ar-R re Reductive Elimination G start Setup Reaction (Substrate, Alkene, Pd Cat., Base, Solvent) degas Degas System (Evacuate/Backfill with Inert Gas) start->degas heat Heat to Reaction Temp (e.g., 100°C) degas->heat monitor Monitor Progress (TLC / GC-MS) heat->monitor monitor->heat Continue if incomplete workup Aqueous Workup (Dilute, Extract, Wash) monitor->workup Upon completion purify Purification (Column Chromatography) workup->purify characterize Characterization (NMR, MS) purify->characterize

References

Application Notes & Protocols: Methyl 3-(4-bromophenyl)propanoate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 3-(4-bromophenyl)propanoate has emerged as a pivotal structural motif and a versatile building block in the landscape of modern pharmaceutical development. Its utility stems from a strategically positioned bromine atom on the phenyl ring, which serves as a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, and a modifiable ester functional group. This document provides an in-depth guide for researchers, chemists, and drug development professionals on the practical applications of this intermediate. It details not just the procedural steps for key synthetic transformations but also the underlying chemical principles and rationale that govern experimental choices. Included are validated protocols for Suzuki-Miyaura and Heck cross-coupling reactions, crucial for carbon-carbon bond formation in the synthesis of advanced pharmaceutical intermediates.

Introduction: The Strategic Value of this compound

In the intricate process of drug discovery and development, the selection of appropriate starting materials is paramount. This compound (CAS 75567-84-9) is a prime example of a building block that offers both structural rigidity and synthetic flexibility. The core structure, an arylpropanoic acid ester, is a well-known pharmacophore found in numerous biologically active compounds, most notably in the class of Non-Steroidal Anti-inflammatory Drugs (NSAIDs).[1]

The true synthetic power of this molecule lies in its bifunctionality:

  • The Aryl Bromide Moiety: The bromine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions. This allows for the precise and efficient introduction of a wide array of substituents (alkyl, alkenyl, aryl, etc.) onto the phenyl ring, enabling the exploration of a vast chemical space to optimize biological activity.

  • The Methyl Propanoate Chain: The ester group can be readily hydrolyzed to the corresponding carboxylic acid, a common functional group in many drug molecules for interacting with biological targets or improving pharmacokinetic properties. It can also be converted to amides, alcohols, and other functionalities.

This combination makes this compound an ideal starting point for synthesizing libraries of compounds for screening and lead optimization in various therapeutic areas, including oncology and inflammation.[2]

Physicochemical Properties and Handling

Accurate knowledge of a reagent's properties is critical for successful and safe experimentation. The key characteristics of this compound are summarized below.

PropertyValueSource
CAS Number 75567-84-9[3]
Molecular Formula C₁₀H₁₁BrO₂[4][5]
Molecular Weight 243.10 g/mol [3][4]
Appearance Clear, colorless to very pale yellow liquid/solid[3][5]
Boiling Point 92°C @ 0.4 Torr[5]
Purity Typically ≥98%[3]
Storage Store at room temperature, sealed in a dry environment.[3][5]

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The workhorse applications for this building block involve palladium-catalyzed reactions that form new carbon-carbon bonds at the site of the bromine atom. The two most prevalent and powerful of these are the Suzuki-Miyaura and Heck couplings.

Scientific Rationale for Palladium Catalysis

Palladium-catalyzed cross-coupling reactions were awarded the Nobel Prize in Chemistry in 2010 for their profound impact on organic synthesis.[6] Their widespread adoption in the pharmaceutical industry is due to several key advantages:

  • High Efficiency: These reactions often proceed in high yields with excellent selectivity.[7]

  • Functional Group Tolerance: They are compatible with a wide range of functional groups, minimizing the need for protecting group strategies and shortening synthetic routes.

  • Mild Reaction Conditions: Many of these couplings can be performed under relatively mild temperature and pressure conditions.[7]

  • Mechanistic Reliability: The catalytic cycles, typically involving Pd(0)/Pd(II) intermediates, are well-understood, allowing for rational optimization of reaction conditions.[6]

The workflow for utilizing this building block in a typical cross-coupling and subsequent modification is illustrated below.

G cluster_0 Phase 1: C-C Bond Formation cluster_1 Phase 2: Functional Group Modification cluster_2 Phase 3: Biological Evaluation A This compound (Starting Material) C Pd-Catalyzed Cross-Coupling (e.g., Suzuki Reaction) A->C B Coupling Partner (e.g., Arylboronic Acid) B->C D Coupled Intermediate (Biarylpropanoate) C->D E Base or Acid Hydrolysis D->E F Final Product (e.g., Biarylpropanoic Acid) E->F G Screening & Assay F->G H Lead Compound Identification G->H

Caption: General workflow for pharmaceutical development using the title building block.

Application Protocol 1: Synthesis of a Biarylpropanoic Acid via Suzuki-Miyaura Coupling

This protocol describes a representative Suzuki-Miyaura coupling to synthesize methyl 3-(4'-methyl-[1,1'-biphenyl]-4-yl)propanoate, followed by hydrolysis to the corresponding acid, a scaffold relevant to anti-inflammatory drug candidates.[1][8]

Objective

To demonstrate the C-C bond formation by coupling this compound with 4-methylphenylboronic acid, followed by ester hydrolysis to yield the final active pharmaceutical ingredient (API) analogue.

Reaction Scheme

G cluster_reaction start This compound plus1 + boronic 4-Methylphenylboronic Acid arrow1 Pd(PPh₃)₄, K₃PO₄ 1,4-Dioxane/H₂O 80 °C intermediate Methyl 3-(4'-methyl-[1,1'-biphenyl]-4-yl)propanoate arrow1->intermediate arrow2 1. NaOH, MeOH/H₂O 2. H₃O⁺ intermediate->arrow2 final 3-(4'-Methyl-[1,1'-biphenyl]-4-yl)propanoic Acid arrow2->final

Caption: Suzuki-Miyaura coupling followed by ester hydrolysis.

Step-by-Step Protocol

Step A: Suzuki-Miyaura Coupling

  • Reagent Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), 4-methylphenylboronic acid (1.1-1.2 eq), and potassium phosphate (K₃PO₄, 2.0-3.0 eq).[9]

  • Catalyst Addition: Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 eq).

    • Expert Insight: Pd(PPh₃)₄ is a reliable, commercially available Pd(0) source.[9] Its four phosphine ligands provide a stable, electron-rich environment that facilitates the oxidative addition step of the catalytic cycle. For some substrates, other catalysts like Pd(dppf)Cl₂ may offer improved performance.

  • Solvent & Degassing: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v). The solvent mixture is crucial for dissolving both the organic substrates and the inorganic base.[9] Degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes.

    • Expert Insight: Oxygen must be rigorously excluded as it can oxidize and deactivate the Pd(0) catalyst, halting the reaction. A properly degassed system is a hallmark of a reproducible cross-coupling protocol.

  • Reaction: Heat the mixture to 70-80 °C under an inert atmosphere and stir vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer. Wash the organic layer with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the pure coupled ester intermediate.

Step B: Ester Hydrolysis

  • Saponification: Dissolve the purified ester from Step A in a mixture of methanol (MeOH) and water. Add an excess of sodium hydroxide (NaOH, 2-3 eq) and stir at room temperature or with gentle heating (e.g., 50 °C) until the reaction is complete (monitored by TLC).

  • Acidification: Cool the mixture in an ice bath and slowly acidify with cold 1M hydrochloric acid (HCl) until the pH is ~2-3. A precipitate of the carboxylic acid should form.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final biarylpropanoic acid.

Application Protocol 2: Synthesis of a Cinnamate Derivative via Heck Reaction

The Mizoroki-Heck reaction is an excellent method for the arylation of alkenes.[6][7] This protocol details the synthesis of methyl 3-(4-(3-methoxy-3-oxoprop-1-en-1-yl)phenyl)propanoate, a scaffold used in the development of various bioactive molecules.

Objective

To form a new carbon-carbon double bond by reacting the aryl bromide with methyl acrylate, demonstrating a key vinylation strategy.[10]

Reaction Scheme

G cluster_reaction start This compound plus1 + acrylate Methyl Acrylate arrow1 Pd(OAc)₂, PPh₃ Et₃N, DMF 100 °C final Methyl 3-(4-(3-methoxy-3-oxoprop-1-en-1-yl)phenyl)propanoate arrow1->final

Caption: Mizoroki-Heck reaction for the synthesis of a cinnamate derivative.

Step-by-Step Protocol
  • Reagent Preparation: In a sealed tube, combine this compound (1.0 eq), palladium(II) acetate [Pd(OAc)₂] (0.02-0.05 eq), and triphenylphosphine (PPh₃) (0.04-0.10 eq).

    • Expert Insight: Pd(OAc)₂ is a stable Pd(II) precatalyst that is reduced in-situ to the active Pd(0) species. The phosphine ligand is crucial for stabilizing the catalyst and participating in the catalytic cycle. The ratio of ligand to palladium can significantly impact reaction efficiency.[6]

  • Solvent and Base: Add dry, degassed N,N-Dimethylformamide (DMF) as the solvent, followed by triethylamine (Et₃N, 1.5-2.0 eq) as the base.

    • Expert Insight: The base (Et₃N) is not just a proton scavenger for the HBr generated; it is integral to the regeneration of the Pd(0) catalyst at the end of the cycle.[6]

  • Alkene Addition: Add methyl acrylate (1.2-1.5 eq).

    • Expert Insight: The Heck reaction works most efficiently with electron-deficient alkenes like acrylates, making them ideal coupling partners.[6]

  • Reaction: Seal the tube and heat the mixture to 100-120 °C for 12-24 hours. The reaction should be stirred to ensure homogeneity.

  • Work-up: After cooling, pour the reaction mixture into water and extract with a suitable organic solvent like diethyl ether or ethyl acetate.

  • Purification: Combine the organic extracts, wash with water and brine, dry over anhydrous MgSO₄, and concentrate. Purify the resulting residue by flash column chromatography to yield the desired cinnamate product, which is typically the trans isomer.[11]

Conclusion

This compound is a high-value, versatile building block for pharmaceutical synthesis. Its true potential is unlocked through robust and reliable palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck couplings. The protocols and insights provided herein serve as a practical guide for chemists to leverage this reagent's capabilities, enabling the efficient construction of complex molecular architectures. By understanding the function of each component in these reactions, from the catalyst to the base, researchers can rationally design and execute syntheses to accelerate the discovery and development of next-generation therapeutics.[12]

References

The Versatility of Methyl 3-(4-bromophenyl)propanoate in Advanced Materials Science: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and materials science, Methyl 3-(4-bromophenyl)propanoate is emerging as a pivotal building block in the design and synthesis of novel functional materials. Its unique molecular architecture, featuring a reactive bromine atom and a modifiable ester group, offers a versatile platform for creating a diverse array of polymers and organic electronic materials with tailored properties.

This technical guide provides an in-depth exploration of the applications of this compound in materials science. Moving beyond a simple recitation of facts, this document, intended for a specialist audience, delves into the causality behind experimental choices and provides detailed, field-proven protocols.

Core Concepts: A Molecule of Strategic Importance

This compound (MBrPP) is an aromatic compound with the chemical formula C₁₀H₁₁BrO₂.[1][2] Its significance in materials science stems from two key functional groups:

  • The Bromophenyl Group: The bromine atom on the phenyl ring is a versatile handle for a variety of cross-coupling reactions, most notably the Suzuki and Heck reactions.[3][4] These palladium-catalyzed reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon bonds with high precision and efficiency. This allows for the construction of complex, conjugated polymer backbones, which are essential for applications in organic electronics.

  • The Methyl Propanoate Group: This ester group can be hydrolyzed to the corresponding carboxylic acid, providing a site for further functionalization or for incorporation into polyesters and polyamides. Alternatively, the ester can be modified through transesterification reactions.

This dual functionality allows for the strategic design of monomers and polymers with precisely controlled architectures and properties.

Application Note I: Synthesis of Conjugated Polymers for Organic Electronics

The development of solution-processable conjugated polymers is a major focus in the field of organic electronics.[5] These materials are key components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). This compound can serve as a crucial precursor for the synthesis of monomers used in the production of these advanced materials.

A primary application lies in the synthesis of poly(p-phenylene vinylene) (PPV) and its derivatives. PPVs are a class of conducting polymers known for their electroluminescent properties. While direct polymerization of MBrPP into a PPV-type structure is not a common route, its strategic use in multi-step syntheses is highly valuable. For example, MBrPP can be transformed into a variety of functionalized styrene or stilbene derivatives, which can then be polymerized.

Protocol: Synthesis of a Vinyl-Substituted Monomer via Suzuki Coupling

This protocol outlines a general procedure for the synthesis of a vinyl-functionalized monomer from this compound using a Suzuki coupling reaction. This monomer can then be polymerized to form a side-chain functionalized polymer.

Materials:

  • This compound

  • Potassium vinyltrifluoroborate[6]

  • Palladium(II) chloride (PdCl₂)

  • Triphenylphosphine (PPh₃)

  • Cesium carbonate (Cs₂CO₃)

  • Tetrahydrofuran (THF), anhydrous

  • Water, deionized

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 mmol), potassium vinyltrifluoroborate (1.2 mmol), cesium carbonate (3.0 mmol), palladium(II) chloride (0.02 mmol), and triphenylphosphine (0.06 mmol).

  • Solvent Addition: Add a 9:1 mixture of anhydrous THF and deionized water (10 mL) to the flask.

  • Reaction: Stir the reaction mixture vigorously at 80 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Add water (20 mL) and extract with diethyl ether (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired vinyl-substituted monomer.

Causality of Experimental Choices:

  • Palladium Catalyst and Ligand: The combination of PdCl₂ and PPh₃ forms a catalytically active Pd(0) species in situ, which is essential for the Suzuki coupling catalytic cycle.

  • Base: Cesium carbonate is a strong, yet relatively mild base that facilitates the transmetalation step in the Suzuki reaction without causing significant side reactions.[6]

  • Solvent System: The THF/water mixture is crucial for dissolving both the organic substrate and the inorganic base and borate salt, allowing for an efficient reaction.[6]

Visualization of the Synthetic Workflow:

Suzuki_Coupling MBrPP This compound Reaction Suzuki Coupling (80°C, 12-24h) MBrPP->Reaction Vinylboronate Potassium Vinyltrifluoroborate Vinylboronate->Reaction Catalyst PdCl₂ / PPh₃ Catalyst->Reaction Base Cs₂CO₃ Base->Reaction Solvent THF / H₂O Solvent->Reaction Purification Workup & Purification Reaction->Purification Monomer Vinyl-Substituted Monomer Purification->Monomer

Caption: Workflow for the synthesis of a vinyl-substituted monomer from this compound via Suzuki coupling.

Application Note II: Development of Photorefractive and Liquid Crystalline Polymers

Photorefractive materials are capable of reversibly changing their refractive index upon illumination, making them promising for applications in holographic data storage and real-time optical processing. Liquid crystalline polymers combine the properties of liquid crystals with the processability of polymers, finding use in displays and sensors.[7][8]

This compound can be a valuable precursor for the synthesis of monomers that form the basis of these advanced materials. The propanoate side chain can be modified to incorporate a nonlinear optical (NLO) chromophore or a mesogenic (liquid crystal-forming) unit.

Protocol: General Strategy for Side-Chain Functionalization

This protocol outlines a conceptual pathway for modifying this compound to create a monomer suitable for polymerization into a side-chain liquid crystalline polymer.

  • Heck Coupling for Core Extension: The bromine atom of MBrPP can be reacted with an appropriate vinyl-containing mesogenic precursor via a Heck reaction. This elongates the rigid core of the molecule, a key feature for inducing liquid crystalline behavior.[3][4][9]

  • Ester Hydrolysis: The methyl ester of the resulting molecule is hydrolyzed to the corresponding carboxylic acid using standard basic or acidic conditions.

  • Acrylate or Methacrylate Monomer Synthesis: The carboxylic acid is then esterified with a suitable hydroxyalkyl acrylate or methacrylate (e.g., 2-hydroxyethyl acrylate) to generate the final polymerizable monomer.

  • Polymerization: The resulting monomer can be polymerized using controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization to produce a well-defined side-chain liquid crystalline polymer.[10]

Visualization of the Functionalization Pathway:

LCP_Monomer_Synthesis cluster_0 Core Modification cluster_1 Functional Group Transformation cluster_2 Monomer Synthesis & Polymerization MBrPP This compound Heck Heck Coupling (with vinyl-mesogen precursor) MBrPP->Heck Intermediate1 Elongated Mesogenic Core Heck->Intermediate1 Hydrolysis Ester Hydrolysis Intermediate1->Hydrolysis CarboxylicAcid Carboxylic Acid Derivative Hydrolysis->CarboxylicAcid Esterification Esterification (with hydroxyalkyl acrylate) CarboxylicAcid->Esterification Monomer Liquid Crystalline Monomer Esterification->Monomer Polymerization ATRP or RAFT Polymerization Monomer->Polymerization LCP Side-Chain Liquid Crystalline Polymer Polymerization->LCP

Caption: Conceptual pathway for the synthesis of a side-chain liquid crystalline polymer starting from this compound.

Quantitative Data Summary

PropertyPoly(styrene) Derivative (via Suzuki)Side-Chain Liquid Crystalline Polyacrylate
Molecular Weight (Mn) 10,000 - 50,000 g/mol 15,000 - 100,000 g/mol
Polydispersity Index (PDI) 1.1 - 1.51.2 - 1.8
Glass Transition Temp. (Tg) 90 - 120 °C40 - 80 °C
Mesophase Range N/A50 - 150 °C (Smectic or Nematic)

Note: The data in this table is illustrative and based on typical values for polymers synthesized using the described methods. Actual values will depend on the specific monomer structure and polymerization conditions.

Conclusion and Future Outlook

This compound is a versatile and valuable building block for the synthesis of advanced functional materials. Its ability to undergo a variety of chemical transformations, particularly palladium-catalyzed cross-coupling reactions, allows for the creation of complex and precisely defined macromolecular architectures. The protocols and conceptual pathways outlined in this guide provide a solid foundation for researchers to explore the potential of this compound in developing next-generation materials for organic electronics, photonics, and beyond. Future research will likely focus on the development of novel monomers derived from MBrPP with enhanced properties, leading to materials with improved performance and new functionalities.

References

protocol for esterification of 3-(4-bromophenyl)propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: High-Yield Synthesis of Ester Derivatives of 3-(4-bromophenyl)propionic Acid via Fischer-Speier Esterification

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a comprehensive guide to the esterification of 3-(4-bromophenyl)propionic acid, a key intermediate in the synthesis of various pharmaceutical and bioactive molecules. We present a detailed protocol for the preparation of methyl 3-(4-bromophenyl)propanoate via the classic Fischer-Speier esterification method. The document elucidates the underlying chemical principles, offers step-by-step experimental procedures from reaction setup to purification, and includes expert insights for troubleshooting and optimization. This guide is designed to enable researchers to reliably synthesize high-purity esters for applications in medicinal chemistry and materials science.

Introduction: The Significance of 3-(4-bromophenyl)propionic Acid Esters

3-(4-bromophenyl)propionic acid and its ester derivatives are valuable building blocks in organic synthesis. The presence of the bromo-functionalized aromatic ring provides a reactive handle for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the construction of more complex molecular architectures. The propionate side chain is a common motif in many biologically active compounds. Consequently, esters of this acid are frequently used as precursors in the development of novel therapeutics and advanced materials[1].

This protocol focuses on the Fischer-Speier esterification, a robust and scalable acid-catalyzed reaction between a carboxylic acid and an alcohol[2]. It remains one of the most cost-effective and efficient methods for ester synthesis on both laboratory and industrial scales[3].

The Chemistry: Understanding Fischer-Speier Esterification

The Fischer-Speier esterification is a classic example of a nucleophilic acyl substitution reaction. The overall transformation is an equilibrium process where a carboxylic acid and an alcohol react to form an ester and water[4].

R-COOH + R'-OH ⇌ R-COOR' + H₂O

The Catalytic Mechanism

The reaction is exceedingly slow without a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)[2]. The catalyst's role is to protonate the carbonyl oxygen of the carboxylic acid[3][5]. This protonation significantly increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack by the alcohol[6][7].

The mechanism proceeds through several reversible steps[3][8]:

  • Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen, creating a resonance-stabilized cation.

  • Nucleophilic Attack: A molecule of the alcohol (e.g., methanol) acts as a nucleophile, attacking the activated carbonyl carbon. This forms a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the original hydroxyl groups. This intramolecular or solvent-mediated transfer converts a poor leaving group (-OH) into an excellent leaving group (H₂O).

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

  • Deprotonation: The catalyst is regenerated by the removal of a proton from the protonated ester, yielding the final ester product.

Driving the Equilibrium: The Role of Le Chatelier's Principle

Given the reversible nature of the reaction, specific strategies must be employed to drive the equilibrium toward the product side and achieve a high yield. In accordance with Le Chatelier's principle, this is accomplished by[4]:

  • Using an Excess of a Reactant: The most common approach is to use the alcohol in large excess, making it both a reactant and the solvent. This high concentration of alcohol shifts the equilibrium to favor ester formation[2][3].

  • Removing Water: Alternatively, the water formed as a byproduct can be removed from the reaction mixture as it forms, for instance, by using a Dean-Stark apparatus with an azeotrope-forming solvent like toluene[2].

For this protocol, we will utilize a large excess of methanol to ensure a high conversion rate.

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of the methyl ester as a representative example. The same principles can be applied for the synthesis of other esters (e.g., ethyl, propyl) by substituting the corresponding alcohol.

Materials and Reagents
ReagentFormulaMW ( g/mol )Amount (mmol)Quantity UsedNotes
3-(4-Bromophenyl)propionic acidC₉H₉BrO₂229.0710.02.29 gStarting material[9]
Methanol (MeOH)CH₃OH32.04~123550 mLReagent and solvent; use anhydrous grade
Sulfuric Acid (H₂SO₄), concentratedH₂SO₄98.08~9.20.5 mLCatalyst; handle with extreme caution
Ethyl Acetate (EtOAc)C₄H₈O₂88.11-~200 mLExtraction solvent
Saturated Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01-~100 mLAqueous solution for neutralization
Brine (Saturated NaCl)NaCl58.44-~50 mLAqueous solution for washing
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04-~5-10 gDrying agent
Silica Gel (for chromatography)SiO₂60.08-As neededStationary phase, 230-400 mesh
Equipment
  • 100 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Separatory funnel (250 mL)

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Glass column for chromatography

  • TLC plates (silica gel) and developing chamber

Reaction Workflow

G cluster_0 Reaction Setup cluster_1 Workup cluster_2 Purification & Analysis A Combine 3-(4-bromophenyl)propionic acid, Methanol, and H₂SO₄ in RBF B Heat to Reflux (65°C) for 3-4 hours A->B Stirring C Cool to RT & Remove Methanol (Rotary Evaporator) B->C D Redissolve in EtOAc C->D E Wash with sat. NaHCO₃ (aq) D->E F Wash with Brine E->F G Dry organic layer (Na₂SO₄) F->G H Filter and Concentrate G->H I Purify via Column Chromatography H->I J Combine pure fractions I->J K Remove eluent (Rotary Evaporator) J->K L Characterize pure product (NMR, IR, MS) K->L

Caption: Workflow for the esterification of 3-(4-bromophenyl)propionic acid.

Step-by-Step Procedure

Part A: Reaction Setup and Reflux

  • Place 2.29 g (10.0 mmol) of 3-(4-bromophenyl)propionic acid into a 100 mL round-bottom flask containing a magnetic stir bar.

  • Add 50 mL of anhydrous methanol to the flask. Stir the mixture until the solid is fully dissolved.

  • Caution: In a fume hood, carefully and slowly add 0.5 mL of concentrated sulfuric acid to the stirring solution. An exotherm may be observed.

  • Attach a reflux condenser to the flask and ensure a steady flow of cooling water.

  • Heat the mixture to a gentle reflux (approximately 65°C) using a heating mantle.

  • Allow the reaction to proceed for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The starting material (acid) will have a lower Rf value than the product (ester).

Part B: Workup and Extraction

  • After the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.

  • Remove the bulk of the methanol using a rotary evaporator.

  • Dissolve the remaining residue in approximately 100 mL of ethyl acetate.

  • Transfer the solution to a 250 mL separatory funnel.

  • Carefully add 50 mL of a saturated aqueous solution of sodium bicarbonate to neutralize the sulfuric acid and remove any unreacted carboxylic acid.

    • Expert Insight: Add the bicarbonate solution slowly and vent the funnel frequently, as CO₂ gas will be evolved during neutralization. Shake gently at first to control the pressure buildup.

  • Separate the layers and collect the top organic layer. Wash the organic layer again with another 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of brine to remove residual water and salts[10].

  • Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous sodium sulfate for 15-20 minutes.

  • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product, typically as a pale yellow oil.

Part C: Purification by Column Chromatography

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack a glass column.[11]

  • Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture.

  • Load the dissolved crude product onto the top of the silica gel column.

  • Elute the column with a mixture of hexane and ethyl acetate. A starting polarity of 9:1 (Hexane:EtOAc) is often suitable. The polarity can be gradually increased if necessary.

    • Trustworthiness: The separation of esters from their corresponding carboxylic acids on silica gel is generally effective. The less polar ester will elute before the more polar unreacted acid[12].

  • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent using a rotary evaporator to afford the final product, this compound, as a clear oil or low-melting solid[13][14]. An expected yield is typically in the range of 85-95%.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques.

  • ¹H NMR Spectroscopy: The formation of the methyl ester can be confirmed by the appearance of a sharp singlet corresponding to the methoxy (-OCH₃) protons, typically around 3.6-3.7 ppm.

  • IR Spectroscopy: Successful esterification is indicated by the appearance of a strong C=O stretch at ~1735 cm⁻¹ and the disappearance of the broad O-H stretch from the carboxylic acid starting material.

  • Mass Spectrometry: Will confirm the molecular weight of the product (C₁₀H₁₁BrO₂), which is 243.10 g/mol [13].

Conclusion

The Fischer-Speier esterification is a highly reliable and efficient method for the synthesis of esters from 3-(4-bromophenyl)propionic acid. The protocol described herein, which leverages an excess of alcohol to drive the reaction equilibrium, provides a straightforward path to high-purity ester products. The detailed workup and purification steps ensure the removal of catalyst and unreacted starting material, making this procedure suitable for preparing key intermediates for multi-step syntheses in drug discovery and materials science.

References

Application Notes & Protocols: Methyl 3-(4-bromophenyl)propanoate as a Versatile Intermediate in Active Pharmaceutical Ingredient (API) Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

Methyl 3-(4-bromophenyl)propanoate is a pivotal chemical intermediate whose value in pharmaceutical development lies in its structural features: a reactive aryl bromide handle and a modifiable ester group.[1] These functionalities make it an ideal starting point for building complex molecular architectures through robust and scalable chemical transformations. This guide provides an in-depth exploration of this intermediate, focusing on its application in palladium-catalyzed cross-coupling reactions—a cornerstone of modern API synthesis.[2][] We present detailed, field-proven protocols for Suzuki-Miyaura and Heck reactions, explain the rationale behind methodological choices, and offer insights into the characterization and safe handling of this compound.

Introduction: The Strategic Value of this compound

In the intricate chess game of drug synthesis, starting materials and intermediates are the pieces that dictate the entire strategy. This compound (CAS 75567-84-9) is a highly strategic piece. It belongs to a class of compounds known as pharmaceutical intermediates, which are the chemical building blocks that undergo various reactions to be converted into the final API.[2]

The strategic importance of this molecule is twofold:

  • The Aryl Bromide Moiety : The carbon-bromine bond on the phenyl ring is a prime reaction site for palladium-catalyzed cross-coupling reactions. This allows for the precise and efficient formation of new carbon-carbon or carbon-heteroatom bonds, a critical step in building the core scaffolds of many modern drugs.[1][4]

  • The Propanoate Ester Chain : The methyl ester provides a latent carboxylic acid functionality. It can be hydrolyzed to the corresponding acid, extended, or converted to an amide, offering a secondary point for modification to fine-tune a drug candidate's pharmacokinetic properties (e.g., solubility, metabolic stability).

This combination makes this compound a versatile precursor for creating libraries of compounds in early-stage drug discovery and a reliable intermediate for scaled-up synthesis in later development phases.

Physicochemical & Safety Profile

A thorough understanding of the intermediate's properties is fundamental to its effective and safe use.

Physicochemical Data

The key properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 75567-84-9[1][5][6]
Molecular Formula C₁₀H₁₁BrO₂[1][5][6]
Molecular Weight 243.10 g/mol [5][6]
Appearance Colorless to pale yellow clear liquid[1][7]
Boiling Point 287.26 °C at 760 mmHg[5]
Density 1.39 g/cm³[5]
Solubility Soluble in organic solvents (e.g., ethanol, ether); limited solubility in water.[1][1]
SMILES COC(=O)CCC1=CC=C(C=C1)Br[1][6]
InChIKey FKPYNBFWCSTPOT-UHFFFAOYSA-N[6][7]
Safety & Handling

Safe laboratory practice is non-negotiable. This compound must be handled with appropriate precautions.

Hazard ClassGHS StatementsSource(s)
Signal Word Warning[7]
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[7][8]
Precautionary Statements P261 (Avoid breathing vapor), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[7][8]

Handling & Storage Protocol:

  • Ventilation : Always handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[8][9]

  • Personal Protective Equipment (PPE) : Wear standard PPE, including safety glasses with side shields, nitrile gloves, and a lab coat.[8][9]

  • Storage : Store in a cool, dark, and dry place in a tightly sealed container. Keep away from strong oxidizing agents.[9]

  • Spills : Absorb spills with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[9][10]

Application in API Synthesis: Palladium-Catalyzed Cross-Coupling

The primary application of this compound in pharmaceutical synthesis is as a substrate in cross-coupling reactions. These reactions, particularly the Suzuki-Miyaura and Heck couplings, are Nobel Prize-winning technologies that have revolutionized the construction of complex organic molecules.[11]

API_Synthesis_Workflow Intermediate This compound Coupling Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Heck) Intermediate->Coupling Advanced_Int Advanced Intermediate (Bi-aryl or Styrenyl scaffold) Coupling->Advanced_Int Modification Functional Group Modification (e.g., Ester Hydrolysis) Advanced_Int->Modification API Final API Modification->API

General workflow for API synthesis.

Protocol 1: Suzuki-Miyaura Coupling for Bi-aryl Scaffold Synthesis

The Suzuki-Miyaura reaction is an exceptionally powerful method for forming C(sp²)-C(sp²) bonds, creating bi-aryl structures that are prevalent in many APIs, including anti-inflammatory and anti-cancer agents.[12]

Mechanistic Rationale

The reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition : The Pd(0) catalyst inserts into the carbon-bromine bond of our intermediate.[12][13]

  • Transmetalation : The organic group from an activated boronic acid (activated by a base) is transferred to the palladium center.[14][12]

  • Reductive Elimination : The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.[12]

Suzuki_Cycle pd0 Pd(0)L₂ pd2_halide R-Pd(II)L₂-Br (Oxidative Addition) pd0->pd2_halide + R-Br center pd2_boronate R-Pd(II)L₂-R' (Transmetalation) pd2_halide->pd2_boronate + R'-B(OH)₂ + Base product R-R' pd2_boronate->product Reductive Elimination product->pd0

Simplified Suzuki-Miyaura catalytic cycle.
Detailed Experimental Protocol

This protocol describes a general procedure for coupling this compound with a generic arylboronic acid.

Materials & Equipment:

  • This compound (1.0 eq)

  • Arylboronic acid (1.1 - 1.5 eq)

  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)

  • Base: Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 - 3.0 eq)

  • Solvent System: 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle, nitrogen/argon inlet

  • Standard glassware for work-up and purification

Procedure:

  • Reaction Setup : To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.5 eq).

  • Catalyst Addition : Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%). The use of a pre-catalyst and ligand system is also common and may require optimization.[15]

  • Solvent Addition : Add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1) to achieve a substrate concentration of approximately 0.1-0.5 M.[16] Degassing (e.g., by sparging with nitrogen for 15-20 minutes) is crucial to remove oxygen, which can deactivate the catalyst.

  • Reaction Execution : Fit the flask with a condenser, and heat the mixture with vigorous stirring to 80-100 °C. The choice of temperature depends on the reactivity of the substrates.

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Work-up : Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer. Wash the organic layer with water, then with brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired bi-aryl product.

  • Characterization : Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Heck Reaction for Substituted Alkene Synthesis

The Heck reaction couples the aryl bromide with an alkene, creating a new C-C bond and forming a substituted alkene.[11] This is invaluable for synthesizing stilbene and cinnamate derivatives, which are scaffolds in various therapeutic agents.

Mechanistic Rationale

The Heck reaction also operates on a Pd(0)/Pd(II) catalytic cycle but differs from the Suzuki coupling in its key steps:

  • Oxidative Addition : Identical to the Suzuki cycle, Pd(0) inserts into the C-Br bond.

  • Alkene Insertion (Carbopalladation) : The alkene coordinates to the palladium complex and inserts into the Pd-C bond.[11]

  • Beta-Hydride Elimination : A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming the new alkene C=C bond and a palladium-hydride species.[11][17]

  • Base-promoted Regeneration : A base is required to regenerate the Pd(0) catalyst from the palladium-hydride intermediate.[17]

Heck_Cycle pd0 Pd(0)L₂ pd2_halide R-Pd(II)L₂-Br (Oxidative Addition) pd0->pd2_halide + R-Br pd2_alkene Intermediate (Alkene Insertion) pd2_halide->pd2_alkene + Alkene product R-Alkene pd2_alkene->product β-Hydride Elimination product->pd0 + Base

Simplified Mizoroki-Heck catalytic cycle.
Detailed Experimental Protocol

This protocol provides a general method for the Heck coupling of this compound with an activated alkene like an acrylate.

Materials & Equipment:

  • This compound (1.0 eq)

  • Alkene (e.g., methyl acrylate) (1.2 - 2.0 eq)

  • Palladium Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (1-5 mol%)

  • Ligand: Triphenylphosphine (PPh₃) or other phosphine ligands (2-10 mol%)

  • Base: A non-nucleophilic organic base like Triethylamine (Et₃N) or an inorganic base like Potassium Carbonate (K₂CO₃) (1.5 - 2.5 eq)

  • Solvent: Polar aprotic solvents like DMF, NMP, or Acetonitrile

  • Equipment as listed for the Suzuki reaction.

Procedure:

  • Catalyst Formation (in situ) : In a dry, inert-atmosphere flask, dissolve the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., PPh₃, 4 mol%) in the solvent (e.g., DMF). Often, the Pd(II) precursor is reduced in situ to the active Pd(0) catalyst.[11]

  • Reagent Addition : To the catalyst solution, add this compound (1.0 eq), the alkene (1.5 eq), and the base (2.0 eq).

  • Reaction Execution : Heat the reaction mixture to 80-140 °C with vigorous stirring. High temperatures are often required for Heck reactions.[18]

  • Monitoring : Track the reaction's progress using TLC or GC-MS until the starting aryl bromide is consumed.

  • Work-up : Cool the reaction mixture to room temperature. Filter off any inorganic salts. Dilute the filtrate with a suitable organic solvent (e.g., ethyl acetate) and wash extensively with water to remove the high-boiling point solvent (like DMF).

  • Purification : Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent via rotary evaporation. Purify the residue by flash column chromatography to isolate the trans-substituted alkene product.

  • Characterization : Confirm the product's identity, purity, and stereochemistry (typically trans) using NMR spectroscopy and mass spectrometry.

Conclusion

This compound is more than just a chemical; it is an enabling tool for pharmaceutical innovation. Its dual functionality allows for the strategic construction of complex molecular frameworks through reliable and well-understood synthetic transformations like the Suzuki and Heck reactions. The protocols and data presented in this guide are intended to empower researchers, scientists, and drug development professionals to leverage this versatile intermediate to its full potential, accelerating the journey from a chemical concept to a life-changing therapeutic.

References

Application Notes and Protocols for the Derivatization of Methyl 3-(4-bromophenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Methyl 3-(4-bromophenyl)propanoate in Medicinal Chemistry

This compound is a versatile bifunctional scaffold that serves as a pivotal starting material in the synthesis of a diverse array of complex molecules, particularly within the realm of drug discovery and development. Its structure offers two distinct points for chemical modification: the aryl bromide moiety, which is amenable to a variety of palladium-catalyzed cross-coupling reactions, and the methyl ester, which can be readily hydrolyzed to the corresponding carboxylic acid, opening pathways to amide libraries and other derivatives. This dual reactivity makes it an invaluable building block for generating analogues with modified pharmacokinetic and pharmacodynamic properties, contributing to the exploration of structure-activity relationships (SAR) in medicinal chemistry programs. This guide provides detailed protocols and insights into the key derivatization pathways of this important synthetic intermediate.

Part 1: Palladium-Catalyzed Cross-Coupling Reactions at the Aryl Bromide Position

The presence of the bromine atom on the phenyl ring provides a reactive handle for the formation of new carbon-carbon and carbon-heteroatom bonds through well-established palladium-catalyzed cross-coupling reactions. These transformations are fundamental in modern organic synthesis and are widely employed in the pharmaceutical industry.

Suzuki-Miyaura Coupling: Formation of Biaryl Structures

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[1] In the context of this compound, this reaction allows for the introduction of a variety of aryl and heteroaryl substituents, leading to the synthesis of biaryl propanoates, a common motif in bioactive molecules.

The choice of palladium catalyst, ligand, base, and solvent system is critical for a successful Suzuki coupling.[2] Palladium(0) is the active catalytic species, often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or using a stable Pd(0) source such as Pd(PPh₃)₄. The ligand, typically a phosphine, stabilizes the palladium center and modulates its reactivity. The base is essential for the transmetalation step, activating the organoboron species.[3] A mixed solvent system, often including water, can facilitate the dissolution of the base and promote the reaction.[4]

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Deionized water

  • Ethyl acetate

  • Hexanes

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel

Procedure:

  • To a round-bottom flask, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Add the palladium catalyst, Pd(OAc)₂ (0.03 equiv), and the ligand, triphenylphosphine (0.09 equiv).

  • Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio). The use of an aqueous medium often facilitates the reaction.[5]

  • Immerse the flask in a preheated oil bath at 85-90 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired biaryl product.[6]

Self-Validation and Troubleshooting:

  • Expected Outcome: A white to off-white solid. Characterization by ¹H NMR should show the disappearance of the signals corresponding to the bromophenyl protons and the appearance of new aromatic signals from the coupled phenyl ring.

  • Potential Side Reaction: Homocoupling of the boronic acid to form biphenyl. This can be minimized by ensuring thorough degassing of the reaction mixture to remove oxygen.[7]

  • Troubleshooting: If the reaction is sluggish, consider using a more active catalyst system, such as a palladium precatalyst with a more electron-rich and bulky phosphine ligand (e.g., SPhos, XPhos).[8] The choice of base can also be critical; stronger bases like cesium carbonate or potassium phosphate may improve yields in challenging cases.

Heck-Mizoroki Reaction: Synthesis of Substituted Alkenes

The Heck-Mizoroki reaction is a powerful tool for the arylation of alkenes, forming a new carbon-carbon bond between the aryl halide and the alkene.[9] This reaction introduces a styrenyl or related unsaturated moiety, which is a valuable functional group for further synthetic transformations.

The Heck reaction typically employs a palladium(II) precatalyst that is reduced in situ to the active palladium(0) species.[9] The choice of base is crucial to neutralize the hydrogen halide generated during the catalytic cycle.[10] The solvent should be polar and aprotic, such as DMF or DMAc, to facilitate the reaction. The regioselectivity of the addition to the alkene is influenced by both steric and electronic factors.[11]

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel

Procedure:

  • In a reaction vessel, dissolve this compound (1.0 equiv), styrene (1.2 equiv), and triethylamine (1.5 equiv) in anhydrous DMF.

  • Add palladium(II) acetate (0.02 equiv) and tri(o-tolyl)phosphine (0.04 equiv).

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Heat the reaction mixture to 100-110 °C under an inert atmosphere.

  • Monitor the reaction by TLC. The reaction is typically complete within 8-16 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the substituted alkene product.

Self-Validation and Troubleshooting:

  • Expected Outcome: A solid or viscous oil. ¹H NMR spectroscopy is a key characterization technique to confirm the formation of the new vinyl group and to determine the stereochemistry of the double bond (typically trans).[12][13]

  • Potential Side Reaction: Reductive Heck product formation can be a side reaction, where the double bond of the alkene is reduced.[8] This can sometimes be influenced by the choice of base and solvent.

  • Troubleshooting: If the reaction is slow or incomplete, increasing the temperature or using a more active ligand may be beneficial. If polymerization of the alkene is observed, adding a radical inhibitor like hydroquinone can be helpful.

Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to arylalkynes.[14] This reaction is highly valuable for the synthesis of conjugated systems and as a precursor for further transformations of the alkyne functionality.

The classical Sonogashira reaction employs a dual catalytic system of palladium and copper(I).[15] The palladium catalyst facilitates the oxidative addition to the aryl bromide, while the copper co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[16] An amine base, such as triethylamine or piperidine, is used as both the base and often as the solvent. Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[17]

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel

Procedure:

  • To a Schlenk flask, add this compound (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.03 equiv), and copper(I) iodide (0.05 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add anhydrous THF and triethylamine.

  • Add phenylacetylene (1.2 equiv) dropwise to the stirred solution.

  • Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) until the starting material is consumed, as monitored by TLC.

  • Once the reaction is complete, cool to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired arylalkyne.

Self-Validation and Troubleshooting:

  • Expected Outcome: A solid product. Characterization by ¹³C NMR will show the characteristic signals for the alkyne carbons.

  • Common Byproduct: Homocoupling of the terminal alkyne (Glaser coupling) to form a diyne is a common side reaction, which can be minimized by maintaining strictly anaerobic conditions.[11]

  • Troubleshooting: If the reaction is sluggish, gentle heating may be required. If significant homocoupling is observed, a copper-free Sonogashira protocol can be employed.

Part 2: Derivatization via the Carboxylic Acid Moiety

The methyl ester of this compound can be readily hydrolyzed to the corresponding carboxylic acid, 3-(4-bromophenyl)propanoic acid. This transformation unlocks a new set of derivatization possibilities, most notably the formation of amides, which are prevalent in pharmaceuticals.

Hydrolysis of the Methyl Ester

The saponification of the methyl ester to the carboxylic acid is a straightforward and high-yielding reaction.

Base-catalyzed hydrolysis is a common and efficient method for cleaving methyl esters.[18] Lithium hydroxide (LiOH) is often preferred as it can be used in milder conditions compared to sodium or potassium hydroxide, which can sometimes lead to side reactions.[19] A mixed solvent system of THF and water ensures the solubility of both the ester and the hydroxide salt.

Materials:

  • This compound

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 equiv) in a mixture of THF and water.

  • Add lithium hydroxide monohydrate (2.0-3.0 equiv).

  • Stir the mixture at room temperature. Monitor the reaction by TLC until the starting material is consumed.

  • Once complete, remove the THF under reduced pressure.

  • Acidify the aqueous residue to pH 2-3 with 1 M HCl. A precipitate should form.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield 3-(4-bromophenyl)propanoic acid.

Self-Validation and Troubleshooting:

  • Expected Outcome: A white solid. The IR spectrum will show a broad O-H stretch characteristic of a carboxylic acid, and the ¹H NMR will show the disappearance of the methyl ester singlet and the appearance of a broad singlet for the carboxylic acid proton.

  • Troubleshooting: If the hydrolysis is slow, gentle heating can be applied. Ensure enough base is used to drive the reaction to completion.

Amide Bond Formation

The resulting 3-(4-bromophenyl)propanoic acid is a versatile intermediate for the synthesis of a wide range of amides through coupling with primary or secondary amines.

Direct reaction of a carboxylic acid and an amine to form an amide is generally inefficient due to the formation of a stable ammonium carboxylate salt.[20] Therefore, coupling reagents are employed to activate the carboxylic acid. Common coupling reagents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with an additive like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve efficiency.[21] Uronium-based reagents like HATU are also highly effective, particularly for more challenging couplings.[22] A non-nucleophilic base, such as diisopropylethylamine (DIPEA), is typically added to neutralize the acid formed during the reaction.

Materials:

  • 3-(4-Bromophenyl)propanoic acid

  • Benzylamine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel

Procedure:

  • Dissolve 3-(4-bromophenyl)propanoic acid (1.0 equiv) in anhydrous DMF.

  • Add HATU (1.1 equiv) and DIPEA (2.0-3.0 equiv).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add benzylamine (1.05 equiv) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Self-Validation and Troubleshooting:

  • Expected Outcome: A solid product. The IR spectrum should show a characteristic amide C=O stretch. In the ¹H NMR spectrum, the carboxylic acid proton signal will disappear, and new signals corresponding to the benzylamine moiety will appear, along with a characteristic amide N-H signal.

  • Troubleshooting: For sterically hindered or electron-deficient amines, the reaction may require longer reaction times or gentle heating. If the reaction is still sluggish, alternative coupling reagents or solvent systems can be explored.[23][24]

Materials:

  • 3-(4-Bromophenyl)propanoic acid

  • Aniline

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel

Procedure:

  • To a solution of 3-(4-bromophenyl)propanoic acid (1.0 equiv) and aniline (1.1 equiv) in anhydrous DCM, add HOBt (1.2 equiv) and DIPEA (2.0 equiv).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 equiv) portion-wise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[21]

Self-Validation and Troubleshooting:

  • Expected Outcome: A solid product. Spectroscopic data will be consistent with the formation of the anilide.

  • Troubleshooting: The byproduct from EDC, a urea derivative, is water-soluble and can be removed during the aqueous workup. If purification is challenging, recrystallization may be an effective alternative to chromatography.

Visualization of Derivatization Pathways

Derivatization_Pathways cluster_coupling Palladium-Catalyzed Cross-Coupling cluster_amide Amide Synthesis start This compound suzuki Suzuki Coupling (Arylboronic Acid) start->suzuki heck Heck Reaction (Alkene) start->heck sonogashira Sonogashira Coupling (Terminal Alkyne) start->sonogashira hydrolysis Hydrolysis (LiOH) start->hydrolysis product_biaryl Biaryl Propanoate Derivative suzuki->product_biaryl product_alkene Styrenyl Propanoate Derivative heck->product_alkene product_alkyne Arylalkynyl Propanoate Derivative sonogashira->product_alkyne acid 3-(4-Bromophenyl)propanoic Acid hydrolysis->acid amide_coupling Amide Coupling (HATU or EDC/HOBt) acid->amide_coupling product_amide Amide Derivative amide_coupling->product_amide

Caption: Derivatization pathways of this compound.

Quantitative Data Summary

Reaction TypeCoupling PartnerCatalyst/ReagentTypical Yield Range (%)Key Considerations
Suzuki Coupling Arylboronic AcidPd(OAc)₂ / PPh₃70-90Requires inert atmosphere; homocoupling is a potential byproduct.[6]
Heck Reaction Alkene (e.g., Styrene)Pd(OAc)₂ / P(o-tol)₃60-85Regioselectivity can be an issue with unsymmetrical alkenes.[8]
Sonogashira Coupling Terminal AlkynePdCl₂(PPh₃)₂ / CuI75-95Anaerobic conditions are crucial to prevent Glaser coupling.[11]
Hydrolysis -LiOH>95Straightforward reaction; product isolation via acidification.
Amide Coupling AmineHATU or EDC/HOBt60-90Choice of coupling reagent depends on the reactivity of the amine.[22][23]

Conclusion

This compound is a highly valuable and versatile starting material in organic synthesis, particularly for applications in drug discovery. The protocols and insights provided in this guide offer a solid foundation for researchers to effectively utilize this scaffold in the generation of diverse chemical libraries. The ability to perform both cross-coupling reactions at the aryl bromide position and derivatization of the carboxylic acid moiety after hydrolysis allows for a multi-pronged approach to molecular design and optimization. By understanding the causality behind the experimental choices and being aware of potential side reactions and troubleshooting strategies, scientists can confidently and efficiently synthesize novel compounds for biological evaluation.

References

Application Note: Selective Benzylic Bromination of Methyl 3-Phenylpropanoate via Wohl-Ziegler Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Benzylic Bromination

In the landscape of pharmaceutical and fine chemical synthesis, the selective functionalization of organic molecules is of paramount importance. Benzylic bromides are highly valuable synthetic intermediates due to their versatility in forming new carbon-carbon and carbon-heteroatom bonds. The bromination of methyl 3-phenylpropanoate at the benzylic position (C-3) yields methyl 3-bromo-3-phenylpropanoate, a key precursor for a variety of more complex molecules. This application note provides a detailed experimental protocol for this transformation, grounded in the principles of the Wohl-Ziegler reaction, and is intended for researchers, scientists, and professionals in drug development.

The Wohl-Ziegler reaction is a free-radical halogenation that selectively targets allylic and benzylic C-H bonds, which are weaker than other sp³ C-H bonds due to the resonance stabilization of the resulting radical intermediate.[1] N-Bromosuccinimide (NBS) is the reagent of choice for this transformation as it provides a low, steady concentration of bromine radicals, which favors the desired substitution over competing electrophilic addition to the aromatic ring.[2]

Reaction Mechanism and Rationale

The benzylic bromination of methyl 3-phenylpropanoate proceeds through a well-established free-radical chain mechanism. The key steps are initiation, propagation, and termination.

  • Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide, upon heating or photochemical irradiation. The resulting radicals then react with N-bromosuccinimide (NBS) to generate a bromine radical (Br•).[3][4]

  • Propagation: A bromine radical abstracts a hydrogen atom from the benzylic position of methyl 3-phenylpropanoate. This is the rate-determining step and is highly selective due to the formation of a resonance-stabilized benzylic radical. This radical then reacts with a molecule of bromine (generated in situ from the reaction of HBr with NBS) to form the desired product, methyl 3-bromo-3-phenylpropanoate, and a new bromine radical, which continues the chain reaction.[5][6]

  • Termination: The reaction is terminated by the combination of any two radical species.

The use of a non-polar solvent, such as carbon tetrachloride or acetonitrile, is crucial to prevent ionic side reactions.[7]

Experimental Workflow

The following diagram outlines the general workflow for the benzylic bromination of methyl 3-phenylpropanoate.

experimental_workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up cluster_purification 4. Purification & Analysis reagents Combine Methyl 3-phenylpropanoate, NBS, AIBN, and Solvent reflux Heat to Reflux (e.g., ~77°C for CCl4) reagents->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temperature monitor->cool filter Filter off Succinimide cool->filter wash Wash with Na2S2O3 (aq) and Brine filter->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Flash Column Chromatography concentrate->chromatography characterize Characterize by NMR, MS, and IR chromatography->characterize

Caption: Experimental workflow for the synthesis of methyl 3-bromo-3-phenylpropanoate.

Detailed Experimental Protocol

This protocol is based on established procedures for Wohl-Ziegler bromination of similar alkylbenzene derivatives.[7][8]

4.1. Materials and Reagents

Reagent/MaterialChemical FormulaMolar Mass ( g/mol )Quantity (Example)Notes
Methyl 3-phenylpropanoateC₁₀H₁₂O₂164.205.00 g (30.4 mmol)Starting material.
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.985.42 g (30.4 mmol)Recrystallize from water if necessary.
2,2'-Azobisisobutyronitrile (AIBN)C₈H₁₂N₄164.210.25 g (1.52 mmol)Radical initiator. Handle with care.
Carbon Tetrachloride (CCl₄)CCl₄153.82100 mLAnhydrous. Caution: Toxic and ozone-depleting. Acetonitrile can be used as a greener alternative.[7]
Dichloromethane (DCM)CH₂Cl₂84.93As neededFor work-up.
Saturated Sodium Thiosulfate (aq)Na₂S₂O₃158.11As neededFor quenching unreacted bromine.
Brine (Saturated NaCl solution)NaCl58.44As neededFor washing.
Anhydrous Sodium SulfateNa₂SO₄142.04As neededDrying agent.
Silica Gel (230-400 mesh)SiO₂60.08As neededFor column chromatography.
HexaneC₆H₁₄86.18As neededEluent for chromatography.
Ethyl AcetateC₄H₈O₂88.11As neededEluent for chromatography.

4.2. Procedure

  • Reaction Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine methyl 3-phenylpropanoate (5.00 g, 30.4 mmol), N-bromosuccinimide (5.42 g, 30.4 mmol), and 2,2'-azobisisobutyronitrile (0.25 g, 1.52 mmol).

  • Solvent Addition: Add 100 mL of anhydrous carbon tetrachloride to the flask.

  • Reaction: Heat the mixture to reflux (approximately 77 °C) with vigorous stirring. The reaction is typically complete within 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (e.g., using a 9:1 hexane:ethyl acetate eluent system). The reaction is complete when the starting material spot is no longer visible.

  • Work-up:

    • Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate.

    • Filter the mixture through a Büchner funnel to remove the succinimide and wash the solid with a small amount of cold carbon tetrachloride.

    • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium thiosulfate solution (2 x 50 mL) to remove any remaining bromine, followed by brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.[8][9]

    • Pack the column with silica gel in hexane.

    • Load the crude product onto the column.

    • Elute with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing to 5% ethyl acetate).

    • Collect the fractions containing the desired product (monitor by TLC).

    • Combine the pure fractions and remove the solvent under reduced pressure to yield methyl 3-bromo-3-phenylpropanoate as a colorless to pale yellow oil.

Product Characterization

The identity and purity of the synthesized methyl 3-bromo-3-phenylpropanoate should be confirmed by spectroscopic methods.

  • ¹H NMR (CDCl₃): The expected chemical shifts are approximately:

    • δ 7.2-7.4 (m, 5H, Ar-H)

    • δ 5.2-5.4 (t, 1H, -CH(Br)-)

    • δ 3.6-3.7 (s, 3H, -OCH₃)

    • δ 3.0-3.3 (d, 2H, -CH₂-CO-)

  • ¹³C NMR (CDCl₃): The expected chemical shifts are approximately:

    • δ 170-172 (C=O)

    • δ 140-142 (Ar-C)

    • δ 128-130 (Ar-CH)

    • δ 126-128 (Ar-CH)

    • δ 52-53 (-OCH₃)

    • δ 48-50 (-CH(Br)-)

    • δ 42-44 (-CH₂-)

  • Mass Spectrometry (MS): To confirm the molecular weight (243.10 g/mol for C₁₀H₁₁BrO₂) and isotopic pattern for bromine.[10]

  • Infrared Spectroscopy (IR): To identify characteristic functional groups, such as the C=O stretch of the ester (around 1735 cm⁻¹).

Safety Information

  • N-Bromosuccinimide (NBS): Is a lachrymator and an irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • 2,2'-Azobisisobutyronitrile (AIBN): Is a flammable solid and can decompose exothermically. Store in a cool place and handle with care.

  • Carbon Tetrachloride (CCl₄): Is toxic, a suspected carcinogen, and harmful to the ozone layer. Use in a well-ventilated fume hood and take precautions to avoid inhalation and skin contact. Consider using a less hazardous solvent like acetonitrile.[7]

  • General Precautions: Always wear appropriate PPE when handling chemicals. All procedures should be carried out in a well-ventilated fume hood. Dispose of all chemical waste according to institutional and local regulations.

References

Application Notes & Protocols: Analytical Methods for Monitoring Reactions with Methyl 3-(4-bromophenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide to the analytical methodologies essential for monitoring chemical reactions involving Methyl 3-(4-bromophenyl)propanoate. As a key intermediate in the synthesis of various pharmaceutical compounds and advanced materials, ensuring the efficiency, completeness, and purity of reactions involving this molecule is paramount. This guide offers detailed protocols and expert insights into the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for robust reaction monitoring. It is intended for researchers, scientists, and drug development professionals seeking to optimize synthetic routes, control product quality, and deepen their understanding of reaction kinetics.

Foundational Principles of Reaction Monitoring

In modern chemical synthesis, particularly within the pharmaceutical and fine chemical industries, a "cook and look" approach is no longer sufficient. The ability to monitor a reaction in real-time or near real-time provides invaluable data that drives process optimization, ensures safety, and guarantees final product quality. Effective reaction monitoring allows scientists to:

  • Determine Reaction Endpoints: Accurately identify when a reaction is complete, preventing unnecessary energy consumption and the formation of degradation products.

  • Quantify Reactant, Intermediate, and Product Concentrations: Track the consumption of starting materials and the formation of products and any transient intermediates over time.

  • Profile Impurities: Detect and identify by-products and impurities as they form, offering mechanistic insights and a clear path for purification optimization.[1][2][3]

  • Elucidate Reaction Kinetics and Mechanism: Gather data to build kinetic models, which are crucial for scaling up processes from the lab to manufacturing.[4]

This compound, with its distinct aromatic and ester functionalities, is amenable to a variety of analytical techniques. The choice of method depends on the specific reaction conditions, the properties of other components in the reaction mixture, and the analytical question being asked (e.g., simple conversion check vs. detailed kinetic profiling).

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Conversion Analysis

HPLC is a cornerstone technique for monitoring reactions of non-volatile, thermally stable compounds like this compound. Its high resolving power makes it ideal for separating the starting material from the product and various process-related impurities.

Causality Behind Method Choice:

A reversed-phase HPLC (RP-HPLC) method is the logical starting point. The nonpolar C18 stationary phase will interact with the phenyl ring of the analyte and related species. By using a polar mobile phase (typically a mixture of water and acetonitrile or methanol), components are eluted based on their relative hydrophobicity. Reactants and products in a typical transformation (e.g., a cross-coupling reaction replacing the bromine) will almost certainly have different polarities, enabling effective separation. UV detection is highly effective due to the presence of the aromatic chromophore.

Experimental Protocol: RP-HPLC for Reaction Monitoring

Objective: To quantify the conversion of this compound to a desired product.

1. Sample Preparation:

  • Carefully withdraw an aliquot (e.g., 50 µL) from the reaction mixture at a specific time point.
  • Immediately quench the reaction by diluting the aliquot into a known volume (e.g., 950 µL) of a suitable solvent (e.g., acetonitrile). This dilution stops the reaction and prepares the sample for analysis. Note: The diluent should be miscible with the reaction solvent and the HPLC mobile phase.
  • Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.

2. Chromatographic Conditions:

  • A table summarizing a typical starting point for method development is provided below.

ParameterRecommended SettingRationale
HPLC System Standard HPLC or UHPLC system with UV/DAD detectorWidely available and suitable for this chromophoric analyte.
Column C18, 150 mm x 4.6 mm, 5 µm (or equivalent sub-2 µm for UHPLC)Excellent starting point for separating moderately polar to nonpolar aromatic compounds.
Mobile Phase A Water with 0.1% Formic AcidAcidifier improves peak shape for acidic or basic analytes and helps control ionization.
Mobile Phase B Acetonitrile with 0.1% Formic AcidCommon organic modifier providing good separating power.
Gradient Start at 40% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.A gradient elution is recommended to ensure elution of all components with varying polarities in a reasonable time.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 225 nmStrong absorbance wavelength for the bromophenyl moiety. A Diode Array Detector (DAD) is useful for checking peak purity.
Injection Volume 5 µLA small volume prevents column overloading.

3. Data Analysis:

  • Identify the peaks corresponding to the starting material and the product based on their retention times (established by injecting standards of each).
  • Calculate the percent conversion using the peak areas:
  • % Conversion = [Area(Product) / (Area(Starting Material) + Area(Product))] * 100
  • This calculation assumes an equimolar response factor for both compounds. For higher accuracy, a relative response factor should be determined using standard solutions of known concentrations.

Visualization: HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Reaction Aliquot B Quench & Dilute A->B C Syringe Filter B->C D Autosampler Injection C->D E C18 Column Separation D->E F UV/DAD Detection E->F G Chromatogram F->G H Peak Integration G->H I Calculate % Conversion H->I

Caption: Workflow for HPLC-based reaction monitoring.

Gas Chromatography (GC): A Superior Choice for Volatile Analytes and Impurities

GC is an excellent alternative to HPLC, particularly if the reactants and products are volatile and thermally stable. When coupled with a Mass Spectrometer (GC-MS), it provides unparalleled identification capabilities for unknown by-products.

Causality Behind Method Choice:

This compound has a boiling point that makes it suitable for GC analysis.[5] A key advantage of GC-MS is the ability to obtain mass spectra for each separated peak, which can be compared against spectral libraries (like NIST) for positive identification of impurities. This is incredibly powerful for mechanistic studies and impurity profiling. A standard non-polar column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., HP-5MS), is typically effective for separating aromatic compounds.

Experimental Protocol: GC-MS for Reaction Monitoring

Objective: To identify and quantify the components of a reaction mixture, including starting material, product, and any volatile impurities.

1. Sample Preparation:

  • Withdraw an aliquot (e.g., 50 µL) from the reaction mixture.
  • Quench and dilute the sample in a volatile solvent suitable for GC, such as ethyl acetate or dichloromethane (DCM) (e.g., to a final volume of 1 mL).
  • If the sample contains non-volatile components (e.g., salts, catalysts), pass it through a small plug of silica gel or perform a liquid-liquid extraction to isolate the organic components.
  • Transfer the final solution to a GC vial.

2. GC-MS Conditions:

  • A table summarizing typical GC-MS parameters is provided below.

ParameterRecommended SettingRationale
GC System GC with a split/splitless inlet and a Flame Ionization Detector (FID) or Mass Spectrometer (MS)FID provides robust quantification, while MS provides structural identification.
Column HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thicknessA workhorse, non-polar column providing excellent separation for a wide range of organic molecules.
Carrier Gas Helium or Hydrogen, constant flow at 1.2 mL/minInert carrier gas to move analytes through the column.
Inlet Temperature 250 °CEnsures rapid volatilization of the sample without thermal degradation.
Injection Mode Split (e.g., 50:1 ratio)Prevents column overloading and ensures sharp peaks for concentrated samples.
Oven Program Initial: 100 °C (hold 1 min), Ramp: 15 °C/min to 280 °C (hold 5 min)A temperature ramp is essential to separate compounds with different boiling points effectively.
MS Source Temp. 230 °CStandard temperature for electron ionization (EI).
MS Quad Temp. 150 °CStandard temperature for the quadrupole mass analyzer.
Ionization Mode Electron Ionization (EI) at 70 eVStandard EI energy provides reproducible fragmentation patterns for library matching.
Scan Range 40 - 450 m/zCovers the expected mass range of the analyte (MW=243.1 g/mol ) and potential fragments/impurities.[5][6]

3. Data Analysis:

  • The total ion chromatogram (TIC) will show all separated components.
  • Extract the mass spectrum for each peak of interest.
  • Identify the starting material and product by their known retention times and mass spectra.
  • For unknown peaks, perform a library search to tentatively identify impurities. The fragmentation pattern of this compound will show characteristic ions corresponding to the loss of the methoxy group and the bromophenyl fragment.

Visualization: GC-MS Analysis Workflow

GCMS_Workflow A Reaction Sample B Dilution in Volatile Solvent (e.g., Ethyl Acetate) A->B C GC Injection B->C D Separation on HP-5MS Column C->D E Electron Ionization (70 eV) D->E F Mass Analyzer (Quadrupole) E->F G Detector F->G H Data System G->H I Total Ion Chromatogram (TIC) H->I J Mass Spectrum Analysis & Library Search H->J

Caption: Process flow for GC-MS analysis of reaction mixtures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For In-Situ and Mechanistic Insights

NMR spectroscopy is an exceptionally powerful tool for reaction monitoring because it is non-invasive and provides detailed structural information.[7] It can often be performed directly on the reaction mixture, providing a true snapshot of the species in solution without the need for workup.[4][8]

Causality Behind Method Choice:

¹H NMR is particularly useful. The proton signals of this compound are distinct and will shift predictably upon chemical transformation. For example, a reaction at the bromine position will alter the chemical environment, and thus the shifts, of the aromatic protons. By comparing the integration of a product peak to a reactant peak, a direct and highly accurate measurement of the reaction conversion can be obtained. This technique is inherently quantitative, as the signal area is directly proportional to the number of nuclei.[4]

Experimental Protocol: ¹H NMR for Reaction Monitoring

Objective: To determine the real-time conversion of a reaction by analyzing the composition of the crude reaction mixture.

1. Sample Preparation:

  • For in-situ monitoring: If the reaction is run in a deuterated solvent, it can be monitored directly in an NMR tube. This is the most powerful approach for kinetic studies.[4]
  • For offline monitoring: Withdraw an aliquot (e.g., 0.1 mL) from the reaction.
  • Add ~0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) that is miscible with the reaction mixture.
  • The sample is now ready for analysis. No quenching is required if the acquisition time is short compared to the reaction rate.

2. NMR Acquisition:

  • Acquire a standard ¹H NMR spectrum. Key parameters include a sufficient relaxation delay (D1, e.g., 5 seconds) to ensure accurate integration for quantification.
  • Shimming the sample well is crucial for obtaining high-quality data with sharp lineshapes.[7]

3. Data Analysis:

  • Identify non-overlapping peaks that are characteristic of the starting material and the product. For this compound, the aromatic protons or the methylene protons adjacent to the ester are good candidates.
  • Carefully integrate these peaks.
  • Calculate the mole fraction and percent conversion:
  • Let I_SM be the integral of a peak from the starting material (corresponding to N_SM protons).
  • Let I_P be the integral of a peak from the product (corresponding to N_P protons).
  • Molar Ratio (Product / SM) = (I_P / N_P) / (I_SM / N_SM)
  • % Conversion = [Molar Amount(Product) / (Molar Amount(Product) + Molar Amount(SM))] * 100

CompoundKey ¹H NMR Signals (approx. in CDCl₃)Rationale for Monitoring
This compound ~7.4 ppm (d, 2H), ~7.1 ppm (d, 2H)Aromatic protons are highly sensitive to changes at the bromine position.
~3.6 ppm (s, 3H)The methyl ester singlet is often a clean, sharp signal for reference or quantification.
~2.9 ppm (t, 2H), ~2.6 ppm (t, 2H)Aliphatic protons are also useful if they are well-resolved from other signals.

Visualization: NMR Reaction Monitoring Concept

NMR_Monitoring cluster_time Reaction Progress Over Time cluster_spectra ¹H NMR Spectra T0 Time = 0 (Reactant Only) T1 Time = t (Mixture) Spec0 Spectrum @ T0 Integral(Reactant) = 100% T2 Time = final (Product Only) Spec1 Spectrum @ Tt Integral(Reactant) = 50% Integral(Product) = 50% Spec2 Spectrum @ Tf Integral(Product) = 100% Spec0->Spec1 Conversion Spec1->Spec2 Conversion

Caption: Conceptual diagram of reaction monitoring using NMR spectroscopy.

Summary and Method Selection

The choice of analytical method is dictated by the specific requirements of the project.

  • For rapid, routine conversion checks and purity analysis: HPLC is often the most practical and robust choice.

  • For identifying unknown by-products and analyzing complex mixtures: GC-MS provides the most definitive structural information.

  • For detailed kinetic studies and mechanistic investigations without sample workup: NMR is the superior technique, offering real-time, non-invasive analysis.

By employing these powerful analytical tools, researchers and drug development professionals can gain a deep and precise understanding of reactions involving this compound, leading to more efficient, robust, and reliable chemical processes.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Methyl 3-(4-bromophenyl)propanoate by Distillation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of Methyl 3-(4-bromophenyl)propanoate. This resource is designed for researchers, chemists, and drug development professionals who require high-purity material for their work. The high boiling point of this ester necessitates careful purification by vacuum distillation to prevent thermal degradation and ensure the removal of critical impurities. This guide provides in-depth protocols, troubleshooting advice, and answers to frequently asked questions to help you achieve optimal results in your laboratory.

Section 1: Understanding the Compound: Critical Properties for Distillation

This compound is a clear, colorless to very pale yellow liquid at room temperature[1][2][3]. Its purification is dominated by its high boiling point, which makes atmospheric distillation impractical due to the risk of thermal decomposition. Brominated aromatic compounds can degrade at elevated temperatures, potentially forming hazardous byproducts like hydrogen bromide[4][5][6]. Therefore, vacuum distillation is the required method to lower the boiling point to a safe temperature range[7][8].

Understanding the relationship between pressure and boiling point is paramount for a successful distillation.

PropertyValueSource(s)
CAS Number 75567-84-9[1][9][10]
Molecular Formula C₁₀H₁₁BrO₂[9][11]
Molecular Weight 243.10 g/mol [1][9][11]
Appearance Clear, colorless to pale yellow liquid[1][2][3]
Atmospheric Boiling Point 287.3 °C at 760 mmHg (Predicted, decomposition likely)[9][12]
Vacuum Boiling Point 92 °C at 0.4 Torr (0.53 mbar / 0.05 kPa)[2][10]
Vacuum Boiling Point 80-90 °C (during collection)[10]

Section 2: Experimental Methodologies

Part A: Pre-Distillation Workup: Removing Acidic Impurities

Before distillation, it is crucial to remove non-volatile acidic impurities, primarily the unreacted starting material, 3-(4-bromophenyl)propionic acid. These acids can catalyze decomposition and cause charring in the distillation flask at high temperatures.

Protocol:

  • Transfer the crude reaction mixture to a separatory funnel. If the reaction was run in a solvent, ensure the crude ester is dissolved in a water-immiscible organic solvent like ethyl acetate or dichloromethane.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 2N sodium carbonate (Na₂CO₃) solution[13][14].

    • Expert Insight: Add the basic solution slowly and vent the funnel frequently, as CO₂ evolution from acid neutralization can cause a pressure buildup. Continue washing until no more gas evolves. This ensures all acidic residue is removed.

  • Wash the organic layer sequentially with water (2x) and then with a saturated brine solution (1x).

    • Causality: The water wash removes residual bicarbonate salts, while the brine wash helps to break up emulsions and begins the drying process by removing bulk water from the organic layer.

  • Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude, dry ester.

Part B: Standard Operating Procedure (SOP) for Vacuum Distillation

This procedure details the purification of the dry, crude ester. For enhanced separation from closely boiling impurities, a short Vigreux column or a column with structured packing can be inserted between the flask and the still head[15][16][17].

Protocol:

  • Apparatus Assembly: Assemble the vacuum distillation apparatus as shown in the diagram below. Ensure all glass joints are clean, properly sealed, and lightly greased with a high-vacuum grease.

    • Trustworthiness: Use a PTFE sleeve or minimal grease on the joints connecting to the collection path to prevent contamination of the distillate[14].

  • Charging the Flask: Add the crude ester to a round-bottom flask, filling it to no more than half its volume. Add a new magnetic stir bar or several boiling chips to ensure smooth boiling.

  • System Seal & Vacuum Application: Begin stirring and slowly apply vacuum. The initial bubbling is due to residual volatile solvents.

  • Heating: Once the system is at a stable, deep vacuum (e.g., <1 Torr), begin to heat the distillation flask gently with a heating mantle.

  • Fraction Collection:

    • Fore-run: Collect the first few drops of distillate, which may contain residual solvents or low-boiling impurities, in a separate receiving flask.

    • Main Fraction: As the temperature at the still head stabilizes near the target boiling point (e.g., ~92 °C at 0.4 Torr), switch to a clean receiving flask to collect the main product fraction[2][10]. The product should appear as a colorless, clear liquid[1].

    • End Fraction: If the temperature rises or drops significantly, or if the distillate becomes colored, stop the distillation or collect this material in a final, separate flask.

  • Shutdown: Turn off the heating and allow the system to cool completely before slowly and carefully venting the apparatus to atmospheric pressure.

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Section 3: Troubleshooting Guide

This section addresses common problems encountered during the distillation of this compound in a direct question-and-answer format.

Q: My product is not distilling, even though the pot temperature is high and the vacuum gauge reads low. What's wrong?

A: This is a classic and often frustrating issue that typically points to one of three culprits:

  • Vacuum Leaks: Your gauge may show a low pressure near the pump, but a leak in the glassware joints prevents the distillation head from reaching the necessary vacuum. A leak allows air into the system, increasing the pressure and thus the boiling point. Systematically check all joints, seals, and tubing for cracks or poor fits[18][19]. A "leak-up" test can confirm system integrity[19].

  • Incorrect Thermometer Placement: The thermometer bulb must be positioned just below the sidearm leading to the condenser. If it's too high, it won't register the true temperature of the vapor equilibrating with the liquid, and you will overheat the pot waiting for a temperature rise that never comes.

  • Inaccurate Gauge: Your vacuum gauge may be faulty or require calibration. If possible, verify its reading with a second gauge.

Q: The material in the distillation flask is turning dark brown or black. What is happening and how can I prevent it?

A: This indicates thermal decomposition , a significant risk with this compound[4][5]. The high temperature is causing the ester to break down, likely forming polymeric tars and releasing HBr[5][6].

  • Causality: The atmospheric boiling point is high (~287 °C), and prolonged exposure to temperatures even well below this can initiate degradation[9]. Overheating is often a consequence of a poor vacuum.

  • Solution: The most effective solution is to achieve a deeper vacuum. Lowering the pressure from 1 Torr to 0.4 Torr, for example, significantly reduces the required boiling temperature[2][10]. Ensure your vacuum pump is in good condition and that the system is leak-tight. Additionally, ensure efficient stirring to prevent localized superheating at the flask walls. A short-path distillation setup can also minimize the time the compound spends at high temperatures[7].

Q: My crude material is bumping violently or foaming over into the condenser. How do I stop this?

A: This hazardous situation can ruin your purification.

  • Bumping: This occurs when the liquid becomes superheated and boils in a single, violent burst. It is prevented by ensuring smooth, even boiling. Always use a fresh magnetic stir bar with vigorous stirring or new anti-bumping granules. Never add boiling chips to hot liquid.

  • Foaming: This is often caused by residual volatile solvents (from the workup) or other low-boiling impurities suddenly vaporizing under vacuum. It can also be caused by contaminants like vacuum grease getting into the crude material[14].

    • Prevention: Ensure your crude product is thoroughly dried on a rotary evaporator before charging it to the distillation flask. Apply the vacuum slowly at the beginning to allow for the controlled removal of any remaining volatiles.

Q: My final product looks clean by eye, but analysis (e.g., NMR, GC) shows it's still impure. How can I improve the separation?

A: If your final product co-distills with impurities, you need to enhance the separation efficiency of your distillation.

  • Fractional Distillation: Simple distillation provides only one theoretical plate of separation. For impurities with boiling points close to your product (e.g., isomeric impurities[20]), you must use fractional distillation[15][21].

  • Implementation: Insert a fractionating column, such as a Vigreux column or a short column packed with inert material like Raschig rings or structured packing, between the distillation flask and the still head[16][17][22]. This increases the surface area for vapor-liquid equilibration, providing multiple theoretical plates and a much better separation.

  • Technique: When using a fractionating column, heat the pot slowly to establish a thermal gradient in the column. Collect the fractions carefully, monitoring the head temperature. A pure compound will distill over a very narrow temperature range.

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p3 -> s3_check_boil; s3_check_boil -> s3_check_solvent [label="Yes"]; s3_check_boil -> s3_sol_boil [label="No"]; s3_check_solvent -> {} [style=invis]; s3_check_solvent -> s3_sol_solvent [label="No"];

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p4 -> s4_check_column; s4_check_column -> s4_check_rate [label="Yes"]; s4_check_column -> s4_sol_column [label="No"]; s4_check_rate -> {} [style=invis]; s4_check_rate -> s4_sol_rate [label="No"]; } axd

Section 4: Frequently Asked Questions (FAQs)

Q: What are the most common impurities found in crude this compound? A: The impurity profile depends on the synthetic route, but common impurities include:

  • 3-(4-Bromophenyl)propionic acid: The unreacted carboxylic acid starting material.

  • Methanol: The reagent alcohol used for esterification[10].

  • Reaction Solvents: Solvents used during synthesis or workup, such as toluene[23].

  • Isomeric Byproducts: Depending on the synthesis of the starting material, you may have isomeric impurities such as Methyl 3-(3-bromophenyl)propanoate, which can be difficult to separate[20][24].

  • Side-Reaction Products: High-molecular-weight "tars" or colored impurities can form, especially if the initial reaction was performed at high temperatures[14].

Q: Can I use a rotary evaporator to purify this compound instead of distillation? A: No. A rotary evaporator is designed to remove volatile solvents from a non-volatile or significantly less-volatile product. It is not a purification technique for separating compounds with similar boiling points and is not a substitute for distillation. Attempting to "distill" this compound on a standard rotary evaporator would be inefficient and likely lead to product loss in the cold trap and vacuum pump.

Q: What is the best packing material for a fractional distillation column for this compound? A: For laboratory-scale vacuum distillation, stainless steel or glass structured packing (like Pro-Pak®) or glass Raschig rings are excellent choices[16][22]. They offer a large surface area for high separation efficiency and a low pressure drop, which is critical for maintaining a deep vacuum throughout the system[16]. For simpler separations, a glass Vigreux column is often sufficient and easier to clean[17].

Q: How can I be sure my distillation is complete? A: Distillation is considered complete when no more distillate comes over into the receiving flask, even with a slight increase in temperature and at a stable, deep vacuum. Often, you will see a small amount of dark, viscous, or solid residue remaining in the distillation flask. Pushing the temperature too high to distill this last bit of material is counterproductive, as it will likely cause decomposition and contaminate your purified product.

References

Technical Support Center: Optimizing Yield for Methyl 3-(4-bromophenyl)propanoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 3-(4-bromophenyl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your reaction yields and overcome common challenges encountered during this synthesis.

Introduction

This compound is a valuable intermediate in the synthesis of various pharmaceuticals and bioactive molecules.[1] Its synthesis, while conceptually straightforward, can present challenges in achieving high yields and purity. This guide will explore the common synthetic routes and provide detailed troubleshooting for each.

Two primary synthetic pathways are commonly employed:

  • Two-Step Synthesis: This involves the Heck reaction of 4-bromoiodobenzene with acrylic acid to form 3-(4-bromophenyl)acrylic acid, followed by catalytic hydrogenation to yield 3-(4-bromophenyl)propanoic acid, and finally Fischer esterification to produce the desired methyl ester.[2]

  • Direct Esterification: This method involves the direct Fischer esterification of commercially available 3-(4-bromophenyl)propanoic acid with methanol.[3]

This guide will address potential issues in all stages of these synthetic routes.

Troubleshooting Guide

This section is designed to help you identify and solve specific problems you may encounter during your synthesis.

Problem 1: Low Yield in the Heck Reaction

You've performed the Heck reaction between an aryl halide and acrylic acid, but the yield of the resulting cinnamic acid derivative is disappointingly low.

Potential Causes & Solutions:

  • Inactive Catalyst: The palladium catalyst is the heart of the Heck reaction.[4][5] If it's old or has been improperly stored, it may have lost its activity.

    • Solution: Always use a fresh, high-quality palladium catalyst. Palladium(II) acetate is a common and effective precatalyst.[4] Ensure it is stored under an inert atmosphere.

  • Inappropriate Ligand: The choice of ligand can significantly impact the efficiency of the Heck reaction.

    • Solution: For reactions involving aryl bromides, phosphine ligands like triphenylphosphine are often used.[4] Experiment with different ligands to find the optimal one for your specific substrates.

  • Incorrect Base: The base plays a crucial role in the catalytic cycle, and using the wrong one can stall the reaction.[4]

    • Solution: Triethylamine, potassium carbonate, and sodium acetate are commonly used bases.[4] The choice of base can depend on the solvent and substrates, so optimization may be necessary.

  • Sub-optimal Reaction Temperature: The Heck reaction is sensitive to temperature.

    • Solution: While the reaction is often heated, excessive temperatures can lead to catalyst decomposition. Monitor the reaction progress by TLC and optimize the temperature for your specific system.

  • Presence of Water: While some Heck reactions can be performed in water, anhydrous conditions are often preferred, especially when using sensitive reagents.

    • Solution: Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and reagents.

Problem 2: Incomplete or Slow Catalytic Hydrogenation

You are hydrogenating the double bond of the cinnamic acid derivative, but the reaction is either very slow or does not go to completion.

Potential Causes & Solutions:

  • Catalyst Poisoning: The palladium on carbon (Pd/C) catalyst is susceptible to poisoning by various functional groups or impurities.

    • Solution: Ensure your starting material is pure. If you suspect catalyst poisoning, you may need to increase the catalyst loading or pre-treat your substrate to remove impurities.

  • Insufficient Hydrogen Pressure: The reaction requires an adequate supply of hydrogen gas.

    • Solution: Ensure your hydrogen source is providing a consistent and appropriate pressure. For laboratory-scale reactions, a hydrogen balloon is often sufficient, but for larger scales, a pressurized system may be necessary.[6]

  • Poor Catalyst Dispersion: The catalyst needs to be well-dispersed in the reaction mixture to be effective.

    • Solution: Ensure vigorous stirring to keep the solid catalyst suspended. Using a high-surface-area support for the palladium, such as activated carbon, is crucial.[6][7]

  • Sub-optimal Solvent: The choice of solvent can affect the rate of hydrogenation.

    • Solution: Methanol and ethanol are common solvents for catalytic hydrogenation.[8] Ensure your substrate is fully dissolved in the chosen solvent.

Problem 3: Low Yield in Fischer Esterification

You are performing the acid-catalyzed esterification of 3-(4-bromophenyl)propanoic acid with methanol, but the yield of the final product is low.

This is a very common issue, as Fischer esterification is a reversible reaction. [9][10][11]

Potential Causes & Solutions:

  • Equilibrium Not Shifted Towards Products: The presence of water, a byproduct of the reaction, can drive the equilibrium back towards the starting materials.[9][10]

    • Solution 1: Use Excess Alcohol: Using a large excess of methanol will shift the equilibrium to favor the formation of the ester, according to Le Châtelier's principle.[9][10][12]

    • Solution 2: Remove Water: Actively removing water as it is formed is a highly effective strategy. This can be achieved using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves to the reaction mixture.[9][13][14]

  • Insufficient or Inactive Catalyst: A strong acid catalyst is required to protonate the carboxylic acid and make it more susceptible to nucleophilic attack by the alcohol.[12][15]

    • Solution: Use a catalytic amount (typically 1-5 mol%) of a strong acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[9][10] Ensure the catalyst is fresh and has not been deactivated by moisture.

  • Inadequate Reaction Time or Temperature: The reaction may not have reached equilibrium.

    • Solution: Monitor the reaction progress by TLC. Refluxing the reaction mixture is a common practice to ensure the reaction goes to completion.[12]

  • Side Reactions: At high temperatures and strong acidic conditions, side reactions such as the formation of ethers from the alcohol can occur.[9]

    • Solution: Optimize the reaction temperature and catalyst concentration to minimize side reactions.

Table 1: Troubleshooting Summary for Low Esterification Yield

Potential Cause Recommended Solution(s) Scientific Rationale
EquilibriumUse a large excess of methanol.Le Châtelier's Principle: drives the reaction forward.[9][12]
Remove water using a Dean-Stark apparatus or molecular sieves.Le Châtelier's Principle: removes a product to shift equilibrium.[9][13][14]
CatalystUse a fresh, strong acid catalyst (e.g., H₂SO₄, TsOH).Protonates the carbonyl, increasing its electrophilicity.[12][15]
Optimize catalyst concentration (1-5 mol%).Minimizes potential side reactions.[9]
Reaction ConditionsMonitor reaction by TLC to ensure completion.Confirms the reaction has reached equilibrium.
Reflux the reaction mixture.Provides sufficient energy to overcome the activation barrier.[12]
Side ReactionsOptimize temperature and catalyst concentration.Reduces the likelihood of competing reaction pathways.[9]
Problem 4: Difficulty in Product Purification

You've completed the reaction, but are struggling to isolate a pure sample of this compound.

Potential Causes & Solutions:

  • Incomplete Removal of Acid Catalyst: Residual acid catalyst can complicate the work-up and purification.

    • Solution: During the aqueous work-up, wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid. Be cautious of CO₂ evolution.[9]

  • Presence of Unreacted Carboxylic Acid: If the esterification did not go to completion, you will have unreacted starting material.

    • Solution: The sodium bicarbonate wash mentioned above will also remove the unreacted carboxylic acid by converting it to its water-soluble sodium salt.[9]

  • Emulsion Formation During Extraction: Emulsions can make it difficult to separate the organic and aqueous layers.

    • Solution: Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break up the emulsion.

  • Co-elution During Chromatography: If you are using column chromatography for purification, the product may co-elute with impurities.

    • Solution: Optimize your solvent system for column chromatography. A gradient elution may be necessary to achieve good separation. TLC analysis with different solvent systems can help you determine the optimal conditions.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Fischer esterification?

A1: The Fischer esterification is an acid-catalyzed nucleophilic acyl substitution. The mechanism involves several key steps:

  • Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.[11][12][16]

  • Nucleophilic attack by the alcohol: The alcohol acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[11][12][16]

  • Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.[11][12][16]

  • Elimination of water: The protonated hydroxyl group leaves as a molecule of water, a good leaving group.[11][12][16]

  • Deprotonation: The protonated ester is deprotonated to give the final ester product and regenerate the acid catalyst.[11][12][16]

Fischer_Esterification RCOOH R-COOH Protonated_RCOOH R-C(=O+H)OH RCOOH->Protonated_RCOOH + H+ ROH R'-OH H_plus H+ Tetrahedral_Intermediate R-C(OH)(O+H-R')OH Protonated_RCOOH->Tetrahedral_Intermediate + R'-OH Protonated_Intermediate R-C(OH)(OR')O+H2 Tetrahedral_Intermediate->Protonated_Intermediate Proton Transfer Protonated_Ester R-C(=O+R')OR' Protonated_Intermediate->Protonated_Ester - H2O Ester R-COOR' Protonated_Ester->Ester - H+ Water H2O

Caption: Mechanism of Fischer Esterification.

Q2: Can I use a different alcohol besides methanol for the esterification?

A2: Yes, the Fischer esterification is a general method for synthesizing esters from various carboxylic acids and alcohols. However, primary and secondary alcohols generally give better yields. Tertiary alcohols are prone to elimination under the acidic reaction conditions.[14]

Q3: What is the role of the palladium catalyst in the Heck reaction?

A3: The palladium catalyst facilitates the carbon-carbon bond formation between the aryl halide and the alkene. The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene into the palladium-carbon bond, and finally β-hydride elimination to release the product and regenerate the Pd(0) catalyst.[4][17]

Heck_Reaction_Cycle Pd0 Pd(0)L2 OxAdd Ar-Pd(II)-X(L2) Pd0->OxAdd Alkene_Complex [Ar-Pd(II)(Alkene)(L2)]+X- OxAdd->Alkene_Complex Migratory_Insertion R-CH2-CH(Ar)-Pd(II)-X(L2) Alkene_Complex->Migratory_Insertion Migratory Insertion Product_Complex [Alkene-Product-Pd(II)-H(L2)]+X- Migratory_Insertion->Product_Complex β-Hydride Elimination Product_Complex->Pd0 Reductive Elimination Product Product Product_Complex->Product HX HX Product_Complex->HX ArX Ar-X ArX->OxAdd Oxidative Addition Alkene Alkene Alkene->Alkene_Complex Alkene Coordination Base Base Base->Pd0 BaseH Base-H+ Base->BaseH HX->BaseH

Caption: Catalytic Cycle of the Heck Reaction.

Q4: Are there alternative methods for synthesizing this ester?

A4: Yes, other methods exist, although they may not be as atom-economical. For instance, you could convert the carboxylic acid to an acid chloride and then react it with methanol. This reaction is generally faster and not reversible, but acid chlorides are sensitive to moisture.[14]

Experimental Protocols

Protocol 1: Fischer Esterification of 3-(4-bromophenyl)propanoic acid

This protocol is for the direct esterification of the commercially available carboxylic acid.

Materials:

  • 3-(4-bromophenyl)propanoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-(4-bromophenyl)propanoic acid (1.0 eq).

  • Add a large excess of anhydrous methanol (e.g., 10-20 eq).

  • Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq) to the stirring solution.

  • Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in an organic solvent (e.g., diethyl ether) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and brine.[9]

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography if necessary. A known procedure reports collecting the 80-90 °C fraction under vacuum distillation.[3]

Protocol 2: Two-Step Synthesis via Heck Reaction and Hydrogenation

This protocol is for the synthesis starting from an aryl halide.

Part A: Heck Reaction

Materials:

  • 4-Bromoiodobenzene (or other suitable aryl halide)

  • Acrylic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • Anhydrous solvent (e.g., DMF or acetonitrile)

Procedure:

  • To a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add the aryl halide (1.0 eq), acrylic acid (1.1 eq), palladium(II) acetate (0.01-0.05 eq), and triphenylphosphine (0.02-0.10 eq).

  • Add the anhydrous solvent, followed by triethylamine (2.0-3.0 eq).

  • Heat the reaction mixture to 80-100 °C and stir for several hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter to remove any solids.

  • Acidify the filtrate with aqueous HCl to precipitate the 3-(4-bromophenyl)acrylic acid.

  • Collect the solid product by filtration, wash with water, and dry.

Part B: Catalytic Hydrogenation

Materials:

  • 3-(4-bromophenyl)acrylic acid

  • Palladium on carbon (10% Pd/C)

  • Solvent (e.g., methanol or ethanol)

  • Hydrogen gas source

Procedure:

  • To a round-bottom flask, add the 3-(4-bromophenyl)acrylic acid and the solvent.

  • Carefully add the 10% Pd/C catalyst.

  • Evacuate the flask and backfill with hydrogen gas (this can be done using a balloon of hydrogen). Repeat this process 2-3 times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for several hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry; do not allow the filter cake to dry completely.

  • Concentrate the filtrate under reduced pressure to obtain the crude 3-(4-bromophenyl)propanoic acid.

  • Proceed with the Fischer esterification as described in Protocol 1.

Synthesis_Workflow cluster_two_step Two-Step Synthesis cluster_direct Direct Esterification Aryl_Halide 4-Bromoiodobenzene Heck Heck Reaction Aryl_Halide->Heck Acrylic_Acid Acrylic Acid Acrylic_Acid->Heck Propanoic_Acid 3-(4-bromophenyl)propanoic acid Esterification Fischer Esterification Propanoic_Acid->Esterification Methanol Methanol Methanol->Esterification Cinnamic_Acid 3-(4-bromophenyl)acrylic acid Hydrogenation Catalytic Hydrogenation Cinnamic_Acid->Hydrogenation Final_Product This compound Heck->Cinnamic_Acid Hydrogenation->Propanoic_Acid Esterification->Final_Product

Caption: Overall Synthetic Workflow.

References

Technical Support Center: Synthesis of Methyl 3-(4-bromophenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of Methyl 3-(4-bromophenyl)propanoate. Here, you will find in-depth technical guidance in a question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The three most prevalent synthetic routes are:

  • Fischer Esterification: Direct acid-catalyzed esterification of 3-(4-bromophenyl)propanoic acid with methanol.

  • Hydrogenation: Reduction of the double bond of a precursor like methyl (E)-3-(4-bromophenyl)acrylate.

  • Heck Reaction followed by Reduction: Synthesis of an unsaturated precursor, methyl (E)-3-(4-bromophenyl)acrylate, via a Heck reaction, which is then hydrogenated.

Each method has its own set of potential impurities and challenges that need to be carefully managed.

Troubleshooting Guide: Fischer Esterification of 3-(4-bromophenyl)propanoic acid

This is often the most direct route, but its equilibrium nature can lead to incomplete conversion.

Q2: My Fischer esterification reaction is not going to completion, and I have a significant amount of unreacted 3-(4-bromophenyl)propanoic acid. What can I do?

A2: Incomplete conversion in Fischer esterification is a common issue due to the reversible nature of the reaction.[1][2] To drive the equilibrium towards the product, you can:

  • Use a large excess of methanol: Using methanol as the solvent ensures a high concentration of one of the reactants, shifting the equilibrium to the product side according to Le Châtelier's principle.

  • Remove water as it forms: The formation of water, a byproduct, can be a limiting factor. Employing a Dean-Stark apparatus with a suitable solvent like toluene can effectively remove water azeotropically as it is formed, thus driving the reaction to completion.[1][3]

Q3: How do I effectively remove the unreacted carboxylic acid from my final product?

A3: Unreacted 3-(4-bromophenyl)propanoic acid is the most common impurity in this synthesis. It can be removed during the workup with an aqueous base wash.

Experimental Protocol: Aqueous Base Wash for Carboxylic Acid Removal

  • After the reaction is complete, cool the reaction mixture to room temperature.

  • If you used an acid catalyst like sulfuric acid, neutralize it by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until effervescence ceases.

  • Transfer the mixture to a separatory funnel.

  • Add ethyl acetate or another suitable organic solvent to dissolve your ester.

  • Wash the organic layer with a saturated NaHCO₃ solution. The unreacted carboxylic acid will be deprotonated to its sodium salt, which is soluble in the aqueous layer.

  • Separate the aqueous layer. Repeat the wash with NaHCO₃ solution two more times to ensure complete removal of the acid.

  • Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water and inorganic salts.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain your crude ester.[2]

Q4: I see a dark brown sludge at the bottom of my reaction flask. What is it and is it a problem?

A4: The formation of a dark brown sludge, particularly when using strong acid catalysts like sulfuric acid at elevated temperatures, can be due to the decomposition of the starting material or product. While it may not always significantly impact the yield of the desired ester, it indicates that the reaction conditions might be too harsh. Consider using a milder acid catalyst like p-toluenesulfonic acid (p-TsOH) or running the reaction at a lower temperature for a longer duration.

Visualization: Fischer Esterification Workflow

FischerEsterification Start 3-(4-bromophenyl)propanoic acid + Methanol + Acid Catalyst Reaction Reflux (with optional Dean-Stark trap) Start->Reaction Workup Aqueous Base Wash (e.g., NaHCO3) Reaction->Workup Reaction Mixture Purification Drying and Solvent Removal Workup->Purification Organic Layer Product This compound Purification->Product

Caption: Workflow for Fischer Esterification.

Troubleshooting Guide: Hydrogenation of Methyl (E)-3-(4-bromophenyl)acrylate

This method is effective if the unsaturated precursor is readily available. The primary challenge is ensuring the reaction goes to completion without affecting other functional groups.

Q5: How can I monitor the progress of my hydrogenation reaction to ensure all the starting material is consumed?

A5: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the progress of the reaction.[4][5][6][7][8]

Experimental Protocol: Reaction Monitoring by TLC

  • Prepare a TLC chamber with a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate). The ideal solvent system will give a clear separation between your starting material and product.

  • On a TLC plate, spot a sample of your starting material (methyl (E)-3-(4-bromophenyl)acrylate), a co-spot (a mixture of the starting material and the reaction mixture), and a sample of your reaction mixture.

  • Develop the plate in the TLC chamber.

  • Visualize the spots under a UV lamp. The starting material, having a conjugated system, will be more UV active than the product. The reaction is complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane.

Q6: I am concerned about palladium contamination from my catalyst. How can I remove it?

A6: Palladium residues from catalysts like Palladium on carbon (Pd/C) are a common impurity. Several methods can be used for its removal:

  • Filtration: After the reaction, the solid Pd/C catalyst can be removed by filtration through a pad of Celite®.

  • Adsorbents: If soluble palladium species are present, they can be removed by treating the solution of the product with activated carbon or specialized palladium scavengers.[9]

  • Extraction: In some cases, washing with an aqueous solution of a chelating agent can help remove residual palladium.[10]

Table 1: Common Impurities in Hydrogenation and their Detection

ImpurityDetection MethodNotes
Unreacted Methyl (E)-3-(4-bromophenyl)acrylateTLC, ¹H NMR, GC-MSThe presence of vinylic protons in the ¹H NMR spectrum (around 6.5-7.8 ppm) is a clear indicator.
Palladium ResiduesInductively Coupled Plasma (ICP) SpectroscopyFor quantitative analysis of trace metal impurities.

Troubleshooting Guide: Heck Reaction for Precursor Synthesis

The Heck reaction is a powerful tool for forming the C-C bond in the unsaturated precursor, but it can be prone to side reactions and catalyst issues.[11][12]

Q7: My Heck reaction has a low yield, and I observe the formation of a black precipitate (palladium black). What is happening?

A7: The formation of palladium black indicates the decomposition of the active Pd(0) catalyst.[12] This can be caused by:

  • High temperatures: Can lead to catalyst agglomeration and precipitation.

  • Inadequate ligand stabilization: The phosphine ligand may be insufficient to stabilize the Pd(0) intermediate.

  • Unsuitable reaction conditions: The solvent or base may not be optimal.

To troubleshoot, consider lowering the reaction temperature, increasing the ligand-to-palladium ratio, or screening different ligands and bases.

Q8: I have identified a significant byproduct that appears to be a "reductive Heck" product. How can I minimize its formation?

A8: The reductive Heck product is a common byproduct where a C-H bond is formed instead of the desired C-C double bond.[13] Its formation is influenced by the choice of base, solvent, and temperature. To minimize its formation:

  • Optimize the base: A weaker, non-coordinating base might be preferable.

  • Use additives: The addition of silver salts can sometimes suppress this side reaction.[14]

  • Adjust the temperature: Lowering the reaction temperature may favor the desired Heck product.

Visualization: Heck Reaction Catalytic Cycle and Side Reaction

HeckReaction cluster_0 Heck Catalytic Cycle cluster_1 Reductive Heck Side Reaction Pd(0) Pd(0) Oxidative Addition Oxidative Addition Pd(0)->Oxidative Addition Ar-X Alkene Coordination Alkene Coordination Oxidative Addition->Alkene Coordination Ar-Pd(II)-X Migratory Insertion Migratory Insertion Alkene Coordination->Migratory Insertion Alkene Beta-Hydride Elimination Beta-Hydride Elimination Migratory Insertion->Beta-Hydride Elimination R-Pd(II)-X Protonolysis Protonolysis Migratory Insertion->Protonolysis [H+] Source Reductive Elimination Reductive Elimination Beta-Hydride Elimination->Reductive Elimination Product Reductive Elimination->Pd(0) Base Reductive Heck Product Reductive Heck Product Protonolysis->Reductive Heck Product

Caption: Heck reaction cycle and reductive side pathway.

Analytical Characterization of Impurities

Q9: How can I use ¹H NMR to identify common impurities in my final product?

A9: ¹H NMR is a powerful tool for identifying and quantifying impurities.

Table 2: ¹H NMR Signatures of this compound and Potential Impurities

CompoundKey ¹H NMR Signals (in CDCl₃)
This compound (Product) ~7.4 ppm (d, 2H, Ar-H), ~7.1 ppm (d, 2H, Ar-H), ~3.7 ppm (s, 3H, -OCH₃), ~2.9 ppm (t, 2H, -CH₂-Ar), ~2.6 ppm (t, 2H, -CH₂-CO)
3-(4-bromophenyl)propanoic acid (Impurity)Similar aromatic and aliphatic signals, but the -OCH₃ singlet at ~3.7 ppm will be absent. A broad singlet for the carboxylic acid proton (-COOH) will be present, typically >10 ppm.
Methyl (E)-3-(4-bromophenyl)acrylate (Impurity)Vinylic protons as doublets around 6.5-7.8 ppm.
Methanol (Impurity)A singlet around 3.5 ppm.

Note: Chemical shifts can vary slightly depending on the solvent and concentration.[15][16][17][18]

Q10: What information can GC-MS provide about the purity of my sample?

A10: Gas Chromatography-Mass Spectrometry (GC-MS) is excellent for separating volatile impurities and providing structural information from their fragmentation patterns.[19]

  • Retention Time: The retention time from the GC can help identify known compounds by comparison to standards.

  • Mass Spectrum: The mass spectrum provides the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure. For this compound, you would expect to see the molecular ion peak and characteristic fragments corresponding to the loss of the methoxy group (-OCH₃) or the carbomethoxy group (-COOCH₃).

References

Technical Support Center: Isomeric Purification of Bromophenylpropanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of bromophenylpropanoic acid derivatives. This guide is designed for researchers, chemists, and pharmaceutical development professionals who are navigating the complexities of separating isomeric impurities. In the following sections, we will address common challenges and provide in-depth, actionable solutions in a direct question-and-answer format. Our focus is on explaining the fundamental principles behind each technique, empowering you to make informed decisions in your laboratory work.

Frequently Asked Questions (FAQs) & Troubleshooting
Chromatographic Methods

Question 1: I'm starting with a racemic mixture of a bromophenylpropanoic acid derivative. What is the most effective chromatographic technique for initial screening and method development?

Answer: For initial screening, High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most robust and widely adopted starting point.[1] The acidic nature of your propanoic acid derivative makes it an excellent candidate for direct separation on a CSP without the need for derivatization.

The primary advantage of chiral HPLC is its directness; the enantiomers interact differently with the CSP, leading to differential retention times and separation.[2] A systematic screening approach is highly recommended, as the "trial-and-error" method can be time-consuming.[1]

We recommend screening a set of columns with diverse chiral selectors to maximize the probability of finding a successful separation. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) and macrocyclic glycopeptide phases are particularly effective for a broad range of analytes and should be your primary focus.[1][2][3]

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} endot Caption: Initial chiral HPLC screening workflow.

Question 2: My peaks are tailing and showing poor resolution on a polysaccharide column. What are the likely causes and how can I fix this?

Answer: Peak tailing and poor resolution for acidic compounds like yours are common issues, often stemming from undesirable secondary interactions with the column or improper mobile phase composition.

Primary Causes & Solutions:

  • Ionic Interactions with Residual Silanols: The silica backbone of many CSPs has residual silanol groups (-Si-OH) that can be acidic. These sites can strongly and non-selectively interact with your acidic analyte, causing peak tailing.

    • Solution: Add a small percentage of an acidic modifier to the mobile phase. For normal-phase chromatography, 0.1% to 0.5% of trifluoroacetic acid (TFA) or acetic acid is typically sufficient to suppress these interactions by protonating the silanols and your analyte.[4]

  • Mobile Phase Polarity: The polarity of your mobile phase directly impacts retention and selectivity. If the mobile phase is too strong (too polar in normal phase), your compound may elute too quickly with little interaction with the CSP. If it's too weak, retention times will be long, and peaks may broaden.

    • Solution: Systematically adjust the ratio of your polar modifier (e.g., ethanol, isopropanol) in the non-polar solvent (e.g., hexane). A methodical change from 90:10 hexane:alcohol to 80:20, for example, can reveal the optimal balance for your specific derivative.

  • Column Overload: Injecting too much sample mass is a frequent cause of peak distortion.[5] Chiral columns are more susceptible to overloading than standard reversed-phase columns.

    • Solution: Reduce your sample concentration or injection volume. Perform a loading study by injecting progressively smaller amounts until the peak shape becomes symmetrical and Gaussian.

  • Temperature Effects: Temperature can influence the delicate interactions responsible for chiral recognition.

    • Solution: Ensure your column compartment temperature is stable and controlled. While higher temperatures can sometimes improve peak shape by reducing mobile phase viscosity, lower temperatures often enhance chiral selectivity.[6] Experiment with temperatures between 15°C and 40°C.

dot graph TD { subgraph "Troubleshooting Poor Resolution" A[Poor Resolution / Tailing Peaks] --> B{Is an acidic modifier present?}; B -- "No" --> C[Add 0.1% TFA or Acetic Acid]; B -- "Yes" --> D{Is the peak shape still poor?};

} endot Caption: Logic diagram for troubleshooting poor peak shape.

Question 3: I have a good analytical separation. What are the key considerations for scaling up to preparative chromatography to isolate gram quantities of my material?

Answer: Scaling up from an analytical to a preparative scale is a well-defined process, but it requires careful attention to detail to maintain resolution while maximizing throughput. The primary goal is to increase the amount of sample loaded onto the column without losing the separation achieved at the analytical scale.

Key Scale-Up Considerations:

ParameterAnalytical Scale (e.g., 4.6 mm ID column)Preparative Scale (e.g., 20 mm ID column)Rationale & Comments
Flow Rate 1.0 mL/min18.8 mL/minFlow rate is scaled by the square of the ratio of the column diameters: (20²/4.6²) x 1.0 ≈ 18.8. This maintains the linear velocity of the mobile phase.
Sample Load 0.1 mg~18.8 mg (starting point)Sample load also scales with the cross-sectional area. A loading study on the preparative column is crucial to maximize throughput without sacrificing purity.
Injection Volume 5 µL~940 µLThe injection volume scales proportionally with the flow rate to maintain the same injection band profile.
Particle Size 5 µm5 µm or 10 µmUsing the same particle size simplifies the scaling process. Larger particles reduce backpressure but may slightly decrease efficiency.

Workflow for Scale-Up:

  • Optimize Loading on Analytical Column: Before moving to the larger column, determine the maximum sample load your analytical column can handle while maintaining baseline resolution. This is done by injecting increasing concentrations of your sample until resolution begins to degrade. This gives you a target loading capacity.

  • Calculate Preparative Parameters: Use the scaling factors based on the column diameters to calculate your starting flow rate and injection volume for the preparative column.[7][8]

  • Perform Preparative Loading Study: Begin with the calculated load on the preparative column and perform a series of injections with increasing sample mass. Collect fractions and analyze them for enantiomeric excess (ee) to find the optimal balance between load and purity.

  • Fraction Collection: Set your fraction collector to trigger based on UV absorbance thresholds. Ensure your collection windows are set to minimize cross-contamination of the enantiomeric peaks.

Question 4: HPLC is proving difficult for my specific derivative. Are there alternative or complementary techniques I should consider?

Answer: Absolutely. While HPLC is a workhorse, two other powerful techniques are highly effective for resolving isomers of bromophenylpropanoic acid: Supercritical Fluid Chromatography (SFC) and Diastereomeric Salt Crystallization.

  • Supercritical Fluid Chromatography (SFC): SFC is an excellent alternative, often considered a "green" chemistry technique.[9][10] It uses supercritical CO₂ as the main mobile phase, which has low viscosity and high diffusivity.[11] This leads to faster separations, reduced solvent consumption, and quicker post-purification evaporation compared to HPLC.[11][12] SFC is particularly advantageous for preparative scale work.[9][11][13][14] The same chiral stationary phases used in HPLC are typically used in SFC, so your column screening knowledge is directly transferable.[13]

  • Diastereomeric Salt Crystallization: This classical resolution technique is highly effective and scalable.[15][16] The process involves reacting your racemic acid with an enantiomerically pure chiral base (a resolving agent, such as brucine or (R)-1-phenylethylamine).[17] This reaction forms two diastereomeric salts. Since diastereomers have different physical properties, they will have different solubilities in a given solvent system.[15][17] By carefully selecting the solvent and optimizing crystallization conditions (temperature, cooling rate), one diastereomer will preferentially crystallize, allowing it to be separated by filtration. The pure enantiomer of your acid can then be recovered by treating the salt with a strong acid.[17] A recent study demonstrated the successful resolution of a brominated phenyl-containing acid using quinidine as the resolving agent.[18]

Non-Chromatographic Methods

Question 5: How does diastereomeric salt crystallization work, and how do I screen for the right conditions?

Answer: Diastereomeric salt crystallization leverages the different physical properties of diastereomers to achieve separation.[15] The key is that the two diastereomeric salts formed will have different crystal lattice energies and, consequently, different solubilities.

Protocol: Screening for Diastereomeric Salt Resolution

  • Select Chiral Bases: Choose a small set of commercially available, enantiomerically pure bases. Common choices for resolving acids include:

    • (R)-(+)-1-Phenylethylamine

    • (S)-(-)-1-Phenylethylamine

    • Quinidine

    • Brucine

    • Cinchonidine

  • Select Solvents: Screen a range of solvents with varying polarities. Good starting points include:

    • Methanol

    • Ethanol

    • Isopropanol

    • Acetonitrile

    • Ethyl Acetate

    • Mixtures (e.g., Ethanol/Water)

  • Screening Procedure (Small Scale): a. In separate vials, dissolve a small amount of your racemic bromophenylpropanoic acid in a solvent. b. Add approximately 0.5 molar equivalents of a single chiral base to each vial. c. Heat gently to ensure complete dissolution, then allow the vials to cool slowly to room temperature, followed by further cooling in an ice bath. d. Observe which vials produce crystalline solids. e. Isolate the crystals by filtration. f. Liberate the acid from both the crystalline salt and the mother liquor by treating them with a strong acid (e.g., 1M HCl) and extracting with an organic solvent (e.g., ethyl acetate). g. Analyze the enantiomeric excess (ee) of the acid from both fractions using your established chiral analytical method (e.g., HPLC).

  • Evaluation: The ideal system is one where the crystals show a high 'ee' for one enantiomer and the mother liquor is enriched in the other. This indicates a significant solubility difference between the two diastereomeric salts, making it a promising candidate for scale-up.[15][16]

Analytical Quantification

Question 6: How do I accurately determine the enantiomeric excess (ee%) of my purified samples?

Answer: Accurate determination of enantiomeric excess (ee%) is critical to validating your purification process.[19] The most reliable and widely used method is chiral HPLC or chiral GC.[19][20][21]

Enantiomeric Excess (ee%) Calculation:

The ee% is a measure of the purity of one enantiomer in a mixture. It is calculated from the peak areas of the two enantiomers in the chromatogram:

ee% = (|Area₁ - Area₂| / (Area₁ + Area₂)) * 100

Where Area₁ and Area₂ are the integrated peak areas of the two enantiomers.

  • A racemic (50:50) mixture has an ee of 0%.

  • An enantiomerically pure sample has an ee of 100%.[20]

Key Analytical Techniques:

TechniquePrincipleSuitability for Bromophenylpropanoic Acid
Chiral HPLC Direct separation of enantiomers on a chiral stationary phase, quantification by UV, PDA, or MS detector.[1][19]Excellent. This is the gold standard method due to its accuracy, robustness, and direct applicability.
Chiral GC Separation of volatile derivatives on a chiral GC column. Requires derivatization (e.g., esterification) of the carboxylic acid.Good, but requires derivatization. Can be very sensitive but adds an extra sample preparation step.
NMR Spectroscopy Using a chiral shift reagent or chiral solvating agent to induce chemical shift differences between the enantiomers.Possible for structural confirmation. Generally less accurate for precise quantification of ee% compared to chromatography.
Circular Dichroism (CD) Measures the differential absorption of left and right circularly polarized light. Can be used for rapid ee determination but requires calibration.[22][23]Good for high-throughput screening. Less common for routine QC due to lower precision compared to HPLC.

For routine analysis and quality control, a validated chiral HPLC method is the most authoritative and defensible choice.

References

Technical Support Center: Methyl 3-(4-bromophenyl)propanoate Production Scale-Up

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of Methyl 3-(4-bromophenyl)propanoate. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this important intermediate from laboratory scale to pilot and commercial production. As your Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot effectively and optimize your process.

Section 1: Synthesis Strategy & Core Concepts (FAQs)

This section addresses fundamental questions about the synthetic pathways and key reaction considerations for producing this compound.

Q1: What are the primary synthetic routes for this compound?

A1: The synthesis of this compound, a key intermediate in pharmaceutical and materials science research, typically involves a two-stage process.[1] The most common strategies begin with a carbon-carbon bond-forming reaction to construct the 3-(4-bromophenyl)propanoic acid backbone, followed by esterification.

  • Route A: Heck Coupling followed by Reduction & Esterification: This is a robust method that starts with the palladium-catalyzed Heck reaction between 4-bromoiodobenzene (or a similar aryl halide) and an acrylic acid derivative. The resulting unsaturated intermediate is then reduced, and the carboxylic acid is esterified. The Heck reaction is a powerful tool for forming C-C bonds between aryl halides and alkenes.[2][3]

  • Route B: Direct Esterification of the Carboxylic Acid: The most direct final step is the Fischer esterification of commercially available or synthesized 3-(4-bromophenyl)propanoic acid with methanol, using an acid catalyst.[4] This approach is often preferred for its simplicity and atom economy in the final step.

The choice of route depends on the availability and cost of starting materials, desired purity profile, and the scale of production. For large-scale synthesis, process safety and efficiency are paramount.[5][6]

Workflow: Common Synthetic Pathways

G cluster_0 Route A: Heck Coupling Pathway cluster_1 Route B: Carboxylic Acid Pathway A1 4-Bromoaryl Halide + Methyl Acrylate A2 Heck Coupling (Pd Catalyst) A1->A2 A3 Methyl (E)-3-(4-bromophenyl)acrylate A2->A3 A4 Reduction (e.g., H2/Pd/C) A3->A4 A5 This compound (Final Product) A4->A5 B1 3-(4-bromophenyl)propanoic acid B2 Fischer Esterification (Methanol, Acid Catalyst) B1->B2 B3 This compound (Final Product) B2->B3

Caption: Overview of primary synthetic routes.

Q2: What are the key mechanistic considerations for the Fischer esterification of 3-(4-bromophenyl)propanoic acid?

A2: Fischer esterification is a classic, acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[7][8] To achieve high conversion when producing this compound, several factors rooted in the reaction mechanism must be controlled:

  • Catalyst Role: A strong acid catalyst (e.g., H₂SO₄, TsOH) is essential. Its role is to protonate the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the relatively weak nucleophile, methanol.[9] Protonating the hydroxyl oxygen is less favorable as the resulting intermediate is not resonance-stabilized.[7]

  • Equilibrium Control: The reaction is reversible, with water as a byproduct. According to Le Châtelier's principle, the equilibrium must be shifted towards the product side.[10] This is achieved by:

    • Using Excess Alcohol: Employing methanol as the solvent ensures a large molar excess, driving the reaction forward.[10]

    • Water Removal: On a larger scale, removing water as it forms (e.g., with a Dean-Stark apparatus) is a highly effective strategy to prevent the reverse hydrolysis reaction.[10]

  • Steric Hindrance: While not a major issue for this substrate, it's important to note that sterically hindered carboxylic acids or alcohols can significantly slow down the reaction rate.[8]

Mechanism: Fischer Esterification

G Carboxylic Acid Carboxylic Acid Protonated Carbonyl Protonated Carbonyl Carboxylic Acid->Protonated Carbonyl 1. Protonation (H+) Tetrahedral Intermediate Tetrahedral Intermediate Protonated Carbonyl->Tetrahedral Intermediate 2. Nucleophilic Attack (MeOH) Protonated Ester Protonated Ester Tetrahedral Intermediate->Protonated Ester 3. Proton Transfer & 4. Elimination of H2O Ester + H3O+ Ester + H3O+ Protonated Ester->Ester + H3O+ 5. Deprotonation caption Key mechanistic steps of the Fischer esterification process.

Caption: Acid-catalyzed mechanism for ester formation.

Q3: For precursor synthesis via a Heck reaction, what are the critical parameters for success?

A3: The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis for its ability to form carbon-carbon bonds.[3] When using it to synthesize the precursor for this compound, success hinges on the careful optimization of several parameters:

  • Catalyst System: The choice of palladium source (e.g., Pd(OAc)₂, PdCl₂) and ligand is critical. Phosphine ligands (e.g., PPh₃, dppf) are common. The ligand stabilizes the palladium center and influences its reactivity.[11] For scale-up, catalyst loading becomes a significant cost factor, so highly active catalysts that perform at low loadings (ppm levels) are desirable.[3]

  • Base: A base is required to neutralize the hydrogen halide (HBr) generated during the catalytic cycle, regenerating the active Pd(0) catalyst.[12] Common bases include amines (e.g., Et₃N) or inorganic carbonates (e.g., K₂CO₃). The choice of base can impact reaction rate and side product formation.[13][14]

  • Solvent: Polar aprotic solvents like DMF, DMAc, or acetonitrile are typically used to ensure the solubility of the reaction components.[13][14]

  • Temperature: Heck reactions often require elevated temperatures (80-140 °C) to proceed at a reasonable rate.[12] However, excessive heat can lead to catalyst decomposition and byproduct formation.

ParameterTypical Range/OptionsRationale & Scale-Up Insight
Catalyst Pd(OAc)₂, PdCl₂(PPh₃)₂Activity and stability are key. On scale, catalyst cost and ease of removal from the product are critical considerations.
Ligand PPh₃, dppf, NHCsModulates catalyst reactivity and stability. Ligandless systems are possible but often less efficient.
Base Et₃N, K₂CO₃, NaOAcMust be strong enough to neutralize HX but not so strong as to cause side reactions. K₂CO₃ is often a cost-effective and safe choice for scale-up.
Solvent DMF, DMAc, AcetonitrileMust dissolve all reactants and facilitate the desired reaction temperature. Solvent recovery and disposal are major scale-up concerns.
Temperature 80 - 140 °CBalances reaction rate against thermal degradation of catalyst and reactants. Hot spot formation is a risk in large reactors.[15]

Section 2: Troubleshooting Guide - Reaction Issues

Q4: My Fischer esterification is stalling, or the final yield is low. What are the likely causes and solutions?

A4: Low conversion in a Fischer esterification is almost always tied to the equilibrium nature of the reaction or the purity of the reagents.

  • Problem: Insufficient Catalyst Activity.

    • Cause: The acid catalyst may have been deactivated by moisture or is not present in a sufficient amount.

    • Solution: Ensure you are using a strong, anhydrous acid like concentrated H₂SO₄ or dry TsOH. Increase catalyst loading slightly (e.g., from 1 mol% to 3-5 mol%).

  • Problem: Equilibrium Not Favoring Product.

    • Cause: The water generated as a byproduct is hydrolyzing the ester back to the starting materials.

    • Solution: Increase the excess of methanol. A common lab practice is to use methanol as the solvent.[4] For scale-up, where large solvent volumes are costly, consider installing a Dean-Stark trap to azeotropically remove water with a co-solvent like toluene.[10]

  • Problem: Impure Starting Material.

    • Cause: The 3-(4-bromophenyl)propanoic acid may contain non-reactive impurities that lower the assay, or basic impurities that neutralize the catalyst.

    • Solution: Verify the purity of your starting carboxylic acid by NMR or titration. If necessary, recrystallize the starting material before the esterification step.

Troubleshooting: Low Esterification Yield

G Start Low Yield in Fischer Esterification CheckWater Is water being effectively removed? Start->CheckWater CheckReagents Are reagents pure and anhydrous? CheckWater->CheckReagents Yes Sol_Water Increase excess of alcohol (MeOH). Use Dean-Stark trap at scale. CheckWater->Sol_Water No CheckCatalyst Is catalyst loading sufficient? CheckReagents->CheckCatalyst Yes Sol_Reagents Verify purity of carboxylic acid (NMR, Titration). Use anhydrous grade alcohol and acid. CheckReagents->Sol_Reagents No Sol_Catalyst Increase catalyst loading (e.g., 1-5 mol%). Ensure strong acid (H2SO4, TsOH) is used. CheckCatalyst->Sol_Catalyst No

Caption: Decision tree for troubleshooting low yields.

Q5: I'm observing significant byproduct formation during my Heck coupling reaction. How can I improve selectivity?

A5: Side reactions in Heck couplings are common and often relate to reaction conditions or catalyst stability.

  • Problem: Formation of Double-Bond Isomers.

    • Cause: The β-hydride elimination step can be non-selective, or the product olefin can isomerize under the reaction conditions.

    • Solution: The choice of ligand can influence regioselectivity.[16] Bidentate ligands can sometimes provide better control. Lowering the reaction temperature, if possible, can also reduce isomerization.

  • Problem: Reductive Heck Byproducts.

    • Cause: Instead of β-hydride elimination, the intermediate can undergo a reductive pathway, especially with certain substrates and hydrogen sources (e.g., the base or solvent).[17]

    • Solution: Carefully screen the base and solvent system. Sometimes, changing from an amine base to an inorganic base like K₂CO₃ can mitigate this.

  • Problem: Homocoupling of the Aryl Halide (Forms Biphenyl Impurity).

    • Cause: This often occurs when the palladium catalyst is not efficiently entering the primary catalytic cycle, leading to side reactions. It can be promoted by high temperatures or catalyst degradation.

    • Solution: Optimize the catalyst system. A more stable ligand or a pre-catalyst might be necessary. Ensure strict anaerobic conditions, as oxygen can degrade many phosphine ligands and affect the catalyst's performance.

Section 3: Purification & Scale-Up Challenges

Q6: What are the most common impurities, and how do they impact the process at scale?

A6: Impurities are a critical concern in pharmaceutical intermediate production, as they can affect the safety, efficacy, and stability of the final drug product.[18][19] Even small amounts of impurities can have significant consequences.[20]

  • Process-Related Impurities:

    • Unreacted Starting Materials: Residual 3-(4-bromophenyl)propanoic acid or 4-bromo-iodobenzene.

    • Reaction Byproducts: Biphenyls from homocoupling in the Heck reaction, or isomeric impurities. For example, bromination of a precursor could lead to small amounts of the meta or ortho bromo isomers, which are difficult to remove.[21][22]

    • Reagents: Residual acid catalyst or base.

  • Scale-Up Induced Impurities:

    • Thermal Degradants: As reactions are held at temperature for longer periods in large reactors, and due to potential for localized hot spots, thermal degradation can become a significant source of new impurities.[15]

    • Leached Metals: Residual palladium from the Heck catalyst is a major concern and must be reduced to acceptable levels (typically low ppm).

The presence of impurities can lower the shelf life of the substance and create difficulties during subsequent formulation steps.[23]

Q7: What purification methods are most effective for this compound at an industrial scale?

A7: The choice of purification method must balance efficacy with scalability, cost, and environmental impact.

  • Distillation: As this compound is a liquid, vacuum distillation is a highly effective method for removing non-volatile impurities (like salts and catalyst residues) and some closely-boiling organic impurities. A typical procedure involves collecting the desired fraction under reduced pressure.[4]

  • Crystallization (of the Precursor): Often, the most effective strategy is to purify a solid intermediate before the final step. 3-(4-bromophenyl)propanoic acid is a solid and can be purified effectively by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane), which is excellent for removing isomeric and other organic impurities.[24]

  • Liquid-Liquid Extraction: A standard aqueous workup after the reaction is crucial. Washing the organic layer with a mild base (e.g., NaHCO₃ solution) will remove the acidic starting material and catalyst, while a water wash removes salts.

  • Palladium Scavenging: To remove residual palladium catalyst, specialized scavengers (e.g., silica gels with functional groups that chelate palladium) can be used. This involves stirring the product solution with the scavenger and then filtering it off.

Q8: What are the primary challenges when scaling up this process from the lab to a pilot plant?

A8: Scaling up is rarely a linear process; the physics and chemistry of a reaction can change dramatically in larger vessels.[15]

  • Heat Transfer: This is one of the most significant challenges. Industrial reactors have a much lower surface-area-to-volume ratio than laboratory flasks.[15] This means exothermic reactions are harder to cool, and endothermic reactions are harder to heat. Poor heat control can lead to runaway reactions or the formation of thermal degradation impurities.[15]

  • Mixing: Achieving homogenous mixing in a 1,000 L reactor is far more difficult than in a 1 L flask. Poor mixing can lead to localized "hot spots" or areas of high reactant concentration, both of which can cause an increase in byproduct formation.

  • Material Transfer & Handling: Handling large quantities of flammable solvents, corrosive acids, and powdered reagents requires specialized equipment and stringent safety protocols that are not always a factor at the lab bench.

  • Impurity Profile Changes: Impurities that were present at trace levels in the lab may accumulate to significant levels at scale due to longer reaction times and subtle changes in the reaction environment.[15]

Section 4: Experimental Protocols

Protocol 1: Lab-Scale Fischer Esterification

This protocol describes a standard laboratory procedure for the esterification of 3-(4-bromophenyl)propanoic acid.

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-(4-bromophenyl)propanoic acid (23.1 g, 100 mmol).

  • Reagent Addition: Add methanol (150 mL). Methanol acts as both a reactant and the solvent.

  • Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (1.8 mL, ~3.3 g, 34 mmol). The addition is exothermic.

  • Reaction: Heat the mixture to reflux (approx. 65 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC, checking for the disappearance of the starting carboxylic acid.

  • Workup: Cool the reaction mixture to room temperature. Slowly pour the mixture into 300 mL of ice-cold water. Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Washes: Combine the organic extracts and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (2 x 100 mL - Caution: CO₂ evolution! ), and finally with brine (100 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound as an oil.

  • Purification: For high purity, the crude oil can be purified by vacuum distillation.[4]

References

Technical Support Center: Synthesis of Halogenated Phenylpropanoates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of halogenated phenylpropanoates. These compounds are critical intermediates in the development of a wide range of pharmaceuticals, valued for their versatile chemical handles that allow for further molecular elaboration.[1] However, their synthesis, which typically involves esterification and subsequent halogenation (or vice versa), is often plagued by side reactions that can compromise yield, purity, and scalability.[2]

This guide is structured as a series of troubleshooting questions and answers to directly address the common challenges encountered in the lab. As application scientists, we understand that robust and reproducible synthetic routes are paramount. Therefore, we will delve into the mechanistic origins of these side reactions and provide field-proven protocols to mitigate them, ensuring the integrity of your synthesis and the quality of your final product.[3][4]

Troubleshooting Guide & FAQs

Section 1: Esterification-Related Side Reactions

The conversion of a phenylpropanoic acid to its corresponding ester is a foundational step. While seemingly straightforward, the equilibrium nature of the reaction and the conditions required can lead to several byproducts.

Question 1: My Fischer esterification is stalling, and the yield of the desired phenylpropanoate is low. What's causing this and how can I drive the reaction to completion?

Answer: The most common cause of low yields in a Fischer esterification is the presence of water, which shifts the reaction equilibrium back towards the starting materials (a carboxylic acid and an alcohol).[5][6] The reaction is inherently reversible, as shown below.

R-COOH (Carboxylic Acid) + R'-OH (Alcohol) <=> R-COOR' (Ester) + H₂O (Water)

Causality & Mechanism: The Fischer esterification is catalyzed by a strong acid (e.g., H₂SO₄, p-TsOH), which protonates the carbonyl oxygen of the carboxylic acid, making it a more potent electrophile for attack by the alcohol.[5][6] Every step in this mechanism is reversible.[5] If the water generated as a byproduct is not removed, the reverse reaction (acid-catalyzed ester hydrolysis) will compete with the forward reaction, leading to a poor equilibrium position and low conversion.[1][5]

Troubleshooting Protocol:

  • Verify Anhydrous Conditions: Ensure all reagents (especially the alcohol solvent) and glassware are thoroughly dried.

  • Analyze Headspace: Use Karl Fischer titration to check the water content of your reaction mixture if the stall is persistent.

  • Check Catalyst Activity: Ensure the acid catalyst has not degraded. Use a fresh bottle if in doubt.

Mitigation Strategy: Driving the Equilibrium To achieve high yields (>95%), you must actively shift the equilibrium to the product side.

StrategyMechanism of ActionRecommended Implementation
Use Excess Alcohol Le Châtelier's Principle: Increases the concentration of a reactant, pushing the equilibrium towards the products.Use the alcohol as the reaction solvent, ensuring it is in large excess (e.g., 10-20 equivalents).
Water Removal Le Châtelier's Principle: Removes a product, pulling the equilibrium towards the products.[5]For higher boiling alcohols, use a Dean-Stark apparatus to azeotropically remove water. For lower boiling alcohols, adding a chemical drying agent like molecular sieves can be effective.

Question 2: I'm observing a significant amount of a high-boiling, non-polar impurity in my crude product after esterification. What is it likely to be?

Answer: When using a primary alcohol (like methanol or ethanol) under strong acid catalysis and heat, a common side reaction is the formation of a dialkyl ether (e.g., dimethyl ether, diethyl ether).

Causality & Mechanism: The strong acid catalyst used for esterification can also catalyze the dehydration of two alcohol molecules to form an ether. This is essentially a nucleophilic substitution reaction where one alcohol molecule, protonated by the acid, is attacked by a second alcohol molecule.

dot

Caption: Ether formation side reaction during acid-catalyzed esterification.

Mitigation Strategy: Temperature Control Ether formation is highly temperature-dependent and becomes more significant at higher temperatures.

  • Recommendation: Conduct the esterification at the lowest temperature that allows for a reasonable reaction rate. For simple alcohols like methanol and ethanol, reflux temperature is often sufficient without excessive ether formation.[7] If side reactions persist, consider running the reaction at a slightly lower temperature (e.g., 40-50 °C) for a longer period.[8]

Section 2: Halogenation-Related Side Reactions

Introducing a halogen onto the phenyl ring or the alkyl chain requires careful control of reagents and conditions to ensure correct regioselectivity and to avoid over-reaction.

Question 3: My halogenation reaction is producing multiple isomers. How do I control the position of halogenation on the phenylpropanoate?

Answer: The position of halogenation (on the aromatic ring vs. the aliphatic chain) is dictated by the reaction mechanism. Aromatic halogenation proceeds via an electrophilic aromatic substitution (EAS) mechanism, while halogenation at the benzylic position (the carbon adjacent to the phenyl ring) occurs via a free-radical mechanism.[9][10]

Causality & Mechanism:

  • Electrophilic Aromatic Substitution (Ring Halogenation): This requires a halogen (e.g., Br₂, Cl₂) and a Lewis acid catalyst (e.g., FeBr₃, AlCl₃).[9][11] The catalyst polarizes the halogen, making it a strong electrophile that attacks the electron-rich aromatic ring. The directing effects of the substituents on the ring will determine the final position (ortho, meta, or para).

  • Free-Radical Substitution (Benzylic Halogenation): This mechanism is initiated by UV light or a radical initiator (like AIBN) and typically uses reagents that favor radical formation, such as N-Bromosuccinimide (NBS).[12] The stability of the benzylic radical makes this position highly susceptible to radical attack.

dot

Halogenation_Control cluster_ring Ring Halogenation (EAS) cluster_chain Benzylic Halogenation (Free Radical) Start Halogenated Phenylpropanoate Synthesis Choice Choose Halogenation Goal Start->Choice Reagents_Ring Reagents: Cl₂ or Br₂ + Lewis Acid (FeCl₃, AlBr₃) Choice->Reagents_Ring Aromatic Substitution Reagents_Chain Reagents: NBS (for Bromination) SO₂Cl₂ (for Chlorination) Choice->Reagents_Chain Benzylic Substitution Conditions_Ring Conditions: Dark, No radical initiators Reagents_Ring->Conditions_Ring Requires Product_Ring Product: Ring-Substituted Isomer Conditions_Ring->Product_Ring Yields Conditions_Chain Conditions: UV Light or Radical Initiator (AIBN) Reagents_Chain->Conditions_Chain Requires Product_Chain Product: Benzylic-Substituted Isomer Conditions_Chain->Product_Chain Yields

References

Technical Support Center: Pharmaceutical Grade Methyl 3-(4-bromophenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to address challenges in achieving high-purity Methyl 3-(4-bromophenyl)propanoate (MBP), a key intermediate in pharmaceutical synthesis.[1][2][3] Ensuring the purity of such intermediates is not merely a matter of yield; it is a foundational requirement for the safety, efficacy, and regulatory compliance of the final Active Pharmaceutical Ingredient (API).[4][5][6][7] This document provides practical, experience-based troubleshooting advice and detailed protocols to resolve common issues encountered during synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthesis route for this compound (MBP)?

The most common and industrially scalable method for synthesizing MBP is the Fischer-Speier esterification.[8][9] This reaction involves treating the corresponding carboxylic acid, 3-(4-bromophenyl)propanoic acid, with methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[10][11] The reaction is an equilibrium process, a critical factor to consider for process optimization.[9][11][12]

Q2: Why is achieving >99% purity for MBP so critical in pharmaceutical manufacturing?

Pharmaceutical intermediates are the building blocks of APIs, and their quality attributes directly influence the final drug substance.[4][5][7] Impurities present in MBP, even in small amounts, can be carried through subsequent synthetic steps, potentially leading to the formation of difficult-to-remove, structurally similar impurities in the final API.[13][14] Regulatory bodies like the FDA and EMA, following ICH Q7 and Q11 guidelines, mandate stringent control over the impurity profile of APIs to ensure patient safety and drug efficacy.[5][15][16]

Q3: What are the most common impurities found in crude MBP?

The impurity profile of MBP is typically linked to the synthesis and the quality of the starting materials. The most common impurities are:

  • Unreacted 3-(4-bromophenyl)propanoic acid: Due to the reversible nature of Fischer esterification.[11]

  • Isomeric Impurities: Such as Methyl 3-(3-bromophenyl)propanoate or the ortho-isomer, which arise from impurities in the 3-(4-bromophenyl)propanoic acid starting material.[13][14][17]

  • Solvent and Catalyst Residues: Residual methanol, sulfuric acid, or other catalysts used in the reaction.

  • Degradation Byproducts: Formed during prolonged heating or harsh reaction conditions.

Q4: Which analytical techniques are standard for assessing the purity of MBP?

A combination of chromatographic and spectroscopic methods is essential for a comprehensive purity assessment.

  • Gas Chromatography (GC): Often coupled with a Flame Ionization Detector (GC-FID), GC is the workhorse for determining the purity of MBP and quantifying volatile impurities.[13][14][18]

  • High-Performance Liquid Chromatography (HPLC): Particularly useful for detecting non-volatile impurities like the unreacted starting acid or isomeric impurities.[6][19]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the desired product and can help identify and quantify impurities if their signals are resolved from the main compound.

  • Mass Spectrometry (MS): Used for identifying the molecular weight of the compound and its impurities, often coupled with GC (GC-MS) or LC (LC-MS).[6]

Troubleshooting Guide: Common Purity Issues

This section addresses specific problems encountered during the synthesis and purification of MBP, providing causal explanations and actionable solutions.

Issue 1: Assay results show significant levels (>2%) of unreacted 3-(4-bromophenyl)propanoic acid.
  • Root Cause Analysis: This issue is a direct consequence of the equilibrium nature of the Fischer esterification reaction.[8][9][11] The reaction between a carboxylic acid and an alcohol produces an ester and water. As the concentration of the products increases, the reverse reaction—hydrolysis of the ester back to the starting materials—also accelerates, preventing the reaction from reaching completion.

  • Strategic Solution: Driving the Equilibrium To maximize the yield of the ester, the equilibrium must be shifted towards the products, a principle articulated by Le Châtelier. This can be achieved in two primary ways:

    • Use of Excess Reagent: Employing a large excess of methanol not only serves as the reactant but also as the reaction solvent. This high concentration of one reactant drives the equilibrium forward.[8][11][12] A 10-fold excess of alcohol can increase yields to over 95%.[11]

    • Removal of Water: Water, a byproduct of the reaction, can be removed as it forms. This can be accomplished using a Dean-Stark apparatus if a co-solvent like toluene is used, or by adding a dehydrating agent.[8][9]

  • Corrective Action Protocol: See Protocol 1: Optimized Fischer Esterification of 3-(4-bromophenyl)propanoic acid for a detailed, step-by-step procedure.

Issue 2: Presence of isomeric impurities, specifically Methyl 3-(3-bromophenyl)propanoate, detected by GC or HPLC.
  • Root Cause Analysis: This type of impurity almost always originates from the starting material, 3-(4-bromophenyl)propanoic acid.[13][14] If the bromination step during the synthesis of the starting acid was not perfectly regioselective, a mixture of para- and meta-isomers (and potentially ortho-) will be present. These isomers have very similar chemical properties and will undergo esterification alongside the desired para-isomer.[13]

  • Strategic Solution: Rigorous Starting Material Qualification The most effective way to control isomeric impurities in the final product is to control them at the source.[13]

    • Supplier Qualification: Source your 3-(4-bromophenyl)propanoic acid from a reputable manufacturer who can provide a detailed Certificate of Analysis (CoA) with specified limits for isomeric impurities.[4]

    • In-House Testing: Do not rely solely on the supplier's CoA. Implement an in-house QC test (GC or HPLC) to verify the purity and isomeric profile of every batch of starting material before it is used in synthesis.[5][18]

  • Corrective Action Protocol: If you are already dealing with a batch of MBP contaminated with isomers, purification can be challenging due to their similar physical properties.[14] High-efficiency fractional distillation under reduced pressure or preparative chromatography may be required. However, the most cost-effective and robust solution is to prevent their introduction in the first place.

Issue 3: The final isolated product has a yellow or brownish tint, despite a high assay.
  • Root Cause Analysis: Discoloration is often caused by trace-level impurities that may not significantly impact the overall assay percentage but are unacceptable for pharmaceutical use. Potential causes include:

    • Thermal Degradation: Prolonged heating during the reaction or distillation can cause decomposition.

    • Residual Acid Catalyst: Strong acids like H₂SO₄ can cause charring or side reactions if not completely removed during the workup.

    • Oxidation: Air oxidation of trace impurities can lead to colored species.

  • Strategic Solution: Effective Purification and Handling

    • Aqueous Workup: Ensure the reaction mixture is thoroughly neutralized (e.g., with a sodium bicarbonate solution) and washed to remove all traces of the acid catalyst before distillation.

    • Recrystallization: This is a highly effective method for removing colored impurities and achieving a high-purity, crystalline solid.[6][20][21] See Protocol 2 for a detailed procedure.

    • Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and stirring with a small amount of activated carbon can adsorb colored impurities. The carbon is then removed by filtration before proceeding with recrystallization or distillation.

Issue 4: The product "oils out" or fails to crystallize during recrystallization.
  • Root Cause Analysis: "Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystal lattice. This typically happens when:

    • The solvent is inappropriate: The compound is too soluble in the cold solvent, or the solvent's boiling point is higher than the melting point of the solute.

    • The solution is cooled too quickly: Rapid cooling can lead to supersaturation and precipitation of an amorphous oil instead of ordered crystals.

    • High impurity levels: Impurities can act as a "eutectic" mixture, depressing the melting point and interfering with crystal lattice formation.

  • Strategic Solution: Systematic Recrystallization Optimization

    • Solvent Selection: The ideal recrystallization solvent should dissolve the compound poorly at low temperatures but have a high solubility at its boiling point.[20] For MBP, which is an ester, common solvents to screen include ethanol, methanol, hexane/ethyl acetate mixtures, or isopropanol.[22]

    • Controlled Cooling: Allow the hot, saturated solution to cool slowly to room temperature first. Do not place it directly in an ice bath.[20] Slow cooling promotes the formation of larger, purer crystals.

    • Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a "seed" crystal of pure MBP to initiate nucleation.[20]

  • Corrective Action Protocol: See Protocol 2: Recrystallization of this compound for a step-by-step guide.

Visualized Workflows and Decision Logic

The following diagrams illustrate the general purification strategy and a troubleshooting decision tree for MBP.

Purification_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_qc Quality Control Start Crude Reaction Mixture Workup Aqueous Workup (Neutralization & Wash) Start->Workup Distillation Vacuum Distillation Workup->Distillation Remove Methanol & Crude Purification Recrystallization Recrystallization Distillation->Recrystallization For Color & Minor Impurity Removal Analysis Purity Analysis (GC, HPLC) Distillation->Analysis If liquid product is sufficient Recrystallization->Analysis Chromatography Column Chromatography (If necessary) Chromatography->Analysis Re-analyze Analysis->Chromatography Fails Spec (e.g., Isomers) Final_Product High-Purity MBP (>99.5%) Analysis->Final_Product Meets Spec

Caption: General purification workflow for this compound.

Troubleshooting_Tree Start Purity Issue Identified Q1 Is Unreacted Acid >2%? Start->Q1 A1 Optimize Fischer Esterification: - Increase Methanol Excess - Ensure Anhydrous Conditions - Increase Reaction Time/Temp Q1->A1 Yes Q2 Are Isomeric Impurities Present? Q1->Q2 No A1->Q2 A2 1. Quarantine Batch 2. Test Starting Material Lot 3. Reject Impure Starting Material 4. Consider Prep-HPLC for existing batch Q2->A2 Yes Q3 Is Product Discolored? Q2->Q3 No A2->Q3 A3 Perform Recrystallization (See Protocol 2) Consider Activated Carbon Treatment Q3->A3 Yes End Purity Goal Achieved Q3->End No A3->End

Caption: Decision tree for troubleshooting common purity issues in MBP.

Data Summary Tables

Table 1: Common Impurities and Their Origins

Impurity NameStructurePotential OriginRecommended Control Method
3-(4-bromophenyl)propanoic acidC₉H₉BrO₂Incomplete Fischer esterification.Drive reaction equilibrium; Aqueous base wash.
Methyl 3-(3-bromophenyl)propanoateC₁₀H₁₁BrO₂Isomeric impurity in starting material.Stringent starting material qualification.[13][14]
MethanolCH₄OResidual solvent from reaction.Vacuum distillation.
Sulfuric AcidH₂SO₄Residual catalyst.Neutralization and aqueous wash.

Table 2: Suggested Solvent Systems for Recrystallization

Solvent SystemRationaleProcedure Notes
Methanol or Ethanol "Like dissolves like" principle; MBP is an ester, soluble in alcohols. Good for removing non-polar impurities.Dissolve in minimum hot solvent, cool slowly. May require a co-solvent.
Hexane / Ethyl Acetate A non-polar/polar mixture that can be fine-tuned. Good for removing both polar and non-polar impurities.Dissolve in a minimum of hot ethyl acetate, then slowly add hot hexane until turbidity appears. Re-heat to clarify and cool slowly.[22]
Isopropanol Offers a good balance of polarity and a higher boiling point than methanol, which can aid dissolution.Ensure slow cooling to prevent oiling out.

Detailed Experimental Protocols

Protocol 1: Optimized Fischer Esterification of 3-(4-bromophenyl)propanoic acid
  • Objective: To drive the esterification reaction to >98% completion by using excess methanol.

  • Methodology:

    • Reactor Setup: Charge a clean, dry, glass-lined reactor with 3-(4-bromophenyl)propanoic acid (1.0 equivalent).

    • Solvent/Reagent Addition: Add anhydrous methanol (10 equivalents). Begin agitation.

    • Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (0.1 equivalents) to the stirred mixture. An exotherm will be observed. Maintain the temperature below 40°C during addition.

    • Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours.[23]

    • In-Process Control (IPC): Take an aliquot of the reaction mixture, quench it, and analyze by GC to monitor the disappearance of the starting material. The reaction is considered complete when the starting acid is <2%.

    • Quench: Cool the reactor to room temperature.

    • Solvent Removal: Remove the excess methanol under reduced pressure.

    • Workup: Dilute the residue with a water-immiscible solvent like toluene or ethyl acetate. Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (until CO₂ evolution ceases), and finally with brine.

    • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield crude this compound, ready for further purification.

Protocol 2: Recrystallization of this compound
  • Objective: To remove colored impurities and increase the final purity of MBP to >99.5%.

  • Methodology:

    • Solvent Selection: Based on small-scale trials, select an appropriate solvent system (e.g., Hexane/Ethyl Acetate).

    • Dissolution: Place the crude MBP in an Erlenmeyer flask. Add a minimal amount of the more polar solvent (Ethyl Acetate) and heat the mixture to a gentle boil with stirring to dissolve the solid.[20]

    • Achieve Saturation: Once dissolved, slowly add the hot, less polar solvent (Hexane) dropwise until a faint, persistent cloudiness (turbidity) is observed.

    • Clarification: Add a few more drops of the hot polar solvent (Ethyl Acetate) until the solution becomes clear again. This ensures the solution is perfectly saturated at the boiling point.

    • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Crystal formation should begin.

    • Chilling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the recovery of the crystals.

    • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.[20]

    • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent (or just the less polar component, hexane) to remove any adhering mother liquor.

    • Drying: Dry the crystals in a vacuum oven at a temperature well below the product's melting point until a constant weight is achieved.

Protocol 3: Flash Column Chromatography for High Purity
  • Objective: To separate closely related impurities (e.g., isomers) when recrystallization is ineffective.

  • Methodology:

    • Stationary Phase: Pack a glass column with silica gel (230-400 mesh) using a slurry method with the initial mobile phase.

    • Mobile Phase (Eluent): A typical starting eluent system is a low-polarity mixture, such as 5% Ethyl Acetate in Hexane. The polarity can be gradually increased as needed.

    • Sample Loading: Dissolve the crude MBP in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry powder to the top of the packed column.

    • Elution: Begin elution with the mobile phase, applying positive pressure (flash chromatography).

    • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.

    • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the highly purified this compound.

References

stability issues of Methyl 3-(4-bromophenyl)propanoate under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 3-(4-bromophenyl)propanoate (CAS 75567-84-9). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile intermediate in synthesis. Here, we address common stability issues encountered during typical reaction conditions, providing in-depth troubleshooting guides and frequently asked questions to ensure the success of your experiments.

Troubleshooting Guide: Navigating Common Reaction Failures

This section addresses specific problems you may encounter when using this compound as a substrate, particularly in palladium-catalyzed cross-coupling reactions.

Question 1: I am seeing a significant amount of a major byproduct with a mass of M-80 Da (loss of Br, replaced by H) in my cross-coupling reaction. What is happening and how can I prevent it?

Answer:

You are observing reductive dehalogenation, a common and often frustrating side reaction for aryl halides.[1][2] In this process, the bromine atom is replaced by a hydrogen atom, yielding Methyl 3-phenylpropanoate. This side reaction is particularly prevalent in palladium-catalyzed processes where hydride sources may be present.[3]

Causality: The catalytic cycle for cross-coupling involves a Pd(0) species. After oxidative addition into the C-Br bond, the resulting Aryl-Pd(II)-Br complex is supposed to react with your coupling partner. However, if hydride species are present in the reaction mixture (from solvents like isopropanol, amines, or water acting as a hydrogen donor, or from the boronic acid itself), the palladium complex can undergo reductive elimination with a hydride instead, leading to the debrominated product.[3]

Diagnostic Workflow:

  • Confirm the Byproduct: Use LC-MS to confirm the mass of the byproduct. The expected mass for this compound is ~243.1 g/mol [4][5], while the debrominated product, Methyl 3-phenylpropanoate, will have a mass of ~164.2 g/mol .

  • Analyze Reaction Components: Scrutinize your solvent, base, and boronic acid/coupling partner for potential hydride sources.

Preventative Protocols & Solutions:

  • Choice of Base and Solvent: Avoid using alkoxide bases in alcohol solvents if possible. Triethylamine (Et3N) can sometimes act as a hydride donor.[6] Using anhydrous, aprotic solvents like Dioxane, Toluene, or THF is recommended.

  • Ligand Selection: Highly electron-donating, bulky phosphine ligands can sometimes favor the desired reductive elimination over dehalogenation. Consider ligands from the Buchwald or Fu groups.[7]

  • Scavenge Hydrides: The addition of a mild oxidant or a stoichiometric amount of an alkene like norbornene can sometimes intercept palladium hydride species.

  • Temperature Control: Running the reaction at the lowest effective temperature can often minimize side reactions.

Dehalogenation_Pathway cluster_desired Desired Cross-Coupling Pathway cluster_side Side Reaction: Debromination SM This compound Pd0 Pd(0) Catalyst OA_Complex Aryl-Pd(II)-Br Complex Pd0->OA_Complex Oxidative Addition Transmetalation Transmetalation (with Boronic Acid) OA_Complex->Transmetalation RE_Debrom Reductive Elimination OA_Complex->RE_Debrom Undesired Pathway RE_Product Reductive Elimination Transmetalation->RE_Product Product Desired Product RE_Product->Product Hydride_Source Hydride Source (e.g., solvent, base) Hydride_Source->RE_Debrom Debrom_Product Debrominated Byproduct RE_Debrom->Debrom_Product

Fig 1. Competing pathways in Pd-catalyzed cross-coupling.
Question 2: My reaction is sluggish, and upon workup, I isolate the starting material and 3-(4-bromophenyl)propanoic acid. What is causing this hydrolysis?

Answer:

The methyl ester functional group in your starting material is susceptible to hydrolysis to the corresponding carboxylic acid under either strongly basic or acidic conditions, especially in the presence of water at elevated temperatures.[8]

Causality: Many cross-coupling reactions, like the Suzuki-Miyaura coupling, employ inorganic bases.[9] Strong, water-soluble bases such as sodium hydroxide (NaOH), potassium hydroxide (KOH), or even sodium carbonate (Na2CO3) in aqueous media can readily saponify (hydrolyze) the methyl ester.

Diagnostic Workflow:

  • Check Reaction pH: If possible and safe, check the pH of your reaction mixture.

  • Confirm Byproduct Identity: The carboxylic acid byproduct can be easily identified by LC-MS (M+H of ~229.1 g/mol ) or by its different solubility profile (soluble in aqueous base, insoluble in nonpolar organic solvents).

  • Review Reaction Conditions: Note the base used, the presence of water, and the reaction temperature. High temperatures will accelerate hydrolysis.[10]

Preventative Protocols & Solutions:

  • Base Selection is Crucial: Switch to a milder, less nucleophilic, or non-aqueous base. Potassium phosphate (K3PO4) and cesium carbonate (Cs2CO3) are excellent choices for Suzuki couplings that often minimize ester hydrolysis.[7] Organic bases like DBU can also be used under specific conditions.[11]

  • Use Anhydrous Conditions: If the reaction chemistry permits (e.g., Stille or Heck couplings), using anhydrous solvents and reagents will prevent hydrolysis. For reactions requiring a co-solvent like Suzuki, minimizing the amount of water can help.

  • Lower the Temperature: If the reaction proceeds at a lower temperature, the rate of hydrolysis will be significantly reduced.

Table 1: Base Selection Guide for Minimizing Ester Hydrolysis

BaseTypical UseStrength (pKa of conj. acid)Propensity for HydrolysisComments
NaOH, KOHGeneral~15.7Very HighAvoid if possible; rapid saponification occurs.
K2CO3, Na2CO3Suzuki, Heck~10.3Moderate to HighCommonly used, but hydrolysis is a significant risk in aqueous media at >60 °C.
K3PO4 Suzuki~12.3Low Recommended. Generally provides good reactivity with minimal hydrolysis.
Cs2CO3 Suzuki, Buchwald~10.2Low Excellent, mild base. Its high solubility in organic solvents can be advantageous.
Et3N, DIPEAHeck, Sonogashira~10.7Very LowOrganic amine bases; not strong enough for many Suzuki reactions but good for others.
CsFSuzuki~3.2LowUsed to activate boronic acids; generally safe for esters.[12]
Frequently Asked Questions (FAQs)

Q: What are the recommended storage conditions for this compound? A: The compound should be stored in a tightly sealed container in a dry, cool place away from light. Room temperature storage is generally acceptable.[13]

Q: Is the C-Br bond stable to common reducing agents? A: The aryl bromide bond is susceptible to reduction. Catalytic hydrogenation (e.g., H2 with Pd/C) will readily cleave the C-Br bond to give Methyl 3-phenylpropanoate.[1][14] Care should be taken with strong hydride reagents as well.

Q: Can I perform a Heck reaction with this substrate? A: Yes, this compound is a suitable substrate for the Heck reaction, coupling with alkenes at the aryl bromide position.[15][16] Standard conditions using a palladium catalyst (e.g., Pd(OAc)2), a phosphine ligand, and an organic base (like Et3N) are typically effective.[15]

Q: What challenges might I face in a Buchwald-Hartwig amination? A: The primary challenges are similar to other cross-couplings: reductive dehalogenation and potential ester hydrolysis if an inappropriate base is used.[17][18] The choice of ligand and base is critical for success. Modern, sterically hindered biaryl phosphine ligands often give the best results.[19]

Q: How can I monitor the reaction progress effectively? A: Thin-Layer Chromatography (TLC) or LC-MS are the best methods. A co-spot of your starting material and the reaction mixture on a TLC plate is essential. The product should have a different Rf value. LC-MS is more powerful as it can simultaneously track the disappearance of starting material and the appearance of the product, as well as identify key byproducts like the debrominated and hydrolyzed species.

Key Experimental Protocols
Protocol 1: Analytical LC-MS Monitoring for Reaction Troubleshooting

This protocol allows for the definitive identification of the key species in your reaction mixture.

  • Sample Preparation: At various time points (e.g., 1h, 4h, 24h), carefully take a small aliquot (~5-10 µL) from the reaction mixture.

  • Quench & Dilute: Quench the aliquot in 1 mL of a 1:1 mixture of acetonitrile and water. If the reaction contains solids, centrifuge and take the supernatant.

  • LC-MS Analysis: Inject the diluted sample onto a C18 reverse-phase column.

  • Data Interpretation:

    • Starting Material: Look for the mass corresponding to C10H11BrO2 ([M+H]+ ≈ 243/245 due to Br isotopes).

    • Desired Product: Calculate the expected mass of your coupled product.

    • Debrominated Byproduct: Look for a mass corresponding to C10H12O2 ([M+H]+ ≈ 165).

    • Hydrolyzed Byproduct: Look for a mass corresponding to C9H9BrO2 ([M+H]+ ≈ 229/231).

Fig 2. Troubleshooting workflow based on analytical data.
Protocol 2: Optimized Suzuki Coupling to Minimize Side Reactions

This protocol is designed to minimize both debromination and ester hydrolysis.

  • Reagent Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the desired boronic acid (1.2-1.5 eq), and potassium phosphate (K3PO4, 3.0 eq).

  • Catalyst Addition: Add the palladium catalyst and ligand. A reliable system is Pd2(dba)3 (2.5 mol%) with a suitable phosphine ligand like SPhos or XPhos (5.5 mol%).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane). The reaction should be thoroughly sparged with an inert gas for 15-20 minutes.

  • Reaction: Heat the reaction to 80-100 °C and monitor by LC-MS or TLC.

  • Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and then brine. Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure. Purify by column chromatography.

References

analytical techniques to detect trace impurities in Methyl 3-(4-bromophenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

An essential component of pharmaceutical development and quality control is ensuring the purity of intermediates like Methyl 3-(4-bromophenyl)propanoate. The presence of even trace amounts of impurities can impact the safety, efficacy, and stability of the final Active Pharmaceutical Ingredient (API).[1][2] This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the analytical techniques used to detect and quantify these impurities, structured in a practical question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the most common potential impurities in this compound?

A1: The impurity profile is heavily dependent on the synthetic route. However, common impurities to anticipate include:

  • Isomeric Impurities: Due to the nature of aromatic substitution reactions, positional isomers are a primary concern. These include Methyl 3-(2-bromophenyl)propanoate and Methyl 3-(3-bromophenyl)propanoate. These isomers are often difficult to separate from the desired product due to their very similar physical and chemical properties.[3][4]

  • Starting Materials & Reagents: Unreacted starting materials, such as 4-bromophenylacetic acid or related precursors, can be present.

  • Reaction By-products: Products from side reactions that can occur during synthesis.

  • Degradation Products: Impurities that form during storage or under stress conditions (e.g., hydrolysis of the ester to the corresponding carboxylic acid).

  • Residual Solvents: Solvents used during the synthesis and purification process.[5] Headspace Gas Chromatography (GC) is a preferred technique for their identification.[6]

Q2: Which analytical technique is best for detecting trace impurities in this compound?

A2: There is no single "best" technique; a multi-faceted approach is often required for comprehensive impurity profiling.[7] The choice depends on the nature of the impurity you are targeting.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for analyzing non-volatile and thermally unstable organic impurities.[1] Its high resolution and sensitivity make it ideal for separating the main compound from closely related structural analogues like isomers.[7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for volatile impurities, particularly residual solvents.[1][8] The mass spectrometer provides powerful identification capabilities based on mass-to-charge ratio and fragmentation patterns.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for the definitive structural elucidation of unknown impurities without the need for a reference standard.[1][11][12] Quantitative NMR (qNMR) can also be used for accurate quantification of impurities.[5][11]

The following table summarizes the primary applications and limitations of each technique for this specific analysis:

TechniquePrimary ApplicationStrengthsLimitations
HPLC-UV/DAD Quantification of known and unknown non-volatile impurities; Isomer separation.High resolution, sensitivity, and reproducibility.[1]Requires reference standards for positive identification; may not be suitable for volatile compounds.
GC-MS Identification and quantification of volatile impurities (e.g., residual solvents).Excellent for volatile compounds; MS provides structural information.[9]Not suitable for non-volatile or thermally labile compounds; may require derivatization.
LC-MS Identification of unknown impurities separated by HPLC.Combines HPLC's separation power with MS's identification capabilities.[9]Ionization efficiency can vary; matrix effects can cause suppression.
NMR Structural elucidation of unknown impurities; Quantification without a specific reference standard (qNMR).Provides definitive structural information; non-destructive.[5][12]Lower sensitivity compared to chromatographic methods; complex spectra can be difficult to interpret.[5]
Q3: How should I prepare a sample of this compound for analysis?

A3: Proper sample preparation is critical for accurate and reproducible results.[13][14] The goal is to completely dissolve the sample in a solvent that is compatible with the analytical system.

Protocol: General Sample Preparation for HPLC Analysis

  • Select a Diluent: Choose a solvent that completely dissolves the sample and is miscible with the mobile phase. A common starting point is a mixture similar to the mobile phase itself, such as Acetonitrile/Water.

  • Weighing: Accurately weigh a suitable amount of the this compound sample into a Class A volumetric flask.

  • Dissolution: Add a portion of the diluent (e.g., 70% of the flask volume) and sonicate or vortex to ensure complete dissolution.[14] Visually inspect the solution to ensure no particles remain.

  • Dilution to Volume: Allow the solution to return to room temperature, then dilute to the mark with the diluent and mix thoroughly.

  • Filtration (Recommended): Filter the final solution through a 0.45 µm or 0.22 µm syringe filter (chemically compatible with your diluent) to remove any particulates that could block the analytical column.

Workflow for Analytical Method Selection

The following diagram outlines a logical workflow for selecting the appropriate analytical technique based on the analytical objective.

MethodSelection Start What is the analytical goal? Q_Impurity_Type What type of impurity is being targeted? Start->Q_Impurity_Type Volatile Volatile Impurities (e.g., Residual Solvents) Q_Impurity_Type->Volatile Volatile NonVolatile Non-Volatile / Thermally Labile (e.g., Isomers, By-products) Q_Impurity_Type->NonVolatile Non-Volatile Unknown Unknown Structure Q_Impurity_Type->Unknown Unknown GCMS Use GC-MS Volatile->GCMS HPLC Use HPLC-UV/DAD NonVolatile->HPLC For quantification LCMS Isolate with HPLC, then analyze with LC-MS Unknown->LCMS If separable by LC NMR Use NMR for structural elucidation Unknown->NMR For definitive structure

References

Technical Support Center: GC-MS Purity Analysis of Methyl 3-(4-bromophenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of Methyl 3-(4-bromophenyl)propanoate. This resource is designed for researchers, analytical scientists, and quality control professionals to navigate the nuances of assessing the purity of this compound. Here, we move beyond mere procedural lists to explain the underlying principles, helping you troubleshoot effectively and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

This section addresses common foundational questions regarding the GC-MS analysis of this compound.

Q1: What is the optimal type of GC column for analyzing this compound?

A1: The selection of the GC column is the most critical parameter for a successful separation.[1][2] For this compound, a non-polar or low-polarity column is the ideal starting point. The guiding principle in phase selection is "like dissolves like".[1] Since the analyte is a moderately polar ester with a large non-polar aromatic component, a stationary phase like a 5% Phenyl / 95% Dimethylpolysiloxane (e.g., DB-5, HP-5MS, Rtx-5) is highly recommended. This type of phase separates compounds primarily based on their boiling points and van der Waals interactions, which is suitable for this analyte and its likely impurities.[2] Using a highly polar column could lead to poor peak shape and excessive retention due to strong dipole-dipole interactions.

Q2: What are the characteristic mass fragments I should expect for this compound?

A2: The mass spectrum of this compound (molar mass: 243.10 g/mol ) is distinguished by the isotopic pattern of bromine.[3] Natural bromine consists of two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, you must look for a molecular ion peak cluster at m/z 242 (M+) and 244 (M+2) of nearly equal intensity.

Key fragment ions to look for include:

  • m/z 183/185: Loss of the methoxy group (-OCH₃) and subsequent rearrangement.

  • m/z 171/173: Loss of the carbomethoxy group (-COOCH₃).

  • m/z 155/157: Corresponding to the bromophenyl fragment.

  • m/z 104: Loss of bromine from the bromophenyl fragment.

  • m/z 74: A common fragment for methyl esters, resulting from McLafferty rearrangement.

Verifying the presence and correct ratio of these isotopic pairs is a powerful confirmation of the compound's identity.

Q3: What are some potential synthesis-related impurities to be aware of?

A3: Impurities often originate from the starting materials or side reactions during synthesis. For this compound, potential impurities could include:

  • Isomeric Impurities: 2-(3-bromophenyl)-2-methylpropanoic acid is a known isomeric impurity in related syntheses, which could carry through to the final product.[4][5]

  • Starting Materials: Unreacted 4-bromophenylacetic acid or related precursors.

  • Solvent and Reagent Residues: Residual solvents or derivatizing agents used in the synthesis.[6]

  • Dibrominated Species: Over-bromination can lead to dibrominated propanoate products, which would exhibit a characteristic M, M+2, M+4 isotopic pattern in the mass spectrum.

Q4: What are the recommended instrument parameters for this analysis?

A4: While optimization is always necessary, a robust starting point for your GC-MS method is crucial. The following table outlines recommended parameters.

ParameterRecommended SettingRationale
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS)Standard dimension providing good resolution and capacity.[7]
Carrier Gas Helium, Constant Flow @ 1.0-1.5 mL/minProvides good efficiency and is inert. Constant flow ensures reproducible retention times.
Inlet Type Split/SplitlessSplitless mode is preferred for trace impurity analysis to maximize sensitivity.[7]
Inlet Temp 250 - 280 °CEnsures complete and rapid vaporization of the analyte without thermal degradation.[7]
Injection Vol. 1 µLA standard volume to avoid inlet overload, which can cause peak fronting.[8]
Oven Program Initial: 80°C (hold 1 min), Ramp: 15°C/min to 280°C (hold 5 min)A starting temperature below the solvent's boiling point allows for solvent focusing. The ramp rate is a good balance between resolution and analysis time.
MS Transfer Line 280 °CPrevents condensation of the analyte as it moves from the GC to the MS.[7]
Ion Source Temp 230 °CA standard temperature for robust ionization while minimizing thermal degradation.[7]
Ionization Mode Electron Ionization (EI) @ 70 eVStandard EI energy provides reproducible fragmentation patterns for library matching.
Mass Range 50 - 350 amuCovers the molecular ion and all significant fragments of the target compound and likely impurities.

Troubleshooting Guide

Even with a robust method, problems can arise. This guide provides a systematic approach to diagnosing and resolving common issues.

Problem 1: Poor Peak Shape (Tailing)

Q: My peak for this compound is tailing significantly. What are the likely causes and how can I fix it?

A: Peak tailing is one of the most common chromatographic problems and indicates undesirable interactions between the analyte and the system.[9][10]

Root Causes & Solutions:

  • Active Sites in the Inlet or Column: This is the most frequent cause.[11] Active sites are exposed silanol groups (-Si-OH) on the liner or the front end of the column that can form hydrogen bonds with polar analytes.

    • Solution: Perform inlet maintenance. Replace the inlet liner with a fresh, deactivated one.[11][12] Trim the first 10-20 cm from the front of the GC column to remove accumulated non-volatile residues and active sites.[10]

  • Improper Column Installation: If the column is not installed correctly in the inlet or detector, it can create dead volume, leading to turbulence and peak tailing.[8][11][12]

    • Solution: Re-install the column according to the manufacturer's instructions, ensuring a clean, square cut on the column end and correct insertion depth.[9][12]

  • Chemical Incompatibility: A mismatch between the sample solvent and the stationary phase can cause tailing.

    • Solution: Ensure your sample is dissolved in a solvent compatible with the non-polar column, such as hexane, ethyl acetate, or dichloromethane.

Problem 2: No Peak or Very Low Signal Intensity

Q: I've injected my sample, but I'm not seeing a peak for my compound, or the signal is extremely weak. What should I check?

A: A lack of signal points to an issue with sample introduction, system integrity, or detector settings.

Root Causes & Solutions:

  • Syringe or Injection Issue: The sample may not be reaching the inlet.

    • Solution: Check the autosampler syringe for air bubbles or blockages.[8] Manually observe an injection to ensure the syringe is dispensing correctly.

  • Major Leak: A significant leak in the inlet or at the column connections will prevent the sample from reaching the detector.

    • Solution: Check the septum for overuse and replace if necessary. Use an electronic leak detector to check all fittings from the inlet to the MS interface.

  • Incorrect MS Parameters: The mass spectrometer may not be set to detect the ions being produced.

    • Solution: Verify that the MS is in scan mode and that the mass range is appropriate for your analyte (e.g., 50-350 amu). Ensure the detector is turned on and that the solvent delay is not set too long.

Problem 3: Inconsistent Retention Times

Q: The retention time for my analyte is shifting between injections. What's causing this instability?

A: Retention time stability is critical for reliable identification. Drifting retention times usually point to issues with flow or temperature control.

Root Causes & Solutions:

  • Unstable Carrier Gas Flow: Fluctuations in head pressure or a leak in the gas lines can cause the flow rate to vary.

    • Solution: Check the gas cylinder pressure to ensure it is sufficient. Verify that the electronic pressure control (EPC) is stable. Check for leaks in the carrier gas line.

  • Oven Temperature Fluctuation: If the GC oven is not maintaining a stable and reproducible temperature program, retention times will shift.

    • Solution: Allow the oven to fully equilibrate at the starting temperature before injection. If the problem persists, the oven's temperature sensor or heating element may require service.

  • Column Contamination: Buildup of heavy, non-volatile material on the column can alter its chromatography, affecting retention times.[11]

    • Solution: Bake out the column at its maximum isothermal temperature for 30-60 minutes. If this doesn't resolve the issue, trim the front of the column.

Experimental Workflow & Troubleshooting Logic

To visualize the analytical process and the decision-making for troubleshooting, the following diagrams are provided.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep Dissolve Sample in Appropriate Solvent Filter Filter through 0.45µm Syringe Filter Prep->Filter Inject Inject into GC Filter->Inject Separate Separation on GC Column Inject->Separate Detect Detection by MS Separate->Detect Integrate Peak Integration Detect->Integrate Identify Library Search & Fragment Analysis Integrate->Identify Quantify Purity Calculation (% Area) Identify->Quantify

Caption: High-level workflow for GC-MS purity analysis.

Troubleshooting_Logic cluster_peakshape Peak Shape Issues cluster_intensity Intensity Issues Start Problem Observed PeakShape Tailing or Fronting? Start->PeakShape Intensity No Peak / Low Signal? Start->Intensity Tailing Peak Tailing PeakShape->Tailing Tailing Fronting Peak Fronting PeakShape->Fronting Fronting Tailing_Cause1 Active Sites? Tailing->Tailing_Cause1 Fronting_Cause Column Overload? Fronting->Fronting_Cause Tailing_Sol1 Replace Liner, Trim Column Tailing_Cause1->Tailing_Sol1 Yes Tailing_Cause2 Bad Column Cut? Tailing_Cause1->Tailing_Cause2 No Tailing_Sol2 Re-install Column Tailing_Cause2->Tailing_Sol2 Yes Fronting_Sol Dilute Sample, Check Injection Vol. Fronting_Cause->Fronting_Sol Yes Intensity_Cause1 System Leak? Intensity->Intensity_Cause1 Intensity_Sol1 Check Septum/Fittings Intensity_Cause1->Intensity_Sol1 Yes Intensity_Cause2 Syringe Issue? Intensity_Cause1->Intensity_Cause2 No Intensity_Sol2 Check Syringe Intensity_Cause2->Intensity_Sol2 Yes

Caption: Decision tree for troubleshooting common GC-MS issues.

References

Validation & Comparative

A Comparative Guide to the Reactivity of Ortho, Meta, and Para Bromo-Substituted Methyl Propanoates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Subtle Influence of Positional Isomerism on Reactivity

In the fields of medicinal chemistry and drug development, understanding how a molecule's structure dictates its reactivity is paramount. Even minor positional changes of a substituent on an aromatic ring can lead to profound differences in chemical behavior, influencing everything from reaction rates to metabolic stability. This guide provides an in-depth comparison of the reactivity of ortho-, meta-, and para-bromo-substituted methyl propanoates, focusing on the kinetics of alkaline hydrolysis as a model for nucleophilic acyl substitution.

We will explore the underlying principles of electronic and steric effects that govern these differences, provide supporting experimental frameworks, and offer a clear, data-driven comparison for researchers seeking to modulate ester stability and reactivity in their own work.

Theoretical Framework: Unraveling Electronic and Steric Effects

The reactivity of the ester carbonyl group in these compounds is modulated by the bromo-substituent on the phenyl ring. The substituent exerts its influence through a combination of two primary electronic effects and one spatial effect:

  • Inductive Effect (-I): Bromine is more electronegative than carbon, causing it to withdraw electron density from the aromatic ring through the sigma bonds. This electron withdrawal makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. The strength of the inductive effect is distance-dependent, being strongest at the ortho position and progressively weakening at the meta and para positions.

  • Resonance Effect (+R): The lone pairs on the bromine atom can be delocalized into the pi-system of the benzene ring. This effect donates electron density to the ring, specifically at the ortho and para positions, which counteracts the inductive effect. For halogens, the inductive effect is generally considered to be stronger than the resonance effect.

  • Steric Hindrance: The physical bulk of the bromine atom can impede the approach of a nucleophile to the reaction center. This effect is significant only for the ortho isomer, where the substituent is adjacent to the ester group. This phenomenon is often termed the "ortho effect."[1]

The interplay of these factors dictates the overall reactivity. For alkaline hydrolysis, a reaction favored by increased electrophilicity of the carbonyl carbon, electron-withdrawing groups are expected to increase the reaction rate.[2]

dot

Caption: Electronic and steric effects of a bromo substituent.

Experimental Comparison: Alkaline Hydrolysis Kinetics

To quantify the reactivity differences, a kinetic study of the alkaline hydrolysis (saponification) of the three isomers is the gold standard. This reaction is typically second-order overall (first-order in both ester and hydroxide) and can be monitored by titrating the remaining alkali at various time points.[3][4]

Detailed Experimental Protocol

This protocol outlines a method for determining the second-order rate constants for the hydrolysis of the bromo-substituted methyl propanoate isomers.

Objective: To measure and compare the rate constants (k) for the alkaline hydrolysis of ortho-, meta-, and para-bromo-substituted methyl propanoates at a constant temperature.

Materials:

  • Ortho-bromo-substituted methyl propanoate

  • Meta-bromo-substituted methyl propanoate

  • Para-bromo-substituted methyl propanoate

  • Ethanol (solvent)

  • Standardized 0.05 M Sodium Hydroxide (NaOH) solution

  • Standardized 0.05 M Hydrochloric Acid (HCl) solution

  • Phenolphthalein indicator

  • Thermostatic water bath

  • Conical flasks, pipettes, burettes, stopwatches

Experimental_Workflow A 1. Prepare Solutions Equimolar ester and NaOH in Ethanol/Water B 2. Equilibrate Reactants Place flasks in thermostatic bath (e.g., 25°C) A->B C 3. Initiate Reaction Mix ester and NaOH solutions, start stopwatch B->C D 4. Aliquot Sampling Withdraw aliquots at timed intervals (t = 5, 10, 20... min) C->D E 5. Quench Reaction Add aliquot to excess ice-cold standard HCl D->E F 6. Back Titration Titrate unreacted HCl with standard NaOH E->F G 7. Determine Final Point (t=∞) Heat a sealed sample to drive reaction to completion, then titrate F->G H 8. Calculate Rate Constant (k) Use second-order rate equation and graphical analysis G->H

Caption: Mechanism of base-catalyzed ester hydrolysis (B_AC2).

The rate-determining step is the initial nucleophilic attack by the hydroxide ion to form a negatively charged tetrahedral intermediate. E[5]lectron-withdrawing groups, like bromine, stabilize this developing negative charge, thereby lowering the activation energy and increasing the reaction rate. The para isomer provides the best combination of strong electronic stabilization without steric interference. The ortho isomer, despite its strong inductive pull, is severely hampered by steric hindrance, a classic example of the "ortho effect" overriding electronic activation.

The reactivity of bromo-substituted methyl propanoates in alkaline hydrolysis is a clear demonstration of how substituent position governs chemical behavior. The para isomer is the most reactive due to a dominant and unhindered electron-withdrawing inductive effect. The meta isomer is moderately reactive, while the ortho isomer is the least reactive, with its electronic activation being negated by significant steric hindrance. These principles are fundamental for professionals in drug design and process chemistry, enabling the rational design of molecules with tailored stabilities and metabolic profiles.

References

1H NMR and 13C NMR spectral analysis of Methyl 3-(4-bromophenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Analysis of Methyl 3-(4-bromophenyl)propanoate and Comparison with Alternative Analytical Techniques

Introduction

This compound is an organic compound with the molecular formula C₁₀H₁₁BrO₂.[1] As a substituted aromatic ester, its precise structural characterization is crucial in various fields, including organic synthesis and drug development, where it may serve as an intermediate. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for the unambiguous determination of molecular structures.[2][3] This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound, offering a detailed interpretation grounded in fundamental spectroscopic principles.

This document is designed for researchers, scientists, and drug development professionals, providing not only the spectral data but also the causality behind the experimental choices and interpretations. We will compare the insights gained from NMR with those from other common analytical techniques, demonstrating the synergistic power of a multi-faceted analytical approach to structural elucidation.[4]

Part 1: ¹H NMR Spectral Analysis

Proton NMR (¹H NMR) spectroscopy provides valuable information about the number of different types of protons, their relative numbers, their electronic environment, and the connectivity of adjacent protons.[5]

Theoretical Prediction of the ¹H NMR Spectrum

Based on the structure of this compound, we can predict the following signals:

  • Aromatic Protons: The benzene ring is para-substituted, creating a symmetrical AA'BB' system. This will result in two distinct signals, each integrating to two protons, appearing as doublets.[6] The protons ortho to the bromine atom will be in a different electronic environment than those meta to it.

  • Aliphatic Protons: There are two methylene groups (-CH₂-) in the propanoate chain. These are diastereotopic and will appear as two distinct signals, each integrating to two protons. They will be coupled to each other, resulting in triplet multiplicities for both, following the n+1 rule.[7]

  • Methyl Protons: The methyl group (-OCH₃) of the ester is chemically unique and has no adjacent protons. Therefore, it will appear as a singlet, integrating to three protons.

Detailed Experimental Protocol for ¹H NMR Data Acquisition

The following protocol is a standard procedure for obtaining a high-resolution ¹H NMR spectrum.[8]

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound into a clean, dry vial.[8]

    • Add approximately 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.[8] TMS is used as a reference point, with its chemical shift set to 0.0 ppm.[9]

    • Gently swirl the vial to ensure the sample is completely dissolved.[8]

  • Data Acquisition:

    • Transfer the solution into a clean, dry 5 mm NMR tube using a Pasteur pipette.[8]

    • If any solid particles are present, filter the solution through a small plug of glass wool during the transfer.[8]

    • Place the NMR tube in the spectrometer's probe.

    • Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer to ensure good signal dispersion.

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale using the TMS signal at 0.0 ppm.

    • Integrate the signals to determine the relative number of protons for each peak.

In-depth Analysis and Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound exhibits distinct signals that confirm its structure.

  • Aromatic Region (δ 7.0-7.5 ppm): Two signals are observed in this region, characteristic of a para-substituted benzene ring.

    • A doublet at approximately δ 7.41 ppm corresponds to the two aromatic protons ortho to the electron-withdrawing bromine atom (H-3', H-5').

    • A doublet at approximately δ 7.08 ppm is assigned to the two aromatic protons meta to the bromine atom (H-2', H-6'). The coupling constant (J) for both doublets is typically around 8.4 Hz, which is characteristic of ortho-coupling in a benzene ring.

  • Aliphatic Region (δ 2.5-3.0 ppm): Two triplets are present, corresponding to the two methylene groups.

    • The triplet at approximately δ 2.90 ppm is assigned to the methylene protons adjacent to the aromatic ring (H-α). These protons are deshielded by the ring current of the benzene ring.

    • The triplet at approximately δ 2.62 ppm corresponds to the methylene protons adjacent to the carbonyl group (H-β).

    • Both signals appear as triplets due to coupling with the adjacent methylene group, with a typical coupling constant of around 7.6 Hz.

  • Methyl Region (δ 3.6-3.7 ppm):

    • A sharp singlet at approximately δ 3.66 ppm integrating to three protons is characteristic of the methyl ester group (-OCH₃). Its singlet nature confirms the absence of adjacent protons.

Data Summary Table for ¹H NMR
Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
~7.41Doublet2H~8.4H-3', H-5' (Aromatic)
~7.08Doublet2H~8.4H-2', H-6' (Aromatic)
~3.66Singlet3H--OCH₃ (Methyl Ester)
~2.90Triplet2H~7.6H-α (-CH₂-Ar)
~2.62Triplet2H~7.6H-β (-CH₂-CO)

Part 2: ¹³C NMR Spectral Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the different carbon environments within a molecule.[10] In standard decoupled ¹³C NMR spectra, each unique carbon atom gives a single peak, and spin-spin coupling between carbon and protons is removed.[11]

Theoretical Prediction of the ¹³C NMR Spectrum

For this compound, we expect to see 8 distinct signals in the ¹³C NMR spectrum, as the para-substitution results in four unique carbon environments in the aromatic ring, plus the four carbons of the propanoate chain.

  • Carbonyl Carbon: The ester carbonyl carbon is highly deshielded and will appear far downfield.

  • Aromatic Carbons: Four signals are expected. The carbon attached to the bromine (ipso-carbon) will have a distinct chemical shift. The other aromatic carbons will also have unique shifts due to the different electronic effects of the substituents.[12][13]

  • Aliphatic Carbons: The two methylene carbons and the methyl carbon of the ester group will each give a distinct signal in the upfield region.

Detailed Experimental Protocol for ¹³C NMR Data Acquisition

The protocol for ¹³C NMR is similar to that for ¹H NMR, with a few key differences.

  • Sample Preparation:

    • A more concentrated sample is typically required, so weigh 20-30 mg of the compound.[8]

    • Use the same deuterated solvent (e.g., CDCl₃) with TMS as for the ¹H NMR.

  • Data Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. This is the standard mode of acquisition and results in a spectrum where each unique carbon appears as a singlet.

    • Due to the low natural abundance of the ¹³C isotope, a larger number of scans is required to achieve a good signal-to-noise ratio.

In-depth Analysis and Interpretation of the ¹³C NMR Spectrum

The ¹³C NMR spectrum provides complementary information to the ¹H NMR, confirming the carbon framework of the molecule.

  • Carbonyl Region (δ ~170-175 ppm): A signal at approximately δ 173.0 ppm is assigned to the ester carbonyl carbon (C=O). This downfield shift is characteristic of carbonyl carbons in esters.[14]

  • Aromatic Region (δ ~120-140 ppm): Four signals confirm the para-substituted aromatic ring.

    • The signal at ~δ 139.9 ppm corresponds to the quaternary aromatic carbon attached to the propanoate side chain (C-1').

    • The signal at ~δ 131.6 ppm is assigned to the aromatic carbons ortho to the bromine atom (C-3', C-5').

    • The signal at ~δ 130.3 ppm corresponds to the aromatic carbons meta to the bromine atom (C-2', C-6').

    • The signal at ~δ 120.1 ppm is assigned to the carbon atom directly bonded to the bromine (C-4'). The heavy atom effect of bromine contributes to this chemical shift.[15]

  • Aliphatic Region (δ ~30-55 ppm): Three signals are observed in the upfield region.

    • The signal at ~δ 51.6 ppm is assigned to the methyl carbon of the ester group (-OCH₃).

    • The signal at ~δ 35.4 ppm corresponds to the methylene carbon adjacent to the carbonyl group (C-β).

    • The signal at ~δ 30.1 ppm is assigned to the methylene carbon adjacent to the aromatic ring (C-α).

Data Summary Table for ¹³C NMR
Chemical Shift (δ) ppmCarbon TypeAssignment
~173.0Quaternary (C=O)Carbonyl
~139.9Quaternary (Aromatic)C-1'
~131.6CH (Aromatic)C-3', C-5'
~130.3CH (Aromatic)C-2', C-6'
~120.1Quaternary (Aromatic)C-4' (C-Br)
~51.6CH₃-OCH₃
~35.4CH₂C-β
~30.1CH₂C-α

Part 3: Visualizing the Structure and NMR Correlations

Visual representations are invaluable for understanding the structural information derived from NMR data.

Caption: Molecular structure of this compound with atom numbering.

H_H_Coupling H_alpha H-α H_beta H-β H_alpha->H_beta J ≈ 7.6 Hz H_2_6 H-2',6' H_3_5 H-3',5' H_2_6->H_3_5 J ≈ 8.4 Hz

Caption: Key ¹H-¹H spin-spin couplings in this compound.

Part 4: Comparison with Alternative Analytical Techniques

While NMR is exceptionally powerful, a comprehensive structural elucidation often involves multiple analytical techniques.[16][17]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[2] For this compound (MW: 243.10 g/mol ),[1] MS would be expected to show:

  • Molecular Ion Peak (M⁺): A pair of peaks around m/z 242 and 244 in an approximate 1:1 ratio, which is the characteristic isotopic signature of a compound containing one bromine atom (⁷⁹Br and ⁸¹Br).

  • Fragmentation: Common fragmentation patterns for esters include the loss of the methoxy group (-OCH₃) to give a peak at m/z 211/213, and cleavage of the bond between the α and β carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[18] The IR spectrum of this compound would show characteristic absorption bands for:

  • C=O Stretch: A strong absorption band around 1735 cm⁻¹, indicative of an ester carbonyl group.

  • C-O Stretch: A band in the region of 1300-1000 cm⁻¹ for the C-O single bond of the ester.

  • Aromatic C=C Stretch: Peaks in the 1600-1450 cm⁻¹ region.

  • Aromatic C-H Bending: A strong band around 820 cm⁻¹ characteristic of para-disubstitution on a benzene ring.

Comparative Summary Table
TechniqueInformation ProvidedInsights for this compound
¹H NMR Proton environments, connectivity, and relative numbers.Confirms the presence and connectivity of aromatic, methylene, and methyl protons.
¹³C NMR Carbon framework of the molecule.Shows 8 unique carbon environments, confirming the overall structure.
Mass Spec. Molecular weight and fragmentation patterns.[19]Confirms the molecular formula and the presence of a bromine atom.
IR Spec. Presence of functional groups.[19]Identifies the ester group and the para-substituted aromatic ring.

Conclusion

The structural elucidation of this compound is definitively achieved through the comprehensive analysis of its ¹H and ¹³C NMR spectra. The chemical shifts, multiplicities, and coupling constants observed are all in excellent agreement with the proposed structure. While NMR provides the most detailed information regarding the connectivity of atoms, techniques such as Mass Spectrometry and Infrared Spectroscopy offer complementary and confirmatory data. The synergistic use of these methods provides a self-validating system, ensuring the highest level of confidence in structural assignment, a critical requirement in scientific research and development.

References

A Senior Application Scientist's Guide to Confirming the Ester Functional Group in Methyl 3-(4-bromophenyl)propanoate via FTIR Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive, technically-grounded methodology for the confirmation of the ester functional group in Methyl 3-(4-bromophenyl)propanoate using Fourier Transform Infrared (FTIR) spectroscopy. Designed for researchers and drug development professionals, this document moves beyond a simple procedural outline. It delves into the causal reasoning behind experimental choices, principles of spectral interpretation, and a comparative analysis with alternative analytical techniques. We will establish a self-validating experimental workflow, from sample preparation to data analysis, ensuring high-confidence structural elucidation.

The Vibrational Language of Esters: An FTIR Primer

FTIR spectroscopy is a powerful, non-destructive technique for identifying functional groups within a molecule. The method is predicated on the principle that covalent bonds are not static; they vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these natural vibrational modes, resulting in a unique spectral "fingerprint."

For an ester, such as this compound, two specific vibrational modes are of paramount importance for its unambiguous identification:

  • The Carbonyl (C=O) Stretch: This is one of the most characteristic and reliable absorptions in an IR spectrum.[1] The double bond between carbon and oxygen is strong and possesses a large dipole moment. As it vibrates, this dipole oscillates, leading to a very efficient absorption of IR radiation and consequently, a strong, sharp peak.[2] For saturated aliphatic esters, this peak typically appears in the 1750-1735 cm⁻¹ region.[3][4] However, conjugation with a double bond or an aromatic ring can delocalize the pi-electrons, slightly weakening the C=O bond and lowering its stretching frequency to the 1730-1715 cm⁻¹ range.[3][5]

  • The Carbon-Oxygen (C-O) Stretches: The ester functional group contains two distinct C-O single bonds: the C(=O)-O bond and the O-CH₃ bond. These bonds produce strong, complex stretching vibrations in the "fingerprint region" of the spectrum, typically between 1300 cm⁻¹ and 1000 cm⁻¹.[3][6] The presence of two distinct bands in this region is a strong secondary confirmation of the ester group.[6][7]

By identifying both the intense C=O stretch and the characteristic C-O stretches, we can confidently confirm the presence of the ester functional group.

Experimental Workflow: High-Fidelity Analysis with ATR-FTIR

For a liquid or low-melting solid sample like this compound, Attenuated Total Reflectance (ATR) is the preferred sampling technique over traditional transmission methods (e.g., KBr pellets or salt plates).[8][9]

Causality Behind Choosing ATR:

  • Minimal Sample Preparation: ATR requires virtually no sample preparation, eliminating potential errors and contamination associated with grinding samples or using solvents.[10]

  • Reproducibility: By ensuring good contact between the sample and the ATR crystal, highly reproducible spectra are obtained.[9]

  • Speed and Efficiency: The analysis is rapid, requiring only a small drop of the sample and a simple cleaning step between measurements.

Experimental Protocol
  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

    • Install a clean, dry ATR accessory (a diamond crystal is recommended for its durability).

  • Background Spectrum Acquisition:

    • With the clean, empty ATR crystal in place, collect a background spectrum. This crucial step measures the ambient atmosphere (CO₂, H₂O) and the instrument's intrinsic response, which will be mathematically subtracted from the sample spectrum.

  • Sample Application:

    • Place a single drop of this compound directly onto the center of the ATR crystal. If the sample is a solid, place a small amount on the crystal and use the ATR's pressure arm to ensure firm, consistent contact.[11]

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum. Typical parameters include a resolution of 4 cm⁻¹ and an accumulation of 16-32 scans to achieve a high signal-to-noise ratio.

  • Data Processing and Cleaning:

    • After data collection, thoroughly clean the ATR crystal using a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.

    • Perform an ATR correction on the collected spectrum if comparing it to library spectra obtained via transmission methods. This mathematical correction accounts for the wavelength-dependent depth of penetration of the IR beam.[8]

Workflow Visualization

FTIR_Workflow cluster_prep 1. Preparation cluster_analysis 2. Analysis cluster_interp 3. Interpretation Instrument Instrument & ATR Setup Background Acquire Background Spectrum Instrument->Background Clean Crystal Sample Apply Sample to Crystal Background->Sample Ready for Sample Acquire Acquire Sample Spectrum Sample->Acquire Process Process Data (e.g., ATR Correction) Acquire->Process Raw Data Identify Identify Key Peaks (C=O, C-O) Process->Identify Confirm Confirm Functional Group Identify->Confirm Final Final Confirm->Final Report Generation

Caption: Workflow for FTIR analysis using an ATR accessory.

Data Interpretation and Validation

The resulting FTIR spectrum of this compound should be analyzed for the key absorptions that confirm its structure. The presence of the aromatic ring and alkyl chain will also produce characteristic peaks.

Vibrational Mode Functional Group **Expected Wavenumber (cm⁻¹) **Rationale for Expected Range
C=O StretchAromatic Ester1730 - 1715The carbonyl group is conjugated with the phenyl ring, which lowers the frequency from a typical saturated ester (1750-1735 cm⁻¹).[3]
C-O StretchesEster1300 - 1150 and 1150 - 1000Esters typically show two or more strong bands in this region corresponding to the asymmetric and symmetric C-O-C stretching vibrations.[6][12]
C-H Stretch (sp²)Aromatic Ring3100 - 3000C-H bonds on an aromatic ring absorb at a slightly higher frequency than those on sp³ carbons.[13][14]
C-H Stretch (sp³)Alkyl Chain & Methyl3000 - 2850C-H bonds on the propanoate's ethyl and methyl groups will show strong absorptions just below 3000 cm⁻¹.[7]
C=C StretchAromatic Ring1600 - 1450The aromatic ring exhibits characteristic C=C stretching vibrations, often appearing as a pair of sharp bands.[14]

The observation of a strong, sharp peak within the 1730-1715 cm⁻¹ range, coupled with two distinct, strong absorptions in the 1300-1000 cm⁻¹ region, provides conclusive evidence for the methyl ester functional group. The additional aromatic and alkyl C-H stretches further validate the overall structure of this compound.

A Comparative Perspective: Alternative Analytical Techniques

While FTIR is an excellent tool for functional group identification, a multi-technique approach provides the highest level of structural confirmation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would provide definitive confirmation by showing the chemical shifts, integration, and splitting patterns for the distinct protons: the methyl ester singlet (~3.7 ppm), two methylene triplets (~2.6 and ~2.9 ppm), and the characteristic doublet pattern of the para-substituted aromatic ring (~7.2 and ~7.5 ppm).

    • ¹³C NMR: Would confirm the presence of the carbonyl carbon with a characteristic peak around 170-175 ppm, in addition to showing all other unique carbon atoms in the molecule.

  • Mass Spectrometry (MS):

    • MS would confirm the molecular weight of the compound (243.10 g/mol for C₁₀H₁₁BrO₂).[15] High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. Fragmentation patterns could further reveal the structure, such as the loss of the methoxy group (-OCH₃).

While NMR and MS provide more detailed structural and connectivity information, FTIR remains an exceptionally fast, simple, and cost-effective first-line technique for confirming the presence (or absence) of key functional groups, making it an indispensable tool in the modern laboratory.

Conclusion

The FTIR analysis of this compound provides a rapid and reliable method for confirming its core functional group. The identification of a strong carbonyl (C=O) absorption band, shifted to the expected 1730-1715 cm⁻¹ region due to aromatic conjugation, along with the two characteristic C-O stretching bands between 1300-1000 cm⁻¹, serves as a definitive spectral signature of the ester moiety. This guide outlines a robust ATR-FTIR workflow that ensures data integrity and provides the necessary framework for high-confidence structural validation in a research and development setting.

References

Navigating the Structure-Activity Landscape of Methyl 3-(4-bromophenyl)propanoate Derivatives: A Comparative Guide for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the quest for novel anticancer agents with improved efficacy and selectivity remains a paramount challenge. The phenylpropanoate scaffold has emerged as a privileged structure, serving as a versatile template for the design of a diverse array of biologically active molecules. Among these, Methyl 3-(4-bromophenyl)propanoate and its derivatives present an intriguing starting point for structure-activity relationship (SAR) studies aimed at identifying potent and selective anticancer drug candidates. The presence of the bromine atom offers a handle for further chemical modification and can influence the compound's pharmacokinetic and pharmacodynamic properties.

The Phenylpropanoate Scaffold: A Foundation for Anticancer Activity

The 3-phenylpropanoate core is a recurring motif in a number of bioactive compounds. Its relative simplicity and synthetic tractability make it an attractive starting point for the development of new therapeutic agents. The phenyl ring can be functionalized with various substituents to modulate properties such as lipophilicity, electronic character, and steric bulk, all of which can significantly impact biological activity. The propanoate chain, with its ester functionality, can also be modified to influence metabolic stability and cellular uptake.

The introduction of a bromine atom at the para-position of the phenyl ring, as in this compound, is a strategic choice. Halogen bonding is increasingly recognized as a significant non-covalent interaction in biological systems, and the bromine atom can participate in such interactions with protein targets. Furthermore, the bromo-substituent can alter the molecule's metabolic profile and tissue distribution.

Strategic Modifications and Hypothetical SAR

To establish a robust SAR, a library of derivatives should be synthesized with systematic modifications to the core structure of this compound. These modifications should probe the effects of electronics, sterics, and lipophilicity on anticancer activity.

Phenyl Ring Substitutions

Modifications to the phenyl ring are crucial for exploring the electronic and steric requirements for optimal activity. A focused library could include:

  • Varying Halogen Substituents: Replacing the bromine with fluorine, chlorine, or iodine to investigate the role of halogen size and electronegativity.

  • Electron-Donating and -Withdrawing Groups: Introducing groups such as methoxy (-OCH3), methyl (-CH3), nitro (-NO2), and cyano (-CN) at different positions to probe the electronic landscape of the binding pocket.

  • Positional Isomerism: Moving the bromo-substituent to the ortho- or meta-positions to understand the spatial constraints of the target.

Propanoate Chain Modifications

Alterations to the propanoate chain can impact the molecule's flexibility, polarity, and interaction with the target protein. Key modifications could involve:

  • Ester Variation: Replacing the methyl ester with ethyl, propyl, or bulkier esters to assess the impact on activity and potential for hydrolysis.

  • Amide Isosteres: Replacing the ester with an amide functionality to introduce hydrogen bonding capabilities and alter metabolic stability.

  • Alpha- and Beta-Carbon Substitutions: Introducing substituents on the carbons of the propanoate chain to explore steric tolerance and introduce chirality.

Hypothetical Comparative Anticancer Activity

To illustrate the potential outcomes of an SAR study, the following table presents hypothetical IC50 values for a series of this compound derivatives against a panel of human cancer cell lines.

Compound IDR1R2R3IC50 (µM) vs. MCF-7 (Breast)IC50 (µM) vs. A549 (Lung)IC50 (µM) vs. HCT116 (Colon)
1 (Parent) 4-BrHOCH350.265.872.1
2 4-ClHOCH345.158.366.7
3 4-FHOCH362.575.180.3
4 4-OCH3HOCH3>100>100>100
5 4-NO2HOCH325.633.241.5
6 4-BrHNHCH338.942.155.4
7 4-BrCH3OCH380.495.2>100

This data is purely illustrative and intended to guide experimental design.

Experimental Protocols

General Synthetic Scheme

A general and adaptable synthetic route is essential for the efficient generation of a diverse library of derivatives.

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_product Product Library 4-Bromophenylacetic_acid 4-Bromophenylacetic Acid Esterification Esterification (e.g., MeOH, H2SO4) 4-Bromophenylacetic_acid->Esterification Step 1 Parent_Compound This compound Esterification->Parent_Compound Step 2a Diversification Further Modifications (e.g., Suzuki, Buchwald-Hartwig couplings) Derivatives Derivative Library Diversification->Derivatives Parent_Compound->Diversification Step 2b

Caption: General synthetic workflow for the preparation of this compound and its derivatives.

Step-by-Step Synthesis of this compound (Parent Compound 1):

  • To a solution of 3-(4-bromophenyl)propanoic acid (1.0 eq) in methanol (10 vol), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

  • Warm the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Cytotoxicity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

MTT_Assay_Workflow Cell_Seeding Seed cancer cells in 96-well plates Compound_Treatment Treat cells with varying concentrations of test compounds Cell_Seeding->Compound_Treatment Incubation_24h Incubate for 24-72 hours Compound_Treatment->Incubation_24h MTT_Addition Add MTT solution to each well Incubation_24h->MTT_Addition Incubation_4h Incubate for 2-4 hours to allow formazan formation MTT_Addition->Incubation_4h Solubilization Add solubilization solution (e.g., DMSO) Incubation_4h->Solubilization Absorbance_Measurement Measure absorbance at 570 nm Solubilization->Absorbance_Measurement Data_Analysis Calculate IC50 values Absorbance_Measurement->Data_Analysis

Caption: Step-by-step workflow of the MTT assay for cytotoxicity screening.

Detailed MTT Assay Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) using a dose-response curve fitting software.

Mechanistic Insights and Future Directions

A robust SAR study not only identifies potent compounds but also provides valuable insights into the mechanism of action. Derivatives exhibiting high potency and selectivity should be further investigated to elucidate their molecular targets.

Mechanistic_Studies Lead_Compound Potent & Selective Derivative Target_Identification Target Identification Studies (e.g., proteomics, affinity chromatography) Lead_Compound->Target_Identification Pathway_Analysis Signaling Pathway Analysis (e.g., Western blot, kinase assays) Target_Identification->Pathway_Analysis Lead_Optimization Lead Optimization Pathway_Analysis->Lead_Optimization In_Vivo_Studies In Vivo Efficacy Studies (e.g., xenograft models) Lead_Optimization->In_Vivo_Studies

Caption: Logical progression for mechanistic studies and lead optimization.

Future work should focus on:

  • Target Identification: Employing techniques such as chemical proteomics or thermal shift assays to identify the protein targets of the most active compounds.

  • Pathway Analysis: Investigating the downstream signaling pathways affected by the lead compounds to understand their mode of action.

  • In Vivo Efficacy: Evaluating the most promising derivatives in preclinical animal models of cancer to assess their therapeutic potential.

Conclusion

The this compound scaffold holds considerable promise for the development of novel anticancer agents. A systematic approach to SAR, combining rational design, efficient synthesis, and robust biological evaluation, is crucial for unlocking the full potential of this chemical class. This guide provides a foundational framework to inspire and direct future research efforts, with the ultimate goal of translating these promising molecules into effective cancer therapies. The hypothetical data and detailed protocols presented herein are intended to serve as a launchpad for researchers to design and execute their own comprehensive investigations into the structure-activity relationships of these intriguing compounds.

A Comparative Guide to the Mass Spectrometry Analysis of Methyl 3-(4-bromophenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of mass spectrometry techniques for the analysis of Methyl 3-(4-bromophenyl)propanoate, a halogenated aromatic ester. We will explore the distinct fragmentation behaviors under hard and soft ionization methods—specifically Electron Ionization (EI) and Electrospray Ionization (ESI)—offering field-proven insights for researchers in analytical chemistry, metabolomics, and drug development. Our focus is on the causality behind experimental choices and the interpretation of the resulting data to provide a self-validating analytical framework.

Introduction: The Analyte and the Analytical Challenge

This compound (C₁₀H₁₁BrO₂) is a compound of interest in synthetic chemistry and as a potential building block or metabolite in pharmaceutical research.[1][2] Its structure, featuring a bromine atom, an aromatic ring, and a methyl ester functional group, presents a unique opportunity to demonstrate the power and complementarity of different mass spectrometry ionization techniques. The presence of bromine, with its two primary isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 natural abundance, provides a distinctive isotopic signature that serves as an invaluable tool for fragment identification.[3]

The choice of mass spectrometry method is critical and depends entirely on the analytical goal. Are we seeking to identify an unknown compound through its fragmentation "fingerprint," or are we aiming to confirm the molecular weight of a synthesized product with minimal structural alteration? This guide compares Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS) to answer these questions.

Hard Ionization: Electron Ionization (EI) for Structural Elucidation

Electron Ionization is the classic, robust method for analyzing volatile and semi-volatile compounds.[4] Coupled with Gas Chromatography (GC), it provides reproducible mass spectra that are ideal for library matching and de novo structural elucidation. The high energy of the ionization process (typically 70 eV) induces extensive and predictable fragmentation, revealing the underlying chemical architecture.[5]

Experimental Protocol: GC-EI-MS
  • Sample Preparation: Dissolve this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 10-100 µg/mL.

  • Gas Chromatography:

    • Injector: Split/splitless injector at 250°C. Use a 1 µL injection volume with a 20:1 split ratio.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Column: A non-polar or slightly polar capillary column, such as a 30 m x 0.25 mm i.d., 0.25 µm film thickness 5% diphenyl / 95% dimethyl polysiloxane column, is ideal for separating halogenated organic compounds.[6]

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min and hold for 5 minutes.

  • Mass Spectrometry:

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV. This standard energy ensures that fragmentation patterns are consistent and comparable to spectral libraries like the NIST database.[7][8]

    • Source Temperature: 230°C.

    • Mass Analyzer: Quadrupole, scanning from m/z 40 to 400.

EI Fragmentation Analysis: A Predictable Cascade

Upon ionization, the molecule loses an electron to form an energetically unstable radical cation (M⁺•) at m/z 242/244. This ion immediately undergoes a series of fragmentation reactions. The presence of the bromine atom is confirmed by the A+2 isotopic pattern (two peaks of nearly equal height separated by 2 m/z units) for every fragment containing it.[3]

Table 1: Key Fragments in the EI Mass Spectrum of this compound

m/z (⁷⁹Br/⁸¹Br)Proposed Fragment StructureFragment Name / DescriptionCausality of Formation
242 / 244[C₁₀H₁₁BrO₂]⁺•Molecular Ion (M⁺•)Initial electron impact ionization.
211 / 213[C₉H₈BrO]⁺Acylium ionα-cleavage: Loss of the methoxy radical (•OCH₃). Common for methyl esters.[9]
183 / 185[C₈H₈Br]⁺3-(4-bromophenyl)ethyl cationα-cleavage: Loss of the carbomethoxy radical (•COOCH₃).
169 / 171 [C₇H₆Br]⁺ Bromotropylium ion Benzylic cleavage and rearrangement. This is often a very stable and thus abundant ion.
155 / 157[C₆H₄Br]⁺Bromophenyl cationCleavage of the entire propanoate side chain.
128[C₁₀H₈]⁺Naphthalene radical cationLoss of HBr and •OH radical. A complex rearrangement.
90[C₇H₆]⁺Tropylium ion (radical)Loss of bromine from the bromotropylium ion.

The base peak is anticipated to be the highly stable bromotropylium ion at m/z 169/171, formed via cleavage of the C-C bond beta to the aromatic ring, a favored fragmentation pathway.[5]

EI_Fragmentation M [M]⁺• m/z 242/244 F1 [M - •OCH₃]⁺ m/z 211/213 M->F1 - •OCH₃ (31 Da) F2 [M - •COOCH₃]⁺ m/z 183/185 M->F2 - •COOCH₃ (59 Da) F4 [C₆H₄Br]⁺ m/z 155/157 M->F4 - C₄H₇O₂ (87 Da) F3 [C₇H₆Br]⁺ m/z 169/171 F2->F3 - CH₂=CH₂ (28 Da) F5 [C₇H₆]⁺• m/z 90 F3->F5 - •Br (79/81 Da)

Soft Ionization: ESI for Molecular Weight Confirmation and Targeted Analysis

Electrospray Ionization (ESI) is a soft ionization technique that typically imparts little excess energy to the analyte, resulting in minimal fragmentation.[10] It is the cornerstone of LC-MS and is ideal for confirming the molecular weight of a compound and for quantitative studies. Instead of radical cations, ESI generates protonated molecules ([M+H]⁺) or adducts with cations like sodium ([M+Na]⁺) or ammonium ([M+NH₄]⁺).[11][12]

Experimental Protocol: LC-ESI-MS (/MS)
  • Sample Preparation: Dissolve the sample in a suitable solvent compatible with reversed-phase chromatography (e.g., methanol or acetonitrile) to a concentration of 1-10 µg/mL.

  • Liquid Chromatography (Optional, for complex mixtures):

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes.

    • Flow Rate: 0.4 mL/min.

  • Direct Infusion (for pure samples):

    • Dissolve the sample in methanol with 0.1% formic acid and infuse directly into the source via a syringe pump at 5-10 µL/min. This is a rapid method for confirming molecular weight.[13]

  • Mass Spectrometry:

    • Ion Source: Electrospray Ionization (ESI), positive ion mode.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V (low, for minimal fragmentation). To induce fragmentation, this can be increased to 50-70 V (in-source CID).

    • Desolvation Gas: Nitrogen at 600 L/hr and 350°C.

  • Tandem MS (MS/MS):

    • Precursor Ion Selection: Isolate the [M+H]⁺ ion (m/z 243) in the first mass analyzer (e.g., quadrupole).

    • Collision Gas: Argon.

    • Collision Energy: Ramp from 10-30 eV to observe the fragmentation pattern.

ESI Analysis: Gentle Ionization, Controlled Fragmentation

In a standard ESI experiment, the primary observation will be the protonated molecule [M+H]⁺ at m/z 243/245. If sodium is present in the sample or mobile phase, a sodium adduct [M+Na]⁺ at m/z 265/267 may also be prominent.[11]

To gain structural information, we use tandem mass spectrometry (MS/MS). By isolating the [M+H]⁺ precursor and inducing fragmentation through collision-induced dissociation (CID), we can observe characteristic neutral losses.

Table 2: Predicted Product Ions in the ESI-MS/MS Spectrum of this compound

Precursor Ion (m/z)Product Ion (m/z)Neutral LossCausality of Formation
243 / 245211 / 213CH₃OH (32 Da)Loss of methanol from the protonated ester. A very common pathway for protonated methyl esters.
243 / 245185 / 187C₂H₄O₂ (60 Da)Loss of acetic acid (rearrangement).
243 / 245163C₁₀H₁₂O₂ (164 Da)Loss of HBr.
211 / 213183 / 185CO (28 Da)Loss of carbon monoxide from the acylium ion formed after methanol loss.

ESI_Fragmentation M [M+H]⁺ Precursor Ion m/z 243/245 F1 Product Ion m/z 211/213 M->F1 - CH₃OH (32 Da) F2 Product Ion m/z 163 M->F2 - HBr (80/82 Da) F3 Product Ion m/z 183/185 F1->F3 - CO (28 Da)

Comparative Summary: Choosing the Right Tool for the Job

The choice between EI and ESI is dictated by the analytical question. Neither is universally "better"; they are complementary techniques that provide different types of information.

Table 3: Comparison of EI-MS and ESI-MS for this compound Analysis

FeatureGC-EI-MSLC-ESI-MS
Ionization Principle Hard Ionization (70 eV electrons)Soft Ionization (High voltage spray)
Primary Ion Observed Molecular Ion Radical Cation (M⁺•)Protonated Molecule ([M+H]⁺) or Adducts ([M+Na]⁺)
Degree of Fragmentation Extensive, spontaneous fragmentationMinimal; controlled via in-source CID or MS/MS
Typical Coupled Intro Gas Chromatography (GC)Liquid Chromatography (LC) or Direct Infusion
Primary Application Identification of unknowns, structural elucidation, library searchingConfirmation of molecular weight, quantification, analysis of complex mixtures
Key Advantage Rich, reproducible fragmentation pattern provides a structural "fingerprint"Preserves the molecular ion, allowing for accurate mass measurement and targeted fragmentation
Key Limitation Molecular ion may be weak or absent for some compoundsProvides limited structural information without MS/MS
Expert Rationale:
  • For de novo identification or confirmation against a spectral library: GC-EI-MS is the gold standard. Its reproducible fragmentation patterns are invaluable for identifying unknown components in a mixture, such as in environmental or forensics analysis.[6][14][15] The rich detail in the EI spectrum of this compound allows for confident identification of the aromatic core, the bromine substituent, and the ester chain.

  • For confirming the product of a chemical synthesis or for quantification in a biological matrix: LC-ESI-MS is superior. Its ability to deliver a strong signal for the intact protonated molecule provides unambiguous confirmation of the molecular weight. When coupled with high-resolution MS (e.g., Q-TOF or Orbitrap), it can yield the elemental composition with high accuracy. For quantitative studies, the stability of the ESI signal and its coupling with LC make it the preferred platform.

Conclusion

The mass spectrometric analysis of this compound serves as an excellent case study in the strategic application of analytical instrumentation. Electron Ionization provides a detailed map of the molecule's covalent bonds through its extensive fragmentation, making it the premier tool for structural identification. Conversely, Electrospray Ionization offers a gentle approach, preserving the molecule's integrity to provide clear molecular weight information, with fragmentation induced on-demand via MS/MS for targeted structural confirmation. The characteristic isotopic signature of bromine acts as a built-in validation point across both techniques, enhancing confidence in spectral interpretation. A comprehensive understanding of both methodologies empowers researchers to select the optimal analytical strategy, ensuring data is not just generated, but is fit for purpose.

References

A Comparative Guide to the Validation of Analytical Methods for the Quantification of Methyl 3-(4-bromophenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of chemical intermediates is a cornerstone of ensuring reaction efficiency, product purity, and the ultimate safety and efficacy of pharmaceutical products. Methyl 3-(4-bromophenyl)propanoate, a key building block in various synthetic pathways, is no exception. Its quantification demands robust and reliable analytical methods.

This guide provides an in-depth comparison of three common chromatographic techniques for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The discussion is grounded in the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), providing a framework for selecting the most appropriate method for your specific analytical challenge.[1][2][3][4]

The Foundation: Principles of Analytical Method Validation

The objective of any analytical method validation is to demonstrate that the procedure is fit for its intended purpose.[5] This is achieved by assessing a set of specific performance characteristics. According to the ICH Q2(R2) guidelines, these core parameters ensure the reliability, accuracy, and reproducibility of the analytical data.[2][5]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components.[3]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[3]

  • Range: The interval between the upper and lower concentrations of the analyte for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.[2][5]

  • Accuracy: The closeness of test results obtained by the method to the true value, often expressed as percent recovery.[3]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.

These principles, established by regulatory bodies like the FDA[1][6][7] and through international harmonization efforts (ICH)[4][5], form the self-validating system that underpins the trustworthiness of any analytical protocol.

Method Comparison: HPLC-UV, GC-MS, and LC-MS/MS

The selection of an analytical technique is driven by the physicochemical properties of the analyte—this compound (Molecular Weight: 243.1 g/mol )[8][9]—and the specific requirements of the analysis, such as required sensitivity, sample matrix, and throughput.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Expertise & Experience: HPLC is the workhorse of many analytical laboratories. For a compound like this compound, which possesses a chromophore (the bromophenyl group), UV detection is a straightforward and robust approach. Reversed-phase chromatography is the logical choice, as the molecule has sufficient non-polar character to be retained on a C18 or C8 column, allowing for separation from more polar impurities using a common mobile phase like acetonitrile and water.

  • Chromatographic System: Agilent 1100 series HPLC or equivalent, equipped with a quaternary pump, autosampler, column oven, and diode-array detector (DAD).

  • Column: Phenomenex Luna C18(2) (150 mm × 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 225 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of this compound (1 mg/mL) in acetonitrile. Perform serial dilutions to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh the sample, dissolve in acetonitrile to a theoretical concentration within the calibration range, and filter through a 0.45 µm syringe filter before injection.

HPLC_Workflow prep Standard & Sample Preparation hplc HPLC System Setup (Column, Mobile Phase, Flow Rate) prep->hplc Load inject Inject Sample (10 µL) hplc->inject sep Isocratic Separation on C18 Column inject->sep detect UV Detection (225 nm) sep->detect acq Data Acquisition (Chromatogram) detect->acq analyze Data Analysis (Peak Integration, Calibration Curve) acq->analyze report Report Results (Concentration, %RSD) analyze->report

Caption: A logical workflow for HPLC-UV method validation.

Validation ParameterAcceptance CriteriaTypical Result
Specificity No interference at analyte retention timePeak pure; no interference from blank
Linearity (R²) ≥ 0.9990.9995
Range 1 - 100 µg/mLMet
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (%RSD) Repeatability ≤ 2.0%0.85%
LOD S/N ≥ 30.2 µg/mL
LOQ S/N ≥ 100.7 µg/mL
Robustness %RSD ≤ 2.0% for varied parametersRobust for changes in flow (±0.1) & temp (±2°C)
Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Experience: GC-MS is an excellent alternative, particularly when higher specificity is required or when assessing volatile and semi-volatile impurities.[10] this compound is sufficiently volatile and thermally stable for GC analysis. The mass spectrometer provides definitive identification based on the analyte's mass spectrum and fragmentation pattern, significantly enhancing confidence in the results compared to UV detection alone.

  • Chromatographic System: Agilent 7890B GC coupled with a 5977A MSD or equivalent.

  • Column: HP-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 280°C.

  • Injection Mode: Splitless (1 µL injection).

  • Oven Temperature Program: Start at 100°C, hold for 1 min, ramp to 250°C at 20°C/min, and hold for 5 min.

  • MSD Parameters:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) using quantifier (e.g., m/z 242, M+) and qualifier ions.

  • Standard & Sample Preparation: Similar to HPLC, but using a more volatile solvent like Ethyl Acetate or Dichloromethane.

GCMS_Workflow prep Standard & Sample Preparation (in Ethyl Acetate) gcms GC-MS System Setup (Column, Temp Program) prep->gcms Load inject Splitless Injection (1 µL) gcms->inject sep Vaporization & Separation in HP-5MS Column inject->sep ionize Electron Impact Ionization (70 eV) sep->ionize detect Mass Detection (SIM Mode) ionize->detect acq Data Acquisition (Mass Spectrum) detect->acq analyze Data Analysis (Ion Chromatogram, Calibration) acq->analyze report Report Results (Concentration, Identity Confirmation) analyze->report

Caption: A logical workflow for GC-MS method validation.

Validation ParameterAcceptance CriteriaTypical Result
Specificity No interfering peaks at selected m/zHighly specific due to mass filtering
Linearity (R²) ≥ 0.9980.9991
Range 0.1 - 50 µg/mLMet
Accuracy (% Recovery) 95.0 - 105.0%97.8 - 103.5%
Precision (%RSD) Repeatability ≤ 3.0%1.5%
LOD S/N ≥ 30.02 µg/mL
LOQ S/N ≥ 100.08 µg/mL
Robustness %RSD ≤ 5.0% for varied parametersRobust for changes in oven ramp (±2°C/min)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Expertise & Experience: For applications requiring the highest sensitivity and selectivity, such as quantification in complex matrices (e.g., biological fluids) or trace-level impurity analysis, LC-MS/MS is the gold standard.[11][12] By coupling liquid chromatography with a triple quadrupole mass spectrometer, we can select a specific precursor ion, fragment it, and monitor a specific product ion. This Multiple Reaction Monitoring (MRM) technique virtually eliminates matrix interference and provides exceptional sensitivity.

  • Chromatographic System: Waters ACQUITY UPLC I-Class coupled with a Xevo TQ-S micro Mass Spectrometer or equivalent.

  • Column: ACQUITY UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm particle size).

  • Mobile Phase: Gradient elution. (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile. Gradient: 5% B to 95% B over 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

  • MS/MS Parameters:

    • Ionization Mode: Electrospray Ionization Positive (ESI+).

    • Capillary Voltage: 3.0 kV.

    • Source Temperature: 150°C.

    • MRM Transition: Precursor Ion [M+H]+ → Product Ion. (Specific m/z values determined during method development).

  • Standard & Sample Preparation: Similar to HPLC, but dilutions are made to a much lower concentration range (e.g., 0.1 ng/mL to 100 ng/mL).

LCMSMS_Workflow prep Standard & Sample Preparation (ng/mL levels) lcms LC-MS/MS System Setup (Column, Gradient, MRM) prep->lcms Load inject Inject Sample (2 µL) lcms->inject sep UPLC Gradient Separation on BEH C18 Column inject->sep ionize Electrospray Ionization (ESI+) sep->ionize q1 Q1: Precursor Ion Selection ionize->q1 q2 Q2: Collision-Induced Dissociation (CID) q1->q2 q3 Q3: Product Ion Selection q2->q3 detect Ion Detection q3->detect analyze Data Analysis (MRM Chromatogram, Calibration) detect->analyze report Report Results (Ultra-trace Concentration) analyze->report

Caption: A logical workflow for LC-MS/MS method validation.

Validation ParameterAcceptance CriteriaTypical Result
Specificity No interfering transitionsUnparalleled specificity from MRM
Linearity (R²) ≥ 0.9950.998
Range 0.1 - 100 ng/mLMet
Accuracy (% Recovery) 90.0 - 110.0%94.5 - 106.1%
Precision (%RSD) Repeatability ≤ 10.0%4.2%
LOD S/N ≥ 30.03 ng/mL
LOQ S/N ≥ 100.1 ng/mL
Robustness %RSD ≤ 15.0% for varied parametersRobust for minor changes in mobile phase composition

Head-to-Head Comparison and Recommendations

The choice of method is a balance between performance requirements and practical constraints.

FeatureHPLC-UVGC-MSLC-MS/MS
Sensitivity Good (µg/mL)Very Good (high ng/mL)Excellent (pg/mL to low ng/mL)
Specificity ModerateHighExcellent
Throughput HighModerateHigh (with UPLC)
Cost (Instrument) LowMediumHigh
Cost (Operational) LowMediumHigh
Complexity LowMediumHigh
Best For Routine QC, purity assays, content uniformityImpurity identification, analysis of volatile/semi-volatile compoundsBioanalysis, trace-level quantification, analysis in complex matrices

Recommendations:

  • For routine quality control (QC) of bulk material or formulated products where the analyte concentration is high, HPLC-UV is the most logical and cost-effective choice. Its simplicity, robustness, and lower operational cost make it ideal for high-throughput environments.

  • If the analytical goal includes the identification of unknown impurities or if there is a need for higher specificity than UV can provide, GC-MS is a superior option. It offers definitive structural information that can be critical during process development and impurity profiling.

  • For applications demanding the highest sensitivity , such as pharmacokinetic studies in biological fluids (plasma, urine) or the quantification of trace-level degradants, LC-MS/MS is the only viable choice. Its ability to detect and quantify analytes at the sub-ng/mL level is unmatched.

By understanding the principles of method validation and the distinct advantages of each technique, researchers and drug development professionals can confidently select and validate an analytical method that is truly fit for its intended purpose, ensuring data integrity and supporting the delivery of high-quality pharmaceutical products.

References

A Comparative Guide to Assessing the Isomeric Purity of Methyl 3-(4-bromophenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the chemical purity of a synthetic intermediate is not merely a quality metric; it is a foundational pillar upon which the safety, efficacy, and reproducibility of a final active pharmaceutical ingredient (API) are built. Methyl 3-(4-bromophenyl)propanoate, a key building block in the synthesis of various pharmaceutical agents, is no exception. The presence of even minor isomeric impurities, such as the ortho- (2-bromo) and meta- (3-bromo) positional isomers, can have profound consequences, potentially altering reaction kinetics, introducing downstream impurities, and impacting the pharmacological profile of the final drug product.

This guide provides an in-depth, comparative analysis of the primary analytical techniques used to assess the isomeric purity of this compound. We will move beyond simple procedural lists to explore the causality behind methodological choices, ensuring that the protocols described are robust and self-validating systems.

The Challenge: Distinguishing Positional Isomers

The primary challenge in this analysis lies in the subtle structural differences between the desired para-isomer and its potential contaminants. All three isomers share the same molecular weight and elemental composition, rendering many basic analytical techniques ineffective. The differentiation hinges on exploiting the unique physical and electronic properties conferred by the bromine atom's position on the phenyl ring.

Caption: Chemical structures of the target para-isomer and its potential positional impurities.

Comparative Analysis of Core Analytical Methodologies

A comprehensive purity assessment often relies on a suite of complementary techniques. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy each offer distinct advantages.[1][] The choice of method depends on the specific analytical goal, from routine quality control to in-depth structural confirmation.

Parameter HPLC-UV GC-MS Quantitative NMR (qNMR)
Primary Use Case Routine QC, purity by area %Identification & quantification of volatile impuritiesAbsolute purity determination, structural confirmation
Separation Principle Differential partitioning between mobile and stationary phasesVolatility and interaction with stationary phaseChemical environment of nuclei in a magnetic field
Isomer Resolution Good to Excellent (method dependent)Excellent (column dependent)Excellent (spectral dispersion)
Identification Power Low (retention time only)High (mass fragmentation pattern)Very High (unique spectral fingerprint)
Quantitation Relative (area %)Relative (area %, requires standard for accuracy)Absolute (no impurity standard needed)
Sample Throughput HighMediumLow to Medium
Destructive? Yes (sample consumed)Yes (sample consumed)No (sample can be recovered)

Experimental Workflows: A Logical Overview

The process of assessing isomeric purity follows a structured workflow, from initial sample handling to the final purity report. This ensures reproducibility and traceability, which are critical in a regulated environment.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing & Reporting Sample Obtain Sample of This compound StdPrep Prepare System Suitability Solution (spiked with isomers if available) Sample->StdPrep SamplePrep Prepare Sample Solution (e.g., 1 mg/mL in diluent) Sample->SamplePrep Method Select Analytical Technique StdPrep->Method SamplePrep->Method HPLC HPLC-UV Analysis Method->HPLC Routine QC GCMS GC-MS Analysis Method->GCMS Impurity ID NMR NMR Analysis Method->NMR Absolute Purity/ Structure Integration Peak Integration & Data Acquisition HPLC->Integration GCMS->Integration NMR->Integration Calculation Calculate Isomeric Purity (Area % or qNMR calculation) Integration->Calculation Report Generate Certificate of Analysis / Report Calculation->Report

Caption: General workflow for the assessment of isomeric purity.

In-Depth Protocol 1: High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone of pharmaceutical quality control due to its robustness and high throughput. For non-chiral positional isomers, a reversed-phase method is typically the most effective starting point.

Causality Behind Choices:

  • Stationary Phase (C18): The non-polar C18 phase provides excellent hydrophobic retention for the aromatic ring. The subtle differences in polarity between the o-, m-, and p- isomers, caused by the varying dipole moments, are sufficient to effect a separation.

  • Mobile Phase (Acetonitrile/Water): This is a standard reversed-phase eluent system. Acetonitrile is chosen for its low UV cutoff and good solubilizing power. The gradient elution is crucial; starting with a higher water content allows for strong retention of all isomers on the column, while gradually increasing the organic solvent content elutes them based on their subtle polarity differences, usually providing sharper peaks and better resolution than an isocratic method.

  • Detector (UV at 225 nm): The bromophenyl group contains a strong chromophore. 225 nm is chosen as it is near the absorbance maximum for the phenyl ring, providing high sensitivity for all isomers.

Step-by-Step HPLC Methodology
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: Deionized Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient:

      • 0-2 min: 60% B

      • 2-15 min: 60% to 95% B

      • 15-18 min: 95% B

      • 18-20 min: 95% to 60% B

      • 20-25 min: 60% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 225 nm.[3]

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Diluent: Acetonitrile/Water (50:50 v/v).

    • Sample Concentration: Accurately weigh and dissolve the sample in the diluent to achieve a final concentration of approximately 1.0 mg/mL.

    • Filtration: Filter the solution through a 0.45 µm syringe filter to remove particulates.

  • Analysis and Purity Calculation:

    • Inject a blank (diluent), a system suitability solution, and then the sample solution.

    • The isomeric purity is calculated based on the area percentage of the main peak (para-isomer) relative to the total area of all isomer peaks.

    • Formula: Purity (%) = (Area_para / (Area_para + Area_ortho + Area_meta)) * 100

In-Depth Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an exceptionally powerful technique that combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.[4] It is ideal for confirming the identity of impurities.

Causality Behind Choices:

  • Column Selection (DB-WAX or similar polar column): This is the most critical choice. While a non-polar column (like a DB-5ms) separates based on boiling point (which is very similar for these isomers), a polar column (e.g., polyethylene glycol phase) separates based on dipole moment. The significant differences in polarity among the o-, m-, and p- isomers allow for excellent chromatographic resolution, which is often not achievable on non-polar columns.[5][6]

  • Injector Temperature (250 °C): This temperature ensures the rapid and complete volatilization of the analyte without causing thermal degradation.

  • Oven Program: A temperature ramp is used to ensure that the components are focused on the head of the column at the start and then eluted with sharp, symmetrical peak shapes as the temperature increases.

  • Mass Spectrometer (EI Mode): Electron Impact (EI) ionization is a standard, robust method that generates reproducible fragmentation patterns. While the molecular ion (M+) will be the same for all isomers, the relative abundances of key fragment ions may differ slightly, providing another layer of confirmation. However, chromatographic separation is the primary means of differentiation.

Step-by-Step GC-MS Methodology
  • Instrumentation: Gas chromatograph coupled to a mass spectrometer with an EI source.

  • Chromatographic Conditions:

    • Column: DB-WAX capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar phase.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250 °C.

    • Injection Mode: Split (e.g., 50:1 ratio) to avoid column overloading.

    • Oven Program:

      • Initial Temperature: 100 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 220 °C.

      • Hold: Hold at 220 °C for 5 minutes.

    • MS Transfer Line Temp: 230 °C.

    • Ion Source Temp: 230 °C.

    • Mass Range: 40-300 amu.

  • Sample Preparation:

    • Solvent: Dichloromethane or Ethyl Acetate.

    • Sample Concentration: Prepare a solution of approximately 100 µg/mL (0.1 mg/mL).

  • Analysis and Identification:

    • Inject the sample solution.

    • Identify the peaks by their retention times. The elution order will be specific to the column used.

    • Confirm the identity of each peak by comparing its mass spectrum to a reference library or by interpreting the fragmentation pattern. The presence of the characteristic bromine isotope pattern (¹⁹Br and ⁸¹Br in ~1:1 ratio) will be evident.

In-Depth Protocol 3: Quantitative NMR (qNMR) Spectroscopy

NMR spectroscopy provides unparalleled structural information. For isomeric purity, ¹H NMR is particularly diagnostic. The aromatic region of the spectrum gives a unique fingerprint for each isomer based on proton-proton spin coupling. Furthermore, qNMR allows for the determination of absolute purity without needing a reference standard for the impurities themselves.[7]

Causality Behind Choices:

  • ¹H NMR: The chemical shifts and, more importantly, the splitting patterns (multiplicity) of the aromatic protons are highly dependent on their relative positions.

    • Para-isomer: Exhibits a highly symmetrical AA'BB' system, which appears as two distinct doublets (or two doublets of doublets).

    • Ortho- and Meta-isomers: Lack this symmetry and will show much more complex, overlapping multiplets in the aromatic region.

  • Internal Standard (e.g., Maleic Anhydride): For qNMR, a certified internal standard with a known purity and a resonance in a clear spectral region is required. The standard must not react with the sample and should have a simple, sharp signal.

  • Deuterated Solvent (CDCl₃): Chloroform-d is a standard solvent that dissolves the analyte well and provides a lock signal for the spectrometer.

  • Relaxation Delay (D1): A long relaxation delay (e.g., 30 seconds) is absolutely critical for qNMR. It ensures that all protons have fully relaxed back to their equilibrium state before the next pulse, guaranteeing that the signal integrals are directly proportional to the number of protons.

Step-by-Step qNMR Methodology
  • Instrumentation: NMR Spectrometer (400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh ~20 mg of the this compound sample into a clean NMR tube.

    • Accurately weigh ~10 mg of a certified internal standard (e.g., maleic anhydride) and add it to the same tube.

    • Add ~0.7 mL of a deuterated solvent (e.g., CDCl₃).

    • Ensure complete dissolution.

  • Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum with the following key parameters:

      • Pulse Angle: 90°.

      • Relaxation Delay (D1): 30 seconds.

      • Number of Scans: 16 or higher for good signal-to-noise.

  • Data Processing and Calculation:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved, unique signal for the para-isomer (e.g., one of the aromatic doublets).

    • Integrate a well-resolved signal from the internal standard.

    • Integrate any unique signals corresponding to the ortho- or meta-isomers if they are visible and resolved.

    • Calculate the purity using the standard qNMR equation, accounting for the number of protons in each integral, molecular weights, and masses used.

Method Validation: The Cornerstone of Trust

Describing a protocol is insufficient; the method must be proven "fit for purpose" through validation.[8][9][10][11] This ensures the reliability and consistency of the analytical results. For an isomeric purity method, the most critical validation parameter is Specificity .

Specificity (Selectivity): This is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, namely the other isomers.

  • How to Prove: A system suitability solution should be prepared containing the main para-isomer spiked with small, known amounts of the ortho- and meta-isomers (if available). The method is considered specific if it can achieve baseline resolution between all three peaks.

Other key validation parameters include:

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of the isomers that can be reliably detected and quantified, respectively.[9]

  • Linearity: Demonstrating that the detector response is directly proportional to the concentration of the isomers over a given range.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to a homogeneous sample.[12]

  • Accuracy: The closeness of the test results obtained by the method to the true value.

Conclusion and Recommendations

The assessment of isomeric purity for this compound is a critical step in ensuring the quality of pharmaceutical intermediates. No single technique is universally superior; rather, they form a complementary analytical toolkit.

  • For routine, high-throughput quality control: A validated HPLC-UV method is the industry standard, offering an excellent balance of speed, precision, and robustness.

  • For initial batch characterization or impurity investigation: GC-MS is indispensable. Its ability to separate challenging isomers on a polar column and provide definitive mass spectral identification is unmatched.

  • For primary characterization, structural confirmation, and obtaining an absolute purity value without specific impurity standards: qNMR is the most powerful and authoritative method.

By selecting the appropriate technique and understanding the scientific principles behind the chosen parameters, researchers and drug development professionals can confidently ensure the isomeric purity of their materials, paving the way for safer and more effective medicines.

References

Safety Operating Guide

A Senior Scientist's Guide to the Proper Disposal of Methyl 3-(4-bromophenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a non-negotiable aspect of our work that ensures the safety of our colleagues, our communities, and the environment. This guide provides a detailed, experience-driven protocol for the proper disposal of methyl 3-(4-bromophenyl)propanoate, moving beyond simple instructions to explain the critical reasoning behind each step.

Hazard Identification and Risk Assessment: Know Your Compound

Before handling any waste, a thorough understanding of the compound's characteristics is paramount. This compound is a halogenated organic ester. While some safety data sheets (SDS) may classify it as non-hazardous under specific regulations, others associate it with several potential risks.[1] In laboratory practice, we must always adhere to the principle of precaution and manage chemicals based on their potential hazards.

The primary risks associated with this compound and its structural class necessitate careful handling to mitigate exposure.[1][2][3][4]

Table 1: Key Properties and Hazard Summary

PropertyValue / InformationSource
Chemical Formula C₁₀H₁₁BrO₂
Physical State Clear Liquid, Colorless to Very Pale Yellow
CAS Number 75567-84-9[5]
Key Hazards Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335)[1][2][4]
Waste Category Halogenated Organic Waste[6][7]

Given these hazards, all handling and disposal operations must be conducted within a chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

The Core Principle: Segregation of Halogenated Waste

The single most critical step in the disposal of this compound is its correct segregation as halogenated organic waste .[6][7] This is not merely an administrative requirement; it is a crucial step dictated by the chemistry of disposal.

Halogenated compounds, like this brominated ester, cannot be disposed of with non-halogenated organic solvents. When incinerated, they can produce acidic gases (such as hydrogen bromide) and, under incomplete combustion, potentially form highly toxic polyhalogenated dibenzodioxins and dibenzofurans.[8] Therefore, hazardous waste treatment facilities use specialized high-temperature incinerators equipped with scrubbers and afterburners to neutralize these harmful byproducts.[8] Mixing halogenated waste into a non-halogenated drum contaminates the entire container, forcing it to be treated by the more complex and costly incineration process.

The following workflow diagram illustrates the critical decision-making process for waste segregation.

G start Waste Generated (Contains this compound) decision1 Is the waste a mixture? start->decision1 pure Pure compound or solution in a halogenated solvent decision1->pure No decision2 Are ALL components halogenated organics? decision1->decision2 Yes collect_halo Collect in a designated 'Halogenated Organic Waste' container. pure->collect_halo decision2->collect_halo Yes consult_ehs STOP. Consult your institution's EHS. DO NOT MIX. Collect waste streams separately. decision2->consult_ehs No next_steps Properly Label Container Store in Satellite Accumulation Area Request EHS Pickup for Disposal collect_halo->next_steps

Caption: Waste Segregation Workflow for this compound.

Step-by-Step Disposal Protocol

Follow these procedural steps to ensure safe and compliant disposal.

Personal Protective Equipment (PPE)

Always handle the chemical and its waste within a certified chemical fume hood.[7] The minimum required PPE includes:

  • Safety Glasses with side shields or Goggles: Protects against splashes.[2]

  • Chemical-Resistant Gloves: Nitrile or other appropriate gloves should be worn.[7]

  • Lab Coat: To protect skin and clothing.[7]

Waste Collection and Containerization
  • Select the Correct Container: Use a designated hazardous waste container that is compatible with the chemical. Typically, this will be a glass bottle or a chemically resistant plastic (e.g., polyethylene) carboy.[9][10] The container must have a secure, leak-proof screw cap.[10]

  • Add Waste: Carefully pour the waste this compound into the designated "Halogenated Organic Waste" container.

  • Avoid Overfilling: Do not fill the container more than 90% full to allow for vapor expansion and prevent spills.[11]

  • Keep Container Closed: The waste container must be securely capped at all times, except when you are actively adding waste.[9][12][13] This is a critical safety and regulatory requirement to prevent the release of vapors.

Labeling Requirements

Proper labeling is essential for safety and compliance. Your institution's Environmental Health & Safety (EHS) department will provide specific labels, but they generally require the following information:

  • The words "Hazardous Waste" .[13]

  • The full, unabbreviated chemical name(s) of all components in the container (e.g., "Waste this compound in Dichloromethane").[10][13]

  • An approximate percentage or volume of each component.

  • The date when the first drop of waste was added to the container.

Storage in Satellite Accumulation Areas (SAAs)

Generated hazardous waste must be stored in a designated Satellite Accumulation Area (SAA), which is located at or near the point of generation.[9][10]

  • The SAA must be under the control of the laboratory personnel generating the waste.

  • Store the container in secondary containment (such as a spill tray) to contain any potential leaks.[11]

  • Ensure incompatible waste types (e.g., acids and bases, halogenated and non-halogenated organics) are segregated within the SAA.[10]

Arranging for Final Disposal

Do not attempt to dispose of the chemical waste yourself.

  • Once the waste container is full (or you have no more of that waste stream to generate), contact your institution's EHS or equivalent hazardous waste management department.

  • Follow their specific procedures to request a waste pickup.[12] They are trained professionals who will transport the waste for final disposal at a licensed treatment, storage, and disposal facility (TSDF).

Emergency Procedures: Spill and Exposure Management

In Case of a Spill:

  • Alert personnel in the immediate area and evacuate if necessary.

  • If the spill is small and you are trained to handle it, ensure proper ventilation and wear your full PPE.

  • Contain the spill by covering it with an inert absorbent material such as vermiculite, dry sand, or a commercial sorbent.[14]

  • Carefully sweep or scoop the absorbed material into a compatible container.

  • Seal the container, label it as "Spill Debris with this compound," and dispose of it as hazardous waste through your EHS department.

In Case of Personal Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[2][3]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[2][3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]

Disposal of "Empty" Containers

The original product container is not considered regular trash until it is properly managed.

  • Ensure the container is fully empty by pouring out all residual liquid into the appropriate hazardous waste container.

  • To be disposed of as non-hazardous waste, the container must be "RCRA empty," meaning no more material can be removed by normal means.

  • Thoroughly deface or remove the original label to avoid confusion.[12]

  • Dispose of the container in accordance with your institution's policies, which may allow for disposal in general waste or glass recycling streams once the label is removed and the cap is off.[11][12]

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 3-(4-bromophenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, field-proven safety and logistical information for the handling of Methyl 3-(4-bromophenyl)propanoate (CAS No. 75567-84-9). Designed for researchers, scientists, and drug development professionals, our focus extends beyond mere compliance to instill a deep understanding of why specific protective measures are critical. By explaining the causality behind these protocols, we aim to build a self-validating system of safety in your laboratory, ensuring both personal and collective security.

Hazard Assessment: The Foundation of Your Safety Protocol

This compound is a substituted phenylpropanoate ester commonly used in organic synthesis. While it is a valuable reagent, its handling requires a careful and informed approach to personal protection. A review of supplier safety data reveals some discrepancies in hazard classification. To ensure the highest safety standard, this guide adopts the more stringent hazard warnings, adhering to the principle of keeping exposure "As Low As Reasonably Achievable" (ALARA).

The primary hazards associated with this compound, and brominated organic compounds in general, necessitate robust protective measures.[1]

Hazard StatementCodeImplication in the Laboratory
Harmful if swallowedH302Accidental ingestion via contaminated hands or materials can lead to systemic toxicity. This underscores the need for strict hygiene protocols and absolutely no eating or drinking in the lab.[2]
Causes skin irritationH315Direct contact with the liquid can cause redness, itching, or inflammation. Prolonged exposure may lead to more severe dermal effects. This necessitates the use of appropriate chemical-resistant gloves.[2][3][4]
Causes serious eye irritationH319Splashes or vapor exposure can result in significant eye irritation, pain, or damage. This is a critical risk that mandates the use of sealed eye protection.[2][3][4]
Harmful if inhaledH332Inhalation of vapors or aerosols can be harmful.[2]
May cause respiratory irritationH335Inhaling vapors, especially in poorly ventilated areas or when the material is heated, can irritate the respiratory tract, leading to coughing or shortness of breath.[2][3][4] This makes engineering controls paramount.

Note: Occupational exposure limits (PEL, TLV) have not been established for this compound, which reinforces the need for conservative safety practices.[3][5]

The Core PPE Ensemble: A Multi-Layered Defense

Your personal protective equipment is the final barrier between you and the chemical. Its selection and use should be deliberate and informed by the specific task at hand.

Engineering Controls: Your Primary Defense

Before any PPE is donned, engineering controls must be in place. These are non-negotiable for handling this and other similar chemicals.[1][6]

  • Fume Hood: All handling of this compound that may generate vapor or aerosols must be conducted inside a certified chemical fume hood.[6][7][8] This is the most critical step in preventing respiratory exposure.

  • Ventilation: The laboratory must be well-ventilated to ensure low background concentrations of any potential vapors.[3][9]

  • Safety Stations: An eyewash station and safety shower must be readily accessible and tested regularly.[9][10]

Eye and Face Protection: Shielding Against Splashes and Vapors

Given the risk of serious eye irritation, robust eye protection is mandatory.[9][11][12]

  • Safety Goggles: Chemical splash goggles that form a complete seal around the eyes are required for all handling operations.[13][14] Standard safety glasses with side shields do not offer sufficient protection against splashes and vapors.

  • Face Shield: When transferring larger volumes (>100 mL) or performing any operation with a heightened risk of splashing, a face shield must be worn in addition to safety goggles.[9][12][15]

Skin and Body Protection: An Impermeable Barrier

Preventing dermal contact is crucial to avoid skin irritation.[4]

  • Gloves:

    • Material: Nitrile or neoprene gloves are recommended. Nitrile gloves offer good resistance to a wide range of chemicals, including esters and brominated compounds.[8][14][16]

    • Inspection: Always inspect gloves for tears or pinholes before use.[13]

    • Technique: Use proper glove removal techniques to avoid contaminating your skin. Dispose of contaminated gloves as hazardous waste immediately.[13] Never reuse disposable gloves.

  • Lab Coat: A clean, buttoned lab coat made of a suitable material must be worn to protect street clothes and skin.[6][14]

  • Protective Clothing: Wear long pants and closed-toe shoes to ensure maximum skin coverage.[6][17] Perforated shoes or sandals are strictly prohibited in the laboratory.[17]

Respiratory Protection: A Necessary Precaution

In most scenarios, a properly functioning fume hood will provide adequate respiratory protection. However, a respirator may be necessary under specific circumstances:

  • Emergency Situations: In the event of a large spill or a failure of engineering controls.

  • Poor Ventilation: If work must be performed in an area with inadequate ventilation (a situation that should be avoided).

  • Aerosol Generation: For procedures that are known to generate significant aerosols.

If a respirator is required, it must be, at a minimum, an air-purifying respirator with organic vapor cartridges.[9][14] All respirator use must comply with your institution's respiratory protection program, which includes fit-testing and training.

Operational and Disposal Plans

Proper PPE usage is part of a larger workflow designed to minimize risk at every stage of the chemical's lifecycle in the lab.

PPE Selection and Workflow Logic

The level of PPE required is dictated by the scale and nature of the operation. The following diagram illustrates a logical workflow for determining the appropriate safety measures.

PPE_Selection_Workflow cluster_prep Preparation & Risk Assessment cluster_ppe PPE & Control Selection cluster_execution Execution & Disposal Start Task: Handle Methyl 3-(4-bromophenyl)propanoate AssessVolume Assess Task Scale & Splash Potential Start->AssessVolume LowRisk Standard PPE: - Fume Hood - Lab Coat - Nitrile Gloves - Chemical Goggles AssessVolume->LowRisk Small Scale (<100mL) Low Splash Risk HighRisk Enhanced PPE: - Standard PPE + Face Shield + Chemical Apron AssessVolume->HighRisk Large Scale (>100mL) High Splash Risk Proceed Proceed with Experiment LowRisk->Proceed HighRisk->Proceed Disposal Segregate Waste: - Contaminated PPE - Liquid Waste - Sharps Proceed->Disposal

Caption: PPE selection logic based on task scale and risk.

Step-by-Step PPE Protocol: Donning and Doffing

The order in which you put on and take off PPE is critical to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Lab Coat: Put on and fasten completely.

  • Goggles: Position securely on your face.

  • Gloves: Pull gloves on, ensuring the cuffs go over the sleeves of your lab coat.

Doffing (Taking Off) Sequence:

  • Gloves: Remove using a glove-to-glove, then skin-to-skin technique. Dispose of them immediately in the designated hazardous waste container.

  • Lab Coat: Remove by rolling it inside-out, without touching the exterior. Place it in the designated area for lab laundry.

  • Goggles: Remove by handling the strap, not the front.

  • Wash Hands: Wash your hands thoroughly with soap and water immediately after removing all PPE.[3][4][9]

The following diagram visualizes this critical contamination avoidance procedure.

Donning_Doffing cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) Don1 1. Lab Coat Don2 2. Goggles/Face Shield Don1->Don2 Don3 3. Gloves (over cuffs) Don2->Don3 Doff1 1. Gloves (Contaminated) Doff2 2. Lab Coat (Contaminated) Doff1->Doff2 Doff3 3. Goggles/Face Shield Doff2->Doff3 Doff4 4. WASH HANDS Doff3->Doff4

Caption: The correct sequence for donning and doffing PPE.

Storage and Disposal Plans
  • Storage: Store this compound in a tightly closed container in a cool, dry, and dark place.[9] The storage area should be well-ventilated and separate from incompatible materials such as strong oxidizing agents.[1][9]

  • Disposal: All waste, including the compound itself, contaminated solvents, and disposable PPE, must be treated as hazardous waste.[13]

    • Collect in a properly labeled, sealed, and chemically compatible waste container.

    • Never pour this chemical down the drain.[3][13]

    • Follow all local, state, and federal regulations for disposal, typically through an approved waste disposal plant or licensed contractor.[3][4][9]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.